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  • Product: 2-Hydroxy-6-isopropyl-3-methylbenzoic acid
  • CAS: 4389-53-1

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid

Abstract: This document provides an in-depth technical overview of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (CAS No. 4389-53-1), a substituted phenolic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (CAS No. 4389-53-1), a substituted phenolic acid. Also known by its synonym o-Carvacrotinic acid, this compound is a structural isomer of other biologically relevant thymotic acids. This guide synthesizes data on its physicochemical properties, structural chemistry, and safety protocols. Furthermore, it presents a plausible synthetic pathway and standard characterization methodologies, contextualizing the compound within the broader class of hydroxybenzoic acids to inform future research and development. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific molecule.

Core Physicochemical and Structural Properties

2-Hydroxy-6-isopropyl-3-methylbenzoic acid is a multiply-substituted derivative of benzoic acid, characterized by hydroxyl, isopropyl, and methyl functional groups on the aromatic ring. These substitutions significantly influence its chemical behavior, including its solubility, acidity, and potential for biological interactions.

Key Chemical Identifiers and Properties

A summary of the compound's fundamental properties is presented below.

PropertyValueSource(s)
CAS Number 4389-53-1
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [2]
IUPAC Name 2-Hydroxy-6-isopropyl-3-methylbenzoic acid
Synonym(s) o-Carvacrotinic acid
Appearance Solid
Melting Point 143-145 °C
Purity (Assay) 99%
SMILES String CC(C)c1ccc(C)c(O)c1C(O)=O
InChI Key ZHLQYPNVDAMSFD-UHFFFAOYSA-N
Crystal Structure and Molecular Geometry

The solid-state structure of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid has been elucidated through single-crystal X-ray diffraction.[1] The analysis reveals an orthorhombic crystal system with the space group Pbca.[1]

Key structural insights include:

  • Hydrogen Bonding: The molecule exhibits both intramolecular and intermolecular hydrogen bonds. An intramolecular bond forms between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group.[1][3] This interaction contributes to the planarity of the carboxyl group relative to the benzene ring.

  • Dimerization: In the crystal lattice, intermolecular hydrogen bonds connect the carboxylic acid groups of two neighboring molecules, forming centrosymmetric dimers.[1][3] This R²₂(8) ring motif is a common and highly stable arrangement for carboxylic acids in the solid state.

  • Group Orientation: The carboxylic acid group is nearly coplanar with the aromatic ring, whereas the bulky isopropyl group is significantly tilted with respect to the ring.[3]

The formation of these stable dimers influences the compound's physical properties, such as its relatively high melting point and its solubility profile.

Synthesis and Spectroscopic Characterization

While various substituted benzoic acids are commercially available, understanding their synthesis is crucial for derivatization studies and scaling production. A plausible and established method for carboxylating a phenol, the Kolbe-Schmitt reaction, can be adapted for this compound starting from its corresponding phenol, carvacrol.

Proposed Synthetic Workflow: Kolbe-Schmitt Carboxylation of Carvacrol

This protocol is a representative synthetic approach. The rationale for this choice is the high efficiency of the Kolbe-Schmitt reaction for ortho-carboxylation of phenols, which is directed by the hydroxyl group.

Workflow Steps:

  • Deprotonation: Carvacrol (2-methyl-5-isopropylphenol) is treated with a strong base, such as sodium hydroxide, to form the more nucleophilic sodium carvacrolate.

  • Carboxylation: The resulting phenoxide is subjected to high pressure and elevated temperature in the presence of carbon dioxide. The electrophilic CO₂ attacks the electron-rich aromatic ring, preferentially at the ortho position to the hydroxyl group.

  • Acidification: The reaction mixture is neutralized with a strong acid (e.g., HCl), which protonates the carboxylate salt, precipitating the final product, 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.

  • Purification: The crude product is purified via recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.

G cluster_0 Proposed Synthesis of o-Carvacrotinic Acid A Start: Carvacrol (2-methyl-5-isopropylphenol) B Step 1: Deprotonation (NaOH, H₂O) A->B C Intermediate: Sodium Carvacrolate B->C D Step 2: Carboxylation (CO₂, High Pressure, ~125°C) C->D E Intermediate: Disodium Salt D->E F Step 3: Acidification (aq. HCl) E->F G Crude Product F->G H Step 4: Purification (Recrystallization) G->H I Final Product: 2-Hydroxy-6-isopropyl-3-methylbenzoic acid H->I

Caption: Proposed synthetic workflow via Kolbe-Schmitt reaction.

Protocol for Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a suite of spectroscopic techniques is employed. This multi-faceted approach provides a self-validating system for structural confirmation. Commercially available spectral data can serve as a reference.[4]

Methodologies:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR spectrum. Expect to see distinct signals for the carboxylic acid proton (broad singlet, >10 ppm), the phenolic hydroxyl proton, two aromatic protons, the isopropyl methine (septet) and methyls (doublet), and the aromatic methyl group (singlet).

    • Acquire ¹³C NMR spectrum. Expect signals for the carboxyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the isopropyl and methyl groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare the sample as a KBr pellet or use an ATR accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands: a very broad O-H stretch from the hydrogen-bonded carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1650-1700 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-O stretches.

  • Mass Spectrometry (MS):

    • Utilize an appropriate ionization technique (e.g., Electrospray Ionization, ESI).

    • Observe the molecular ion peak [M-H]⁻ at m/z 193.08 or [M+H]⁺ at m/z 195.10 to confirm the molecular weight.

    • Analyze the fragmentation pattern for characteristic losses (e.g., loss of H₂O, CO₂).

Biological and Pharmacological Context

While the crystal structure of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid is well-documented, specific biological activity studies for this particular isomer (CAS 4389-53-1) are not widely reported in the literature. However, by examining its structural analogs and the broader class of phenolic acids, we can infer areas of high potential for future investigation.

Activity of Structural Isomers

The isomeric compound, 2-Hydroxy-3-isopropyl-6-methylbenzoic acid (o-thymotic acid, CAS 548-51-6), has been evaluated for analgesic and antistress properties in rat models.[5][6] Given the close structural similarity, it is plausible that o-Carvacrotinic acid may exhibit a similar, or modulated, pharmacological profile.

Potential Applications based on Phenolic Acid Class

Hydroxybenzoic acids as a class are known to possess a wide array of biological activities.[7] This provides a strong rationale for screening 2-Hydroxy-6-isopropyl-3-methylbenzoic acid for similar effects.

  • Antimicrobial Activity: Many phenolic acids, such as p-Hydroxybenzoic acid and its esters (parabens), exhibit potent antimicrobial effects against a range of bacteria and fungi.[8] The lipophilic nature of the isopropyl and methyl groups on o-Carvacrotinic acid may enhance its ability to penetrate microbial cell membranes.

  • Antioxidant Properties: The phenolic hydroxyl group is a hallmark of antioxidant compounds, capable of scavenging free radicals. This activity is a cornerstone of treatments for conditions involving oxidative stress.

  • Anti-inflammatory Effects: Salicylic acid (2-hydroxybenzoic acid) is the foundational NSAID. Many related structures also exhibit anti-inflammatory action.[8]

G A Target Compound 2-Hydroxy-6-isopropyl-3-methylbenzoic acid B Structural Isomer o-Thymotic Acid A->B Isomeric Relationship C Parent Class Monocyclic Phenolic Acids A->C Belongs to D Structural Analysis (Documented) A->D E Biological Screening (Research Opportunity) A->E F Known Activities: - Analgesic - Antistress B->F G Potential Activities: - Antimicrobial - Antioxidant - Anti-inflammatory C->G E->G Investigate

Caption: Research context and opportunities for the target compound.

Safety and Handling

As a laboratory chemical, 2-Hydroxy-6-isopropyl-3-methylbenzoic acid must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.

GHS Hazard Summary
Hazard ClassCodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Skin Corrosion/Irritation H315Causes skin irritation[9]
Serious Eye Damage/Irritation H319Causes serious eye irritation[9]
STOT, Single Exposure H335May cause respiratory irritation[9]
Safe Handling Protocol

The following steps constitute a self-validating system to minimize exposure and ensure laboratory safety.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves to prevent skin contact.

    • Wear safety glasses with side shields or goggles to prevent eye contact.

    • Wear a lab coat to protect clothing.

    • For operations that may generate significant dust, use a NIOSH-approved N95 dust mask.

  • Handling Procedures:

    • Avoid creating dust when weighing or transferring the solid.

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.

    • In case of inhalation: Move the person to fresh air.

    • In all cases of significant exposure, seek medical attention.

Conclusion

2-Hydroxy-6-isopropyl-3-methylbenzoic acid is a well-defined chemical entity with established structural and physicochemical properties. While its biological profile remains largely unexplored, its relationship to known bioactive isomers and the broader class of phenolic acids marks it as a compound of interest for further research. Its potential as an antimicrobial, antioxidant, or anti-inflammatory agent warrants systematic investigation. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce, characterize, and screen this compound, potentially unlocking new applications in pharmacology and materials science.

References

  • Merck Index. (n.d.). o-Thymotic Acid. As cited on Drugs.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052, o-Thymotic acid. [Link]

  • Stenutz, R. (n.d.). 2-hydroxy-6-isopropyl-3-methylbenzoic acid. [Link]

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1063. Available at: [Link]

  • YourDictionary. (n.d.). Thymotic-acid Definition & Meaning. [Link]

  • PubChemLite. (n.d.). 2-hydroxy-3-isopropyl-6-methylbenzoic acid (C11H14O3). [Link]

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E, E67(5), o1063. [Link]

  • Ribeiro, D., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 20(11), 20037-20063. [Link]

  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Amerigo Scientific. (n.d.). 2-Hydroxy-3-isopropyl-6-methylbenzoic acid. [Link]

  • Wiktionary. (n.d.). thymotic acid. [Link]

  • Google Patents. (2007). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
  • AOBChem. (n.d.). p-Thymotic acid. [Link]

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to o-Thymotic Acid: Natural Occurrence, Biosynthesis, and Analysis Abstract o-Thymotic acid (2-hydroxy-3-isopropyl-6-methylbenzoic acid), a monoterpenoid derivative of salicylic acid, represen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to o-Thymotic Acid: Natural Occurrence, Biosynthesis, and Analysis

Abstract

o-Thymotic acid (2-hydroxy-3-isopropyl-6-methylbenzoic acid), a monoterpenoid derivative of salicylic acid, represents a molecule of significant interest at the intersection of natural product chemistry and pharmaceutical science. Structurally related to the well-known aromatic compounds thymol and carvacrol, o-thymotic acid's natural origins are subtle and its biological activities are an emerging area of research. This technical guide provides a comprehensive overview of o-thymotic acid, designed for researchers, chemists, and drug development professionals. It delves into its known and putative natural sources, explores its biosynthetic pathway, offers detailed protocols for its extraction and analysis, and discusses its potential pharmacological applications based on its chemical structure and relationship to analogous compounds.

Introduction: The Chemical and Biological Landscape of o-Thymotic Acid

o-Thymotic acid, also known as 3-isopropyl-6-methylsalicylic acid, is a phenolic acid with the chemical formula C₁₁H₁₄O₃[1]. As a derivative of both p-cymene and salicylic acid, its structure suggests a fascinating blend of potential biological activities, from the antimicrobial and antioxidant properties associated with its precursor thymol to the well-established anti-inflammatory effects of salicylates[2].

While its isomers and precursors are abundant in nature, particularly within the Lamiaceae family of plants, o-thymotic acid itself is a less frequently reported natural product. This relative scarcity, combined with its promising chemical scaffold, makes it a compelling target for discovery, synthesis, and pharmacological evaluation. Understanding its natural occurrence and the biochemical pathways that produce it is fundamental to unlocking its full potential. This guide serves as a foundational resource for scientists aiming to investigate this intriguing molecule.

Natural Occurrence and Sources

The natural presence of o-thymotic acid is not as widely documented as that of its isomeric phenol, thymol. It is most logically sought in organisms that produce high quantities of its precursors.

2.1. Plant Sources (Lamiaceae Family)

The primary plant sources for related monoterpenoids like thymol and carvacrol belong to the Lamiaceae (mint) family.[3][4][5] These plants synthesize a rich profile of aromatic compounds, and while o-thymotic acid is not typically a major constituent, it may be present as a minor metabolite resulting from the further processing of thymol. Researchers investigating o-thymotic acid should consider screening thymol-rich chemotypes of these plants.

Potential Plant Source Family Relevant Precursors Rationale for Investigation
Thymus vulgaris (Common Thyme)LamiaceaeThymol, p-Cymene, γ-Terpinene[5][6]High concentration of thymol suggests the potential for enzymatic conversion to o-thymotic acid.
Origanum vulgare (Oregano)LamiaceaeCarvacrol, Thymol, p-Cymene[4][7]Shares a common biosynthetic pathway with thyme; presents a similar metabolic context for potential carboxylation.
Eupatorium ayapana (Ayapana)AsteraceaeThymohydroquinone derivativesSome phytochemical databases list o-thymotic acid as a constituent, though primary literature is sparse. This non-Lamiaceae source warrants further investigation.[8]

2.2. Microbial Sources

Microorganisms, particularly fungi and bacteria, are prolific producers of specialized metabolites, including salicylic acid derivatives. The fungal polyketide synthase (PKS) pathway is a well-known route for producing compounds like 6-methylsalicylic acid (6-MSA), a structural analog of o-thymotic acid.[9][10][11]

  • Fungal Polyketide Synthesis: Fungi such as Penicillium patulum utilize a Type I PKS to produce 6-MSA from acetyl-CoA and malonyl-CoA[10]. It is plausible that other fungal PKS pathways could incorporate different starter or extender units to generate the isopropyl group characteristic of o-thymotic acid.

  • Bacterial Metabolism: Certain bacteria, like Pseudomonas species, are known to metabolize thymol[12]. While their reported pathways involve ring cleavage, the potential for alternative metabolic fates, including carboxylation under specific conditions, exists. Exploring the metabolic products of thymol-tolerant microbes could reveal novel sources of o-thymotic acid.

Biosynthesis: A Putative Pathway

The complete biosynthetic pathway for o-thymotic acid has not been fully elucidated. However, based on the well-characterized pathway of its precursors, thymol and carvacrol, in Lamiaceae species, a scientifically sound putative pathway can be proposed[7].

The pathway begins with the ubiquitous C10 precursor, geranyl diphosphate (GDP).

  • Cyclization: GDP is cyclized by a terpene synthase (TPS) to form γ-terpinene.

  • Aromatization & Hydroxylation: A series of reactions catalyzed by cytochrome P450 monooxygenases and a short-chain dehydrogenase (SDR) converts γ-terpinene into thymol (via unstable intermediates).

  • Putative Carboxylation: The final, proposed step is the enzymatic carboxylation of thymol at the ortho position to the hydroxyl group. This reaction would likely be catalyzed by a specialized carboxylase, adding a carboxyl group to the phenolic ring to yield o-thymotic acid.

o-Thymotic_Acid_Biosynthesis cluster_0 Core Monoterpene Pathway cluster_1 Proposed Carboxylation Step GDP Geranyl Diphosphate gTerpinene γ-Terpinene GDP->gTerpinene Terpene Synthase pCymene p-Cymene gTerpinene->pCymene Aromatase Thymol Thymol pCymene->Thymol P450 Hydroxylase oThymotic o-Thymotic Acid Thymol->oThymotic Putative Carboxylase

Caption: A putative biosynthetic pathway for o-thymotic acid from geranyl diphosphate.

Extraction and Isolation from Natural Sources

This section provides a generalized, robust protocol for the extraction and isolation of o-thymotic acid from a plant matrix (e.g., dried Thymus vulgaris leaves). The principles are broadly applicable to other sources but require optimization.

4.1. Rationale and System Validation

The protocol is designed as a self-validating system. The choice of increasingly polar solvents for extraction ensures a broad recovery of metabolites. Each purification step (liquid-liquid partitioning, column chromatography) is designed to fractionate the extract based on polarity, with analytical checks (e.g., TLC, HPLC) at each stage to track the compound of interest and validate the efficiency of the separation.

4.2. Detailed Experimental Protocol

Step 1: Material Preparation

  • Obtain high-quality, dried plant material (e.g., leaves of T. vulgaris).

  • Grind the material to a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction. This is a critical step to ensure efficient solvent penetration.

Step 2: Soxhlet Extraction

  • Objective: Exhaustively extract nonpolar to moderately polar compounds.

  • Place 100 g of powdered plant material into a cellulose thimble.

  • Assemble a Soxhlet apparatus with a 2 L round-bottom flask containing 1 L of hexane.

  • Extract for 8-12 hours. Hexane will remove lipids, waxes, and highly nonpolar terpenoids, which can interfere with subsequent purification.

  • Air-dry the plant material to remove residual hexane.

  • Re-extract the same plant material with 1 L of ethyl acetate for 8-12 hours. This fraction will contain phenolic compounds of intermediate polarity, including thymol and potentially o-thymotic acid.

  • Finally, re-extract with 1 L of methanol to capture more polar compounds.

Step 3: Solvent Evaporation

  • Concentrate the ethyl acetate and methanol fractions separately using a rotary evaporator under reduced pressure at 40°C. This gentle condition prevents thermal degradation of the target compounds.

Step 4: Acid-Base Liquid-Liquid Partitioning (for Ethyl Acetate Fraction)

  • Objective: To selectively isolate acidic compounds.

  • Redissolve the dried ethyl acetate extract in 200 mL of diethyl ether.

  • Transfer to a separatory funnel and wash three times with 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution (a weak base). o-Thymotic acid, being a carboxylic acid, will deprotonate and move into the aqueous basic layer, while neutral compounds like thymol will remain in the ether layer.

  • Collect the aqueous layers and acidify to pH ~2 with 6M HCl. This re-protonates the o-thymotate, causing it to become less water-soluble.

  • Extract the acidified aqueous layer three times with 100 mL of fresh diethyl ether. The protonated o-thymotic acid will now move back into the ether layer.

  • Dry the final ether extract over anhydrous sodium sulfate, filter, and evaporate to yield a crude acidic fraction.

Step 5: Purification by Column Chromatography

  • Objective: Separate compounds within the crude acidic fraction based on polarity.

  • Prepare a silica gel column (e.g., 60-120 mesh) using a hexane:ethyl acetate gradient system.

  • Load the crude acidic fraction onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 99:1 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC), spotting against a pure standard of o-thymotic acid if available. A common visualization method is UV light (254 nm) and staining with an anisaldehyde-sulfuric acid reagent.

  • Pool the fractions containing the compound of interest and evaporate the solvent.

Step 6: Final Purification and Verification

  • Recrystallize the pooled fractions from a suitable solvent (e.g., hexane/acetone) to obtain pure crystals.

  • Confirm the identity and purity of the isolated compound using analytical techniques described in the next section.

Extraction_Workflow Start Dried Plant Material Soxhlet Soxhlet Extraction (Hexane -> EtOAc -> MeOH) Start->Soxhlet Evap Rotary Evaporation Soxhlet->Evap LLP Acid-Base Liquid-Liquid Partitioning (EtOAc Fraction) Evap->LLP Column Silica Gel Column Chromatography LLP->Column Crystals Recrystallization Column->Crystals Analysis Purity & Identity Check (HPLC, NMR, MS) Crystals->Analysis

Caption: General workflow for the extraction and purification of o-thymotic acid.

Analytical Techniques for Identification and Quantification

A multi-technique approach is essential for the unambiguous identification and accurate quantification of o-thymotic acid in complex natural extracts.

Technique Principle Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Quantification and purity assessment.High resolution, excellent reproducibility, widely available.Requires a chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based identification.Identification of volatile components in essential oils or derivatized extracts.High sensitivity, provides structural information from fragmentation patterns.Requires derivatization for non-volatile acids; thermal degradation risk.
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatography for separating components.Rapid screening of fractions, semi-quantitative analysis.High throughput, low cost, multiple samples analyzed in parallel.Lower resolution and sensitivity compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous structure elucidation of the pure compound.Provides definitive structural information (¹H, ¹³C, 2D-NMR).Requires pure sample and relatively large quantity; expensive.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Functional group identification (e.g., -OH, -COOH).Fast, non-destructive.Provides limited structural detail for complex molecules.

Biological Activities and Pharmacological Potential

While direct research on o-thymotic acid is limited, its structural features allow for informed hypotheses regarding its potential biological activities.

  • Anti-inflammatory Activity: As a derivative of salicylic acid, o-thymotic acid is a strong candidate for possessing anti-inflammatory properties. Salicylates are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The lipophilic isopropyl and methyl groups on the ring may enhance membrane permeability and modulate its interaction with biological targets compared to salicylic acid itself.

  • Antimicrobial and Antifungal Activity: Its precursor, thymol, is a potent antimicrobial agent used in disinfectants and antiseptics[2]. The phenolic hydroxyl group is crucial for this activity. o-Thymotic acid retains this feature and may exhibit broad-spectrum antimicrobial effects, a hypothesis that warrants rigorous testing against clinically relevant bacterial and fungal strains.

  • Antioxidant Properties: Phenolic compounds are excellent free-radical scavengers[2]. The hydroxyl group on the aromatic ring of o-thymotic acid can donate a hydrogen atom to neutralize reactive oxygen species (ROS), suggesting potential applications in mitigating oxidative stress-related conditions.

Conclusion and Future Directions

o-Thymotic acid is a natural product with significant, yet largely unexplored, potential. Its structural relationship to both thymol and salicylic acid places it in a privileged position for drug discovery. While its natural abundance appears to be low, this guide highlights clear strategies for its detection and isolation from natural sources.

Future research should focus on:

  • Systematic Screening: Comprehensive screening of thymol- and carvacrol-rich plants and associated endophytic fungi to identify high-yielding natural sources.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the putative carboxylase responsible for the conversion of thymol to o-thymotic acid. This could enable metabolic engineering approaches for its heterologous production in microbial hosts like E. coli or Saccharomyces cerevisiae.

  • Pharmacological Validation: In-depth investigation of its anti-inflammatory, antimicrobial, and antioxidant activities using both in vitro and in vivo models to validate its therapeutic potential.

By pursuing these avenues, the scientific community can fully characterize o-thymotic acid and potentially develop it into a valuable molecule for the pharmaceutical and biotechnology industries.

References

  • Krause, J., Crocoll, C., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. Proceedings of the National Academy of Sciences, 118(52). Available at: [Link]

  • Wikipedia contributors. (2024). Thymol. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Taylor & Francis Online. (2023). Analytical methods – Knowledge and References. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Nagoor Meeran, M. F., Javed, H., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11052, o-Thymotic acid. Available at: [Link]

  • Hahlbrock, K., et al. (2001). Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco. The Plant Cell, 13(6), 1401-1415. Available at: [Link]

  • Chamberlain, E. M., & Dagley, S. (1968). The metabolism of thymol by a Pseudomonas. Biochemical Journal, 110(4), 755–763. Available at: [Link]

  • Rude, M. A., & Schirmer, A. (2014). Recombinant production systems for aromatic molecules. Google Patents.
  • Spencer, J. B., & Jordan, P. M. (1992). Purification and properties of 6-methylsalicylic acid synthase from Penicillium patulum. Biochemical Journal, 288(3), 839-846. Available at: [Link]

  • Gao, J., et al. (2013). Engineered fungal polyketide biosynthesis in Pichia pastoris: a potential excellent host for industrial production. BMC Biotechnology, 12, 77. Available at: [Link]

  • Yaqoob, Z., et al. (2024). Microbial Cell Factories: Biodiversity, Pathway Construction, Robustness, and Industrial Applicability. Fermentation, 10(2), 99. Available at: [Link]

  • de Oliveira, J. R., et al. (2021). Lamiaceae Essential Oils, Phytochemical Profile, Antioxidant, and Biological Activities. Molecules, 26(24), 7628. Available at: [Link]

  • Kowalczyk, M., et al. (2021). CHEMICAL COMPOSITION AND ANTIBACTERIAL ACTIVITY OF SOME MEDICINAL PLANTS FROM LAMIACEAE FAMILY. Acta Poloniae Pharmaceutica, 78(2), 235-243. Available at: [Link]

  • Calina, D., et al. (2022). Post-Distillation By-Products of Aromatic Plants from Lamiaceae Family as Rich Sources of Antioxidants and Enzyme Inhibitors. Antioxidants, 11(12), 2341. Available at: [Link]

  • Hahlbrock, K., et al. (2001). Production of 6-methylsalicylic acid by expression of a fungal polyketide synthase activates disease resistance in tobacco. PubMed, 11402168. Available at: [Link]

  • ResearchGate. (2024). Extraction of biologically active protein from ayapana (Ayapana triplinervis Vahl) and evaluation of antimicrobial activity. Available at: [Link]

  • Horváthová, E., et al. (2021). Essential Oils of Seven Lamiaceae Plants and Their Antioxidant Capacity. Plants, 10(7), 1286. Available at: [Link]

Sources

Foundational

3-isopropyl-6-methylsalicylic acid biosynthesis pathway in bacteria

An In-Depth Technical Guide to the Biosynthesis of 3-Isopropyl-6-Methylsalicylic Acid in Bacteria Introduction 3-Isopropyl-6-methylsalicylic acid is a specialized aromatic polyketide, a class of natural products renowned...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of 3-Isopropyl-6-Methylsalicylic Acid in Bacteria

Introduction

3-Isopropyl-6-methylsalicylic acid is a specialized aromatic polyketide, a class of natural products renowned for their diverse and potent biological activities, including antibiotic, antifungal, and anticancer properties.[1] The structural complexity of this molecule, featuring both a methyl and an isopropyl group on a salicylic acid scaffold, suggests a fascinating biosynthetic pathway that combines core polyketide synthesis with subsequent enzymatic tailoring. This guide provides a comprehensive overview of the proposed biosynthetic pathway for 3-isopropyl-6-methylsalicylic acid in bacteria, grounded in established principles of polyketide and isoprenoid biochemistry. We will delve into the enzymatic machinery, the underlying genetic architecture, and the key experimental workflows for the discovery and characterization of this pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biosynthetic potential of bacteria for the production of novel, high-value aromatic compounds.

Part 1: The Polyketide Core - Biosynthesis of 6-Methylsalicylic Acid

The biosynthesis of the 6-methylsalicylic acid (6-MSA) core is the foundational step in the formation of 3-isopropyl-6-methylsalicylic acid. This process is catalyzed by a Type I iterative Polyketide Synthase (PKS), a large, multifunctional enzyme that acts as a molecular assembly line.[2] In bacteria, aromatic polyketides can be synthesized by Type I, Type II, or Type III PKSs, with 6-MSA typically being a product of a Type I iterative PKS.[2][3]

The synthesis of 6-MSA commences with a starter unit, acetyl-CoA, and three extender units of malonyl-CoA. The iterative PKS utilizes a single set of catalytic domains multiple times in a programmed sequence to build the polyketide chain.[2] The key domains and their functions are:

  • Acyltransferase (AT): Selects and loads the acetyl-CoA starter unit and malonyl-CoA extender units onto the Acyl Carrier Protein (ACP).

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons with each iteration.

  • Ketoreductase (KR): Reduces a specific keto group to a hydroxyl group, a key step in determining the final structure. In 6-MSA synthesis, this occurs at a specific intermediate stage.

  • Dehydratase (DH): Removes a water molecule, creating a double bond.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm and shuttles it between the various catalytic domains.

  • Thioesterase (TE) or Product Template (PT) domain: Catalyzes the release and cyclization of the final polyketide chain to form 6-methylsalicylic acid.

The entire process involves a series of condensation, reduction, and dehydration steps, all orchestrated by the single PKS enzyme, culminating in the formation of the aromatic 6-MSA core.[4]

6-MSA_Biosynthesis cluster_PKS Iterative Type I PKS Acetyl-CoA Acetyl-CoA PKS 6-MSAS (KS, AT, KR, DH, ACP, TE) Acetyl-CoA->PKS Starter Unit Malonyl-CoA_1 Malonyl-CoA_1 Malonyl-CoA_1->PKS Extender Malonyl-CoA_2 Malonyl-CoA_2 Malonyl-CoA_2->PKS Extender Malonyl-CoA_3 Malonyl-CoA_3 Malonyl-CoA_3->PKS Extender 6-MSA 6-Methylsalicylic Acid PKS->6-MSA Cyclization & Release NADPH NADPH NADPH->PKS Reductant

Figure 1: Biosynthesis of 6-Methylsalicylic Acid by an Iterative Type I PKS.

Part 2: The Isopropyl Moiety - Aromatic Prenylation

The addition of the isopropyl group to the 6-MSA scaffold is a post-PKS modification, likely catalyzed by an aromatic prenyltransferase.[5] These enzymes transfer a prenyl group, typically dimethylallyl pyrophosphate (DMAPP), to an aromatic acceptor molecule.[6] The subsequent modification of the dimethylallyl group can lead to an isopropyl moiety.

Bacterial aromatic prenyltransferases are a diverse group of enzymes, often classified as soluble proteins.[7] They catalyze the electrophilic substitution of an aromatic ring with the carbocation generated from the ionization of DMAPP.[8] The regiospecificity of this reaction is determined by the enzyme's active site, which positions the 6-MSA substrate for attack at the C-3 position.

The proposed steps are:

  • Generation of Dimethylallyl Carbocation: The prenyltransferase facilitates the removal of the pyrophosphate group from DMAPP, forming a resonance-stabilized carbocation.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 6-MSA attacks the dimethylallyl carbocation, forming a new carbon-carbon bond at the C-3 position.

  • Deprotonation: A proton is lost from the intermediate to restore aromaticity, yielding 3-(1,1-dimethylallyl)-6-methylsalicylic acid.

  • Further Modification (Hypothesized): Subsequent enzymatic steps, such as reduction or other modifications, may convert the dimethylallyl group to the final isopropyl group.

Part 3: The Genetic Blueprint - Biosynthetic Gene Cluster (BGC)

The genes encoding the enzymes for the biosynthesis of 3-isopropyl-6-methylsalicylic acid are expected to be clustered together on the bacterial chromosome in a biosynthetic gene cluster (BGC).[9] This co-localization facilitates the co-regulation of gene expression. A hypothetical BGC for this compound would likely contain:

  • pks gene: A large open reading frame (ORF) encoding the iterative Type I PKS responsible for 6-MSA synthesis.

  • pt gene: An ORF encoding the aromatic prenyltransferase that attaches the dimethylallyl group to the 6-MSA core.

  • Regulatory genes: Genes encoding transcription factors (e.g., LysR-type) that control the expression of the BGC in response to specific environmental or cellular signals.[10]

  • Transporter genes: Genes encoding efflux pumps that may confer resistance to the produced compound and export it out of the cell.

  • Precursor supply genes: Genes for enzymes that enhance the supply of precursors like malonyl-CoA and DMAPP.

BGC cluster_0 Hypothetical 3-isopropyl-6-methylsalicylic acid BGC pks pks (Type I PKS) pt pt (Prenyltransferase) pks->pt reg reg (Regulator) pt->reg trans trans (Transporter) reg->trans mod mod (Modifying Enzyme) trans->mod Experimental_Workflow cluster_discovery Discovery & Cloning cluster_expression Heterologous Expression cluster_analysis Analysis A Isolate Producer Bacterium B Genome Sequencing A->B C antiSMASH Analysis B->C D Clone BGC C->D F Transform with BGC D->F E Select & Engineer Host E->F G Cultivate & Induce F->G H Extract Metabolites G->H I HPLC / LC-MS H->I J Structure Elucidation I->J K Quantification J->K

Sources

Exploratory

Spectroscopic data for 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR),...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (CAS No. 4389-53-1). Designed for researchers and professionals in drug development and chemical analysis, this document synthesizes predictive data with established scientific principles to offer a robust characterization of the molecule.

Introduction: Molecular Structure and Properties

2-Hydroxy-6-isopropyl-3-methylbenzoic acid, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is a substituted derivative of benzoic acid. Its structure is characterized by a benzene ring substituted with a hydroxyl group, a carboxylic acid group, an isopropyl group, and a methyl group.

The spatial arrangement of these functional groups dictates the molecule's chemical and physical properties. X-ray crystallography studies reveal significant intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group.[1][2] This interaction creates a stable six-membered ring-like structure, which influences the spectroscopic behavior of both functional groups. Furthermore, in the solid state, molecules form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid moieties.[1][2]

It is important to distinguish this compound from its more commonly cited isomer, o-thymotic acid (2-Hydroxy-3-isopropyl-6-methylbenzoic acid, CAS No. 548-51-6). While this guide focuses on the 6-isopropyl-3-methyl isomer, comparative data from related structures will be referenced to support our spectral interpretations.

Caption: Molecular structure of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
Hₐ11.0 - 13.0Broad Singlet1H-Carboxylic acid (-COOH)
Hₑ~9.0Singlet1H-Phenolic hydroxyl (-OH)
Hc~7.30Doublet1H~8.0Aromatic proton (H-5)
Hₔ~6.85Doublet1H~8.0Aromatic proton (H-4)
Hf3.2 - 3.5Septet1H~7.0Isopropyl methine (-CH)
Hₒ~2.30Singlet3H-Aromatic methyl (-CH₃)
Hᵢ~1.25Doublet6H~7.0Isopropyl methyls (-CH(CH₃)₂)
  • Causality of Predictions: The carboxylic acid proton (Hₐ) is highly deshielded and appears far downfield, often as a broad signal due to hydrogen bonding and chemical exchange. The phenolic proton (Hₑ) is also downfield. The aromatic protons (Hc, Hₔ) are doublets due to coupling with each other. The isopropyl methine proton (Hf) is a septet due to coupling with the six equivalent methyl protons (Hᵢ), which in turn appear as a doublet.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

Carbon Label Predicted Chemical Shift (δ, ppm) Assignment
Cₖ~175Carboxylic acid carbonyl (C=O)
Cₐ~160Aromatic C-OH (C-2)
Cₑ~140Aromatic C-isopropyl (C-6)
Cᵩ~135Aromatic C-H (C-5)
Cₒ~125Aromatic C-CH₃ (C-3)
Cⱼ~120Aromatic C-H (C-4)
Cₗ~115Aromatic C-COOH (C-1)
Cₘ~34Isopropyl methine (-CH)
Cₙ~24Isopropyl methyls (-CH(CH₃)₂)
Cₚ~20Aromatic methyl (-CH₃)
  • Causality of Predictions: The carbonyl carbon (Cₖ) of the carboxylic acid is the most deshielded. Aromatic carbons attached to oxygen (Cₐ) are also significantly downfield. Quaternary aromatic carbons and those substituted with alkyl groups appear in the mid-range of the aromatic region, while the protonated aromatic carbons are typically found further upfield. The aliphatic carbons of the isopropyl and methyl groups appear at the highest field.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer, for instance, a Bruker Avance-400 instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[3]

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and more scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Labeled structure for NMR peak assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound is dominated by absorptions from the hydroxyl and carbonyl groups, which are strongly influenced by hydrogen bonding.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3300 - 2500O-H stretchCarboxylic acid & PhenolVery broad, strong absorption due to extensive hydrogen bonding.
~2960C-H stretchIsopropyl & Methyl groupsMedium to strong, sharp peaks.
1700 - 1680C=O stretchCarboxylic acidStrong, sharp absorption. Shifted to lower frequency due to conjugation and intramolecular H-bonding.
~1600, ~1450C=C stretchAromatic ringTwo or more medium to strong bands.
~1300C-O stretchCarboxylic acid / PhenolMedium to strong absorption.
~1250O-H bendCarboxylic acid / PhenolMedium intensity.
  • Trustworthiness of Protocol: The presence of a very broad O-H stretching band is a hallmark of a carboxylic acid dimer. The position of the C=O stretch is diagnostic; its appearance below 1700 cm⁻¹ strongly supports the intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, a feature confirmed by crystallographic data.[1][2]

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The goal is to create a fine, homogeneous powder. This step is critical to avoid scattering of IR radiation.

    • Transfer the powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.[4]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically performs the Fourier transform and ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Molecule 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid OH_stretch O-H Stretch (3300-2500 cm⁻¹) Broad, Strong Molecule->OH_stretch Carboxyl & Phenol CH_stretch C-H Stretch (~2960 cm⁻¹) Medium, Sharp Molecule->CH_stretch Alkyl Groups CO_stretch C=O Stretch (1700-1680 cm⁻¹) Strong, Sharp Molecule->CO_stretch Carboxyl CC_stretch C=C Stretch (~1600, 1450 cm⁻¹) Medium Molecule->CC_stretch Aromatic Ring

Caption: Key functional groups and their expected IR vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) and then undergo characteristic fragmentation.

m/z (mass/charge) Proposed Fragment Ion Formula Notes
194[M]⁺˙[C₁₁H₁₄O₃]⁺˙Molecular Ion
179[M - CH₃]⁺[C₁₀H₁₁O₃]⁺Loss of a methyl radical from the isopropyl group (α-cleavage). This is expected to be a significant peak.
176[M - H₂O]⁺˙[C₁₁H₁₂O₂]⁺˙Loss of water, likely involving the carboxyl and ortho-hydroxyl groups ("ortho effect").
151[M - C₃H₇]⁺[C₈H₇O₃]⁺Loss of the isopropyl radical.
149[M - COOH]⁺[C₁₀H₁₃O]⁺Loss of the carboxylic acid radical.
133[M - H₂O - CH₃CO]⁺[C₉H₉O]⁺Subsequent fragmentation following water loss.
105[C₇H₅O]⁺[C₆H₅CO]⁺Benzoyl cation, a common fragment in benzoic acid derivatives, though less prominent here due to other fragmentation routes.
  • Authoritative Grounding: The fragmentation of substituted benzoic acids is highly dependent on the nature and position of the substituents. For ortho-substituted hydroxybenzoic acids, interactions between the vicinal groups, known as the "ortho effect," can dominate the fragmentation pathways, often leading to the facile loss of small, stable neutral molecules like H₂O.[5] The loss of a methyl group from the isopropyl substituent to form a stable benzylic-type cation at m/z 179 is also a highly probable and predictable pathway.[6][7]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe is typically used. The sample is heated in the vacuum of the instrument to promote volatilization.

  • Ionization (Electron Ionization - EI):

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺˙).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The instrument's software plots the signal intensity versus the m/z value to produce the mass spectrum.

M [M]⁺˙ m/z = 194 M_minus_CH3 [M - CH₃]⁺ m/z = 179 M->M_minus_CH3 - •CH₃ M_minus_H2O [M - H₂O]⁺˙ m/z = 176 M->M_minus_H2O - H₂O M_minus_COOH [M - COOH]⁺ m/z = 149 M->M_minus_COOH - •COOH M_minus_C3H7 [M - C₃H₇]⁺ m/z = 151 M->M_minus_C3H7 - •C₃H₇

Sources

Foundational

Crystal structure analysis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid Abstract This technical guide provides a comprehensive examination of the three-dimensional atomic arrangement o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive examination of the three-dimensional atomic arrangement of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (also known as o-Carvacrotinic acid). The determination of a molecule's crystal structure is a foundational step in understanding its physicochemical properties and potential applications, from materials science to drug development. This document details the experimental protocol for single-crystal X-ray diffraction, analyzes the resulting structural data, and discusses the key intermolecular forces that govern the crystal packing. The causality behind critical experimental and analytical steps is explained to provide field-proven insights for researchers and scientists.

Introduction: The Significance of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid

2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a substituted derivative of benzoic acid, is a molecule of interest due to the versatile coordination chemistry afforded by its carboxylic acid and hydroxyl functional groups.[1] Benzoic acid and its derivatives are widely utilized as ligands in coordination chemistry, capable of acting as neutral or anionic ligands in either a monodentate or bidentate fashion.[1] By modifying the substituents on the phenyl ring, the electronic properties and acidity of the carboxylic acid group can be precisely controlled, influencing the geometry and stability of metal complexes.[1]

The asymmetric substitution pattern on this particular molecule presents intriguing possibilities for the formation of stereoisomeric products in coordination compounds.[1] A definitive understanding of its solid-state structure is a prerequisite for rationalizing its coordination behavior and for comparative studies with other functionalized carboxylic acids.[2] This guide elucidates the precise atomic arrangement determined through single-crystal X-ray diffraction, providing the foundational data for these advanced applications.

Experimental Determination of the Crystal Structure

The definitive method for determining the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[3][4] This non-destructive technique provides precise information on unit cell dimensions, bond lengths, bond angles, and the overall molecular packing.[3][4]

Crystal Growth and Selection: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal. For this analysis, the compound was obtained commercially, and suitable crystals were selected directly from the source.[2]

Field Insight: What Constitutes a "Good" Crystal? The ideal crystal for SC-XRD should be a single, transparent entity with no visible flaws like cracks, cloudiness, or intergrown satellite crystals when viewed under a microscope.[5] Regular, smooth faces are a good indicator of a well-ordered internal lattice.[5] For optimal diffraction results, the crystal's dimensions should be such that it is fully bathed in the X-ray beam, typically with a maximum dimension of about 0.25 mm.[5] The crystal used in the definitive study of this compound had dimensions of 0.51 × 0.16 × 0.08 mm.[1]

Protocol 1: General Crystallization of Aromatic Carboxylic Acids by Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. The goal is for the solution to be near saturation at a slightly elevated temperature. Common choices include ethanol, methanol, acetone, or mixtures with water.[6]

  • Dissolution: Dissolve the compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve full dissolution.

  • Filtration: Filter the warm solution through a syringe filter or a cotton plug in a pipette to remove any particulate impurities that could act as unwanted nucleation sites.

  • Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a cap, or Parafilm pierced with a few small holes, to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Crystal growth can take anywhere from several hours to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The selected crystal was mounted on a diffractometer for data collection. The primary study utilized a Bruker APEXII CCD instrument.[1] A crucial experimental choice was to cool the crystal to 200 K (-73 °C) during data collection.[2]

Expert Rationale: The Importance of Low-Temperature Data Collection Collecting data at cryogenic temperatures is a standard and vital practice in crystallography. The thermal energy at room temperature causes atoms to vibrate. This vibration smears the electron density, leading to weaker diffraction at higher angles and reduced precision in the final structure. By cooling the crystal, atomic motion is significantly dampened, resulting in a sharper diffraction pattern and, consequently, more accurate bond lengths and angles.[7]

The experimental workflow for SC-XRD data collection and structure solution is a systematic process.

experimental_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Refinement cluster_analysis Analysis & Validation crystal 1. Select & Mount Crystal data_collection 2. X-ray Data Collection (Bruker APEXII, 200 K) crystal->data_collection Mo Kα radiation (λ=0.71073 Å) integration 3. Data Integration & Scaling (Correction for absorption, etc.) data_collection->integration solve 4. Structure Solution (SHELXS97) integration->solve Reflection data refine 5. Structure Refinement (SHELXL97) solve->refine Initial atomic model analysis 6. Structural Analysis (Bond lengths, angles, H-bonds) refine->analysis validation 7. Validation & CIF Generation (PLATON) analysis->validation

Caption: Workflow for SC-XRD structure determination.

Results and Structural Analysis

The analysis of the diffraction data provides a detailed picture of the molecule's structure and its arrangement in the solid state.

Crystallographic Data Summary

All quantitative data from the structure determination are summarized below. This information is crucial for validating the quality of the analysis and for any computational studies or comparisons with related structures.

Parameter Value [1][2]Significance
Chemical FormulaC₁₁H₁₄O₃Defines the elemental composition of the molecule.
Formula Weight194.22 g/mol Molar mass of the compound.
Crystal SystemOrthorhombicA crystal system defined by three unequal axes at 90°.
Space GroupPbcaDescribes the symmetry elements within the unit cell.
Unit Cell Dimensions
a16.8864 (17) ÅLength of the first unit cell axis.
b6.6653 (7) ÅLength of the second unit cell axis.
c18.238 (2) ÅLength of the third unit cell axis.
V2052.7 (4) ųVolume of the unit cell.
Z8Number of molecules per unit cell.
Data Collection
Temperature200 KCryogenic temperature to reduce atomic vibration.
RadiationMo Kα (λ = 0.71073 Å)X-ray source used for diffraction.
Measured Reflections10325Total number of diffraction spots measured.
Independent Reflections2546Number of unique reflections after accounting for symmetry.
Refinement Details
R₁0.054A measure of the agreement between the model and data.
wR₂0.154A weighted measure of agreement, considered more robust.
Goodness-of-fit (S)0.99Should be close to 1 for a good model.
Molecular Geometry

The structure reveals a substituted benzene ring where the carboxylic acid group is nearly coplanar with the ring, while the bulky isopropyl group is significantly tilted out of the plane.[2] The angle between the least-squares planes of the benzene ring and the isopropyl group's carbon atoms is 74.17 (9)°.[2]

The C-C-C bond angles within the benzene ring are distorted from the ideal 120° of a perfect hexagon, ranging from 117.16° to 122.32°.[1][2] This distortion is a direct consequence of the electronic and steric effects of the different substituents attached to the ring.

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing is dominated by a network of hydrogen bonds, which are crucial for the stability of the crystal lattice. Two distinct types of hydrogen bonds are observed.

  • Intramolecular Hydrogen Bond: A hydrogen bond exists within each molecule. It is formed between the hydrogen atom of the hydroxyl (-OH) group and the carbonyl oxygen atom of the adjacent carboxylic acid group.[1][2] This interaction creates a stable six-membered ring motif, denoted as an S(6) graph-set descriptor.[2]

  • Intermolecular Hydrogen Bonds: Hydrogen bonds also form between neighboring molecules. The carboxylic acid groups of two adjacent molecules interact to form a classic centrosymmetric dimer.[1][2] This robust interaction, described by an R²₂(8) graph-set descriptor, is a very common and stabilizing motif in the crystal structures of carboxylic acids.[2]

These interactions dictate how the molecules arrange themselves into a repeating three-dimensional lattice.

Sources

Exploratory

Biological activity of o-thymotic acid and its derivatives

An In-depth Technical Guide on the Biological Activity of o-Thymotic Acid and Its Derivatives Authored by: A Senior Application Scientist Abstract o-Thymotic acid, also known as o-cresotic acid or 2-hydroxy-3-methylbenzo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of o-Thymotic Acid and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

o-Thymotic acid, also known as o-cresotic acid or 2-hydroxy-3-methylbenzoic acid, is a phenolic acid derivative with a structure suggesting a rich potential for biological activity. However, the scientific literature dedicated to the specific pharmacological properties of o-thymotic acid and its derivatives remains surprisingly limited. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the known biological activities of o-thymotic acid, and by leveraging the extensive research on its close structural relative, thymol, to inform and guide future research and development. We will delve into the established anti-inflammatory, antioxidant, and antimicrobial properties of thymol as a basis for exploring the potential of o-thymotic acid. Furthermore, this guide will provide detailed synthetic strategies for the derivatization of o-thymotic acid and present robust experimental protocols for the evaluation of the biological activities of these novel compounds. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising, yet understudied, class of molecules.

Introduction to o-Thymotic Acid: A Molecule of Untapped Potential

o-Thymotic acid (2-hydroxy-3-methylbenzoic acid) is a derivative of salicylic acid, distinguished by a methyl group at the 3-position.[1] Its structure also shares features with thymol, a well-known monoterpenoid phenol with a broad spectrum of biological activities.[2] Despite its structural similarities to these pharmacologically significant compounds, o-thymotic acid has been the subject of very few dedicated biological studies. It is primarily recognized as a chemical intermediate in synthesis and has been noted for its fibrinolytic activity in human plasma.[3][4] The dearth of research into its therapeutic properties presents a significant opportunity for drug discovery and development. This guide will synthesize the available information and provide a forward-looking perspective on the potential applications of o-thymotic acid and its derivatives.

The Biological Activity Landscape: Insights from Thymol

Given the limited direct data on o-thymotic acid, a review of the biological activities of its close structural analog, thymol, provides a valuable framework for predicting its potential therapeutic applications.

Anti-inflammatory Properties

Thymol has demonstrated significant anti-inflammatory effects through various mechanisms. It has been shown to modulate key inflammatory pathways, including MAPK, NF-κB, and JAK/STAT, leading to a reduction in the production of pro-inflammatory cytokines.[5] In-vivo studies have shown that thymol can dose-dependently reduce paw edema in inflammatory models.[6] This anti-inflammatory action is partly attributed to its ability to inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Antioxidant Capacity

The phenolic hydroxyl group in thymol is a key contributor to its potent antioxidant properties.[7] It acts as a free radical scavenger and can enhance the activity of endogenous antioxidant enzymes.[2] Phenolic-rich extracts of plants from the Thymus genus, where thymol is a major constituent, have been extensively studied for their antioxidant activity using various assays such as DPPH, ABTS, and FRAP.[8]

Antimicrobial and Antifungal Efficacy

Thymol exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][9] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[10] Thymol has also shown synergistic activity when combined with conventional antibiotics, suggesting its potential use in combating antibiotic resistance.[9][11]

Anticancer Potential

Emerging evidence suggests that thymol possesses anticancer properties. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.[2] The biological activities of thymol are summarized in Table 1.

Table 1: Summary of the Biological Activities of Thymol

Biological ActivityMechanism of ActionKey FindingsReferences
Anti-inflammatory Inhibition of MAPK, NF-κB, JAK/STAT pathways; COX enzyme inhibition.Reduction of pro-inflammatory cytokines; dose-dependent decrease in paw edema.[5][6]
Antioxidant Free radical scavenging; enhancement of endogenous antioxidant enzymes.High activity in DPPH, ABTS, and FRAP assays.[2][7][8]
Antimicrobial Disruption of bacterial cell membrane integrity.Broad-spectrum activity against bacteria and fungi; synergistic effects with antibiotics.[3][9][10][11]
Anticancer Induction of apoptosis; inhibition of proliferation and angiogenesis.Cytotoxic effects in various cancer cell lines.[2]

Synthesis of o-Thymotic Acid Derivatives: A Gateway to Novel Therapeutics

The modification of the carboxylic acid and phenolic hydroxyl groups of o-thymotic acid can lead to the generation of a diverse library of derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles.[12][13]

Synthesis of o-Thymotic Acid Esters

Esterification of the carboxylic acid group is a common strategy to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

A straightforward method for the synthesis of o-thymotic acid esters involves the reaction of o-thymotic acid with an alcohol in the presence of an acid catalyst.

Step-by-Step Methodology:

  • Dissolution: Dissolve o-thymotic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify the product by column chromatography.

Ester_Synthesis o_thymotic_acid o-Thymotic Acid reaction Esterification o_thymotic_acid->reaction alcohol Alcohol (R-OH) alcohol->reaction acid_catalyst Acid Catalyst (H+) acid_catalyst->reaction Reflux ester o-Thymotic Acid Ester reaction->ester

Caption: General workflow for the synthesis of o-thymotic acid esters.

Synthesis of o-Thymotic Acid Amides

The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can significantly alter the biological activity of the molecule.

A common method for amide synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine.

Step-by-Step Methodology:

  • Acyl Chloride Formation: React o-thymotic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to form the acyl chloride.

  • Amine Reaction: In a separate flask, dissolve the desired amine in an inert solvent and cool in an ice bath. Slowly add the freshly prepared o-thymotic acyl chloride to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer, concentrate, and purify the amide by column chromatography or recrystallization.[14]

Amide_Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation o_thymotic_acid o-Thymotic Acid acyl_chloride o-Thymotic Acyl Chloride o_thymotic_acid->acyl_chloride + SOCl₂ thionyl_chloride SOCl₂ amine Amine (R-NH₂) amide o-Thymotic Acid Amide acyl_chloride_2 o-Thymotic Acyl Chloride acyl_chloride_2->amide + Amine

Caption: Two-step workflow for the synthesis of o-thymotic acid amides.

Structure-Activity Relationships: A Predictive Framework

While specific SAR studies on o-thymotic acid derivatives are not yet available, we can extrapolate from related classes of compounds to guide the design of new molecules.

  • The Phenolic Hydroxyl Group: This group is likely crucial for antioxidant activity through hydrogen donation. Esterification or etherification of this group may reduce or abolish this activity but could enhance other properties like antimicrobial or anti-inflammatory effects by altering the molecule's electronic and steric profile.

  • The Carboxylic Acid Group: This group is important for the molecule's acidity and can participate in hydrogen bonding or ionic interactions with biological targets. Conversion to esters or amides will remove the acidity and introduce different functional groups, which can lead to altered target specificity and potency.[15]

  • The Alkyl Substituents: The methyl and isopropyl groups contribute to the lipophilicity of the molecule. Modifications to these groups could influence the compound's interaction with hydrophobic pockets in target proteins.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of o-thymotic acid and its derivatives, we provide the following standard experimental protocols.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and reliable method to evaluate the free radical scavenging activity of a compound.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or trolox) and a negative control (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[16]

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include a vehicle control and an LPS-only control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the percentage of NO inhibition relative to the LPS-only control and calculate the IC₅₀ value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of a compound that inhibits visible growth of a microorganism and the lowest concentration that kills the microorganism.[17]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Serial Dilution: Perform a serial dilution of the test compound in a 96-well plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (growth control) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration at which no colonies grow after incubation.

Future Perspectives and Research Directions

The field of o-thymotic acid research is in its infancy, offering a wide-open landscape for investigation. Future research should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of o-thymotic acid is warranted.

  • Derivative Synthesis and SAR Studies: The synthesis and biological testing of a library of o-thymotic acid derivatives will be crucial for identifying lead compounds with enhanced potency and favorable pharmacokinetic properties.

  • Mechanistic Studies: Elucidating the molecular mechanisms of action and identifying the cellular targets of o-thymotic acid and its active derivatives will be essential for their rational development as therapeutic agents.

  • In Vivo Studies: Promising compounds identified in vitro should be advanced to preclinical in vivo models to assess their efficacy and safety.

Conclusion

o-Thymotic acid represents a promising but largely unexplored scaffold for the development of new therapeutic agents. By leveraging the extensive knowledge of its structural analog, thymol, and employing systematic synthetic and biological evaluation strategies, the full therapeutic potential of o-thymotic acid and its derivatives can be unlocked. This guide provides a foundational framework to inspire and direct future research in this exciting area of drug discovery.

References

  • PubChem. o-Thymotic acid. National Center for Biotechnology Information. [Link]

  • Ghavami, S., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Nagoor Meeran, M. F., et al. (2017). Thymol bioactivity: A review focusing on practical applications. Journal of Food Science and Technology, 54(10), 2889–2904.
  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). Toxicity Report Series, (24), 1–185.
  • Martins, N., et al. (2016). Health-Promoting Effects of Thymus Phenolic-Rich Extracts: Antioxidant, Anti-inflammatory and Antitumoral Properties. Molecules, 21(11), 1471.
  • López-García, B., et al. (2023). Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria. Antibiotics, 12(5), 857.
  • Hyldgaard, M., et al. (2024). Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action. Molecules, 29(17), 3988.
  • Rauf, A., et al. (2022).
  • Jennings, M. P., et al. (2023). Therapeutically active compounds and their methods of use. U.S.
  • Rašković, A., et al. (2021). Thymus vulgaris Essential Oil and Its Biological Activity. Plants, 10(9), 1789.
  • Dzhemilev, U. M., et al. (2022). Synthesis of Amides Based on Biologically Active 5Z,9Z-Eicosadienoic Acid. Russian Journal of Organic Chemistry, 58(11), 1635–1641.
  • de Oliveira, A. C., et al. (2021). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 26(11), 3236.
  • Fomenko, D. E., et al. (2014). Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. Russian Journal of General Chemistry, 84(1), 133–136.
  • Glamočlija, J., et al. (2015). Synthesis, Antimicrobial Activity and in silico Studies on Thymol Esters. Chemical & Pharmaceutical Bulletin, 63(11), 906–916.
  • Mir, R. H., et al. (2021). Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-inflammatory Agents. International Journal of Nanomedicine, 16, 951–971.
  • Sharma, P., et al. (2021). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4067.
  • PubChem. 3-Methylsalicylic acid. National Center for Biotechnology Information. [Link]

  • Martins, C. H. G., et al. (2016). Antimicrobial activity of compounds isolated from Rosmarinus officinalis and semi-synthetic derivatives against multidrug-resistant bacteria. Revista Brasileira de Farmacognosia, 26(4), 459–464.
  • Requena, C., et al. (2019). Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria. BMC Veterinary Research, 15(1), 467.
  • Michalak, A., et al. (2022). Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments. Molecules, 27(15), 4991.
  • Nagoor Meeran, M. F., et al. (2017). Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. Molecules, 22(11), 1915.
  • Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870–876.
  • Drug Design. Structure Activity Relationships. [Link]

  • Hanes, J., et al. (2017). Compositions and methods for ophthalmic and/or other applications. U.S.
  • Gamaniel, K., et al. (2000). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone. Journal of Ethnopharmacology, 72(1-2), 105–110.
  • Fachini-Queiroz, F. C., et al. (2012). The anti-inflammatory effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
  • Burt, S. (2004). Essential oils: their antibacterial properties and potential applications in foods--a review. International Journal of Food Microbiology, 94(3), 223–253.
  • Falcone, P., et al. (2005). A study on the antimicrobial activity of thymol intended as a natural preservative. Journal of Food Protection, 68(8), 1664–1670.
  • Tan, M. L., et al. (2011). Formulation, biological and pharmacokinetic studies of sucrose ester-stabilized nanosuspensions of oleanolic Acid. Pharmaceutical Research, 28(8), 2023–2037.
  • Summa, V., et al. (2009). 9-aminomethyl substituted minocycline compounds. U.S.
  • Unuigbe, O. I., et al. (2021). SYNTHESIS AND ANTIBACTERIAL INVESTIGATION OF SOME AMIDES. European Journal of Pharmaceutical and Medical Research, 8(5), 120-123.
  • El-Sayed, M. A., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(10), 1251–1263.
  • Othman, L., et al. (2019). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 8(3), 119.
  • Visser, T. J., et al. (1984). Synthesis and some properties of sulfate esters and sulfamates of iodothyronines. Endocrinology, 114(4), 1223–1229.
  • Scrob, S., et al. (2022). Assessment of the Biological Activity of Thyme Essential Oil in the Presence of the Classic Antibiotic Tetracycline. Antibiotics, 11(8), 1084.
  • Hussain, Z., et al. (2022). On Exploring Structure–Activity Relationships. In Structure-Based Drug Design. IntechOpen.
  • Lu, M., & Foo, L. Y. (2001). A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight. Critical Reviews in Food Science and Nutrition, 41(5), 375–388.
  • Macias, C., et al. (2021). Composition for topical use based on a carnosine-magnesium complex. U.S.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Molecules, 28(13), 5092.
  • Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.

Sources

Foundational

A Comprehensive Technical Guide on the Pharmacological Potential of 3-isopropyl-6-methylsalicylic acid (o-Thymotic Acid)

Abstract 3-isopropyl-6-methylsalicylic acid, also known as o-thymotic acid, is a monoterpenoid and a derivative of salicylic acid.[1] Structurally related to well-characterized bioactive compounds like thymol and salicyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-isopropyl-6-methylsalicylic acid, also known as o-thymotic acid, is a monoterpenoid and a derivative of salicylic acid.[1] Structurally related to well-characterized bioactive compounds like thymol and salicylic acid, it presents a compelling profile for pharmacological investigation. This technical guide synthesizes the current understanding and outlines the prospective therapeutic applications of this molecule. We will delve into its chemical identity, likely biosynthetic origins, and explore its significant, albeit largely inferred, potential in anti-inflammatory, antimicrobial, anticancer, and antioxidant applications. The mechanistic basis for these activities, centered on the modulation of key signaling pathways such as NF-κB, is discussed. Furthermore, this guide provides detailed, field-proven methodologies for the systematic evaluation of these pharmacological properties, intended to equip researchers in drug discovery and development with the necessary tools to validate its therapeutic promise.

Section 1: Introduction to 3-isopropyl-6-methylsalicylic acid

The exploration of natural and synthetic small molecules for novel therapeutic agents is a cornerstone of modern drug development. 3-isopropyl-6-methylsalicylic acid emerges as a molecule of interest due to its structural heritage, combining the anti-inflammatory scaffold of salicylic acid with the isopropyl and methyl moieties characteristic of thymol, a potent antiseptic.[2][3]

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in evaluating its potential as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name 2-hydroxy-6-methyl-3-propan-2-ylbenzoic acidPubChem[1]
Common Synonyms o-Thymotic acid, 2-Thymotic acidPubChem[1]
Molecular Formula C₁₁H₁₄O₃PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
Appearance Crystalline solid (predicted)---
Solubility Slightly soluble in water; soluble in alcohols and organic solventsInferred from Thymol[2]
pKa ~3-4 (estimated for carboxylic acid), ~10 (estimated for phenol)Inferred from Salicylic Acid and Thymol[3]
Natural Occurrence and Biosynthesis

While 3-isopropyl-6-methylsalicylic acid is a known chemical entity, its natural biosynthesis is not as extensively documented as that of its close analog, 6-methylsalicylic acid (6-MSA). 6-MSA is a classic polyketide synthesized by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS).[4] This enzyme iteratively catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units.[4]

It is plausible that the biosynthesis of 3-isopropyl-6-methylsalicylic acid follows a similar polyketide pathway, potentially utilizing isovaleryl-CoA (derived from leucine metabolism) as a starter unit instead of acetyl-CoA, which would introduce the characteristic isopropyl group. The subsequent steps of cyclization and aromatization would be enzymatically controlled to yield the final structure.

Section 2: Core Pharmacological Activities & Mechanisms of Action

The therapeutic potential of o-thymotic acid can be inferred from the well-documented activities of its structural precursors and analogs.

Anti-inflammatory Potential

Chronic inflammation is a driver of numerous pathologies, including cardiovascular, neurodegenerative, and metabolic diseases.[5] Compounds that can safely and effectively modulate inflammatory pathways are of high therapeutic value.

2.1.1. Mechanism: Inhibition of Pro-inflammatory Cytokines and Signaling Pathways

The primary mechanism for many anti-inflammatory phytochemicals involves the suppression of the nuclear factor-κB (NF-κB) signaling pathway.[5][6] In innate immune cells like macrophages, activation of Toll-like receptors (e.g., TLR4 by lipopolysaccharide, LPS) triggers a cascade that leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.[6][7] This releases NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes.

Given that salicylic acid derivatives and various plant compounds are known to inhibit this pathway, it is hypothesized that 3-isopropyl-6-methylsalicylic acid will attenuate inflammation by preventing NF-κB activation.[8][9] This would lead to a downstream reduction in the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7][10][11]

G cluster_0 cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Cytokines TNF-α, IL-6, NO, Prostaglandins Genes->Cytokines Transcription & Translation Inflammation Inflammation Cytokines->Inflammation Compound 3-isopropyl-6-methylsalicylic acid Compound->IKK Inhibits Compound->NFkB Inhibits Translocation?

Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

2.1.2. Supporting Preclinical Data from Related Compounds

Direct experimental data for 3-isopropyl-6-methylsalicylic acid is sparse. However, data from related salicylate derivatives provide a strong rationale for its investigation.

CompoundModel SystemEffectIC₅₀ / ConcentrationReference
Methyl Salicylate GlycosidesLPS-stimulated RAW264.7 cellsInhibition of TNF-α, IL-1β, IL-6, NOEffective at 3.0 µg/mL[11]
ThymoquinoneTNF-α-stimulated RA-FLS cellsInhibition of IL-6, IL-8Effective at 1-5 µM[12]
AucubinAntigen-stimulated RBL-2H3 cellsInhibition of TNF-α, IL-6IC₅₀: 0.1-0.2 µg/mL[8]
Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The structural similarity of o-thymotic acid to thymol, a potent natural antimicrobial, suggests it may possess significant activity.[2][3]

2.2.1. Mechanism: Disruption of Cell Membrane and Key Cellular Processes

Thymol and other phenolic compounds primarily exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[13] This leads to increased permeability, leakage of intracellular contents (ions, ATP), and dissipation of the proton motive force, ultimately causing cell death. It is highly probable that 3-isopropyl-6-methylsalicylic acid shares this mechanism. The carboxylic acid moiety may further enhance this activity by acting as a proton shuttle across the membrane, disrupting intracellular pH homeostasis.

2.2.2. Quantitative Antimicrobial Data from Related Compounds

The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency.

CompoundOrganismMIC (µg/mL)Reference
ThymolStaphylococcus aureus256.0–724.0[13]
ThymolMethicillin-Resistant S. aureus (MRSA)512.0–2048.0[13]
Salicylic AcidStaphylococcus aureus4000[12]
Salicylic AcidEscherichia coli4000[12]
CinnamaldehydeAspergillus niger (Fungus)40[14]
Anticancer Properties

The search for selective cytotoxic agents against cancer cells remains a priority in pharmaceutical research. Many phenolic compounds have demonstrated anticancer activities through various mechanisms.[15]

2.3.1. Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Anticancer agents often work by inducing programmed cell death (apoptosis) in malignant cells. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. It is plausible that, like other phenolic compounds, 3-isopropyl-6-methylsalicylic acid could induce apoptosis by increasing oxidative stress within cancer cells, disrupting mitochondrial function, and activating caspase cascades. Furthermore, interference with key cell cycle regulators could lead to arrest at checkpoints (e.g., G1/S or G2/M), preventing proliferation.

2.3.2. Cytotoxicity Data from Related Compounds

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/ExtractCancer Cell LineIC₅₀ (µg/mL)Reference
Fireweed Extract4T1 (Mouse Breast Cancer)0.28 (RE mg/g)[16]
Black Walnut ExtractCaki-1 (Kidney Cancer)1.56 (RE mg/g)[16]
Berberis hispanica ExtractMDA-MB-231 (Breast Cancer)16.55[17]
Berberis hispanica Extract22 RV1 (Prostate Cancer)11.75[17]
Antioxidant Capacity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, contributes to aging and various diseases. Antioxidants mitigate this damage.

2.4.1. Mechanism: Free Radical Scavenging

The phenolic hydroxyl group is the key functional group responsible for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals (e.g., DPPH•, ABTS•+), thereby terminating damaging chain reactions.[17][18][19][20] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The electron-donating alkyl groups (isopropyl and methyl) on the aromatic ring of o-thymotic acid are expected to enhance this radical scavenging ability.

Section 3: Methodologies for Pharmacological Evaluation

To transition from hypothesized potential to validated activity, rigorous and standardized experimental protocols are essential.

Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)

This assay quantifies the ability of a test compound to inhibit the release of pro-inflammatory mediators from macrophages stimulated with bacterial lipopolysaccharide (LPS).

G A 1. Seed RAW 264.7 Macrophages (e.g., 1x10^5 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2) to allow adherence A->B C 3. Pre-treat with Compound (Varying concentrations of o-thymotic acid for 1h) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL for 24h). Include Vehicle and LPS-only controls. C->D E 5. Collect Supernatant D->E I 7. Assess Cell Viability (e.g., MTT assay) to rule out cytotoxicity D->I Parallel Plate F 6. Analyze Mediators E->F G Quantify TNF-α and IL-6 via ELISA F->G H Quantify Nitric Oxide (NO) via Griess Assay F->H

Experimental workflow for in vitro anti-inflammatory screening.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to ensure adherence.[21]

  • Treatment: Pre-treat the cells with non-toxic concentrations of 3-isopropyl-6-methylsalicylic acid for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for 24 hours.[22]

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants for analysis.

  • Cytokine Quantification (ELISA): Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of TNF-α and IL-6 in the supernatants, following the manufacturer's protocol.[23][24]

  • Nitric Oxide Measurement (Griess Assay): Mix 100 µL of supernatant with 100 µL of Griess reagent. After a 15-minute incubation, measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[21][22]

  • Cytotoxicity Control: In a parallel plate, perform an MTT assay (as described below) with the same compound concentrations to ensure the observed effects are not due to cell death.[22]

Protocol: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into purple formazan crystals.[25][26][27]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[25]

  • Compound Treatment: Expose cells to serial dilutions of 3-isopropyl-6-methylsalicylic acid for a specified period (e.g., 24, 48, or 72 hours).[28]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[21][27]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and place on an orbital shaker for 15 minutes to dissolve the purple crystals.[25][27]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2x stock solution of 3-isopropyl-6-methylsalicylic acid in an appropriate solvent and then dilute in cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB (100 µL per well).[31]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, bringing the final volume to 105 µL.[31] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[30][32]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Section 4: Future Directions and Drug Development Perspectives

The pharmacological potential of 3-isopropyl-6-methylsalicylic acid, inferred from its structural relatives, is significant. However, this potential must be validated through direct, rigorous experimentation.

Key Research Imperatives:

  • Direct Pharmacological Screening: The protocols outlined in Section 3 should be executed to generate primary data on the anti-inflammatory, antimicrobial, and anticancer activities of the compound. This will establish its potency (IC₅₀, MIC) and spectrum of activity.

  • Mechanism of Action Studies: Should initial screening prove fruitful, further studies are warranted. This includes Western blot analysis to confirm the inhibition of NF-κB and MAPK pathway phosphorylation, flow cytometry for cell cycle and apoptosis analysis, and electron microscopy to observe morphological changes in microbes.

  • In Vivo Validation: Promising in vitro results must be translated to in vivo models. This involves testing the compound in animal models of inflammation (e.g., LPS-induced endotoxemia), infection, and cancer (e.g., xenograft models).

  • Safety and Toxicology: A comprehensive toxicological profile, including acute and chronic toxicity studies, is essential for any compound progressing toward clinical development.

Section 5: References

  • Grokipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from [Link]

  • National Institutes of Health. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Retrieved from [Link]

  • MDPI. (2021). Health-Promoting Effects of Thymus Phenolic-Rich Extracts: Antioxidant, Anti-inflammatory and Antitumoral Properties. Retrieved from [Link]

  • ResearchGate. (2025). Anti-Inflammatory Activity of β-thymosin Peptide Derived from Pacific Oyster (Crassostrea gigas) on NO and PGE2 Production by Down-Regulating NF-κB in LPS-Induced RAW264.7 Macrophage Cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. Retrieved from [Link]

  • National Institutes of Health. (n.d.). o-Thymotic acid. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of the studied EOs through the DPPH assay (A) and.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Retrieved from [Link]

  • Frontiers. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity: DPPH, FRAP, ABTS and TAC in different extracts of E. humile Desf. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thymoquinone inhibits TNF-α-induced inflammation and cell adhesion in rheumatoid arthritis synovial fibroblasts by ASK1 regulation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds. Retrieved from [Link]

  • National Institutes of Health. (2018). Anticancer activity of thymol: A literature-based review and docking study with Emphasis on its anticancer mechanisms. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Retrieved from [Link]

  • Semantic Scholar. (2023). Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Retrieved from [Link]

  • MDPI. (n.d.). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid: A Monoterpenoid of Emerging Significance

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a notable m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a notable monoterpenoid derivative. Also known by its synonym, o-thymotic acid, this compound is gaining interest within the scientific community for its diverse biological activities and potential therapeutic applications. This document will delve into its classification, physicochemical properties, biosynthetic origins, known biological effects, and the methodologies for its synthesis and characterization, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction and Classification

2-Hydroxy-6-isopropyl-3-methylbenzoic acid (IUPAC name: 2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid) is classified as a monoterpenoid.[1] Monoterpenoids are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. While the core structure of this compound is a benzoic acid derivative, its biosynthetic origins from the monoterpene pathway firmly place it within this classification. It is structurally related to other well-known phenolic monoterpenes such as thymol and carvacrol, which are prevalent in the essential oils of plants from the Lamiaceae family.[2]

Physicochemical Properties and Structural Elucidation

Understanding the fundamental physicochemical properties of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid is crucial for its handling, analysis, and application in research settings.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[3][4]
Molecular Weight 194.23 g/mol [4]
Melting Point 127-129 °C[1]
Appearance Solid[1]
Crystal System Orthorhombic[3][4]
CAS Number 548-51-6[1]

The molecular structure has been elucidated through single-crystal X-ray studies, revealing a multiple-substituted derivative of benzoic acid.[3][4] These studies show the presence of both intramolecular hydrogen bonds between the hydroxyl and carboxyl groups, and intermolecular hydrogen bonds that lead to the formation of centrosymmetric carboxylic acid dimers in the crystal lattice.[3][4]

Biosynthesis: A Putative Pathway

While the complete biosynthetic pathway of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid is yet to be fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of its precursors, thymol and carvacrol. Monoterpenoid biosynthesis in plants originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The biosynthesis of the p-menthane skeleton of thymol and carvacrol proceeds through the cyclization of geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP. This cyclization is catalyzed by a terpene synthase to yield γ-terpinene. Subsequent aromatization of γ-terpinene to p-cymene is followed by hydroxylation reactions catalyzed by cytochrome P450 monooxygentransferases to produce thymol and carvacrol.

The final step in the formation of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid is likely a carboxylation reaction of a thymol-like precursor. The specific enzyme responsible for this carboxylation has not yet been definitively identified and represents an area for future research.

Putative Biosynthesis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid IPP_DMAPP IPP + DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase gamma_Terpinene γ-Terpinene GPP->gamma_Terpinene γ-Terpinene Synthase p_Cymene p-Cymene gamma_Terpinene->p_Cymene Aromatization Thymol_Carvacrol Thymol / Carvacrol p_Cymene->Thymol_Carvacrol Cytochrome P450 Monooxygenase Target_Compound 2-Hydroxy-6-isopropyl-3-methylbenzoic acid Thymol_Carvacrol->Target_Compound Carboxylase (Putative)

Caption: Putative biosynthetic pathway of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.

Biological Activities and Potential Applications

2-Hydroxy-6-isopropyl-3-methylbenzoic acid has been reported to possess a range of biological activities, suggesting its potential for therapeutic development.

Analgesic and Antistress Activity

Early studies have indicated that o-thymotic acid exhibits analgesic and antistress properties in rat models.[1] The precise mechanisms underlying these effects are not yet fully understood and warrant further investigation. The structural similarity to salicylic acid, a well-known analgesic, suggests a potential mechanism involving the modulation of inflammatory pathways.

Antimicrobial Activity

Given its phenolic structure and relation to the potent antimicrobial agents thymol and carvacrol, 2-Hydroxy-6-isopropyl-3-methylbenzoic acid is expected to exhibit antimicrobial properties. Quantitative data on its minimum inhibitory concentrations (MICs) against a broad spectrum of pathogenic bacteria and fungi are needed to fully characterize its antimicrobial potential. For reference, thymol has demonstrated MIC values ranging from 125 µg/mL to 250 µg/mL against various pathogenic bacteria.[5]

Anti-inflammatory and Antioxidant Potential

Phenolic compounds are well-known for their antioxidant and anti-inflammatory effects.[2] The hydroxyl and carboxylic acid moieties on the aromatic ring of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid suggest that it can act as a free radical scavenger. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays would be instrumental in quantifying its antioxidant capacity. Furthermore, its potential to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) should be explored.

Methodologies for Synthesis and Characterization

Chemical Synthesis

A multi-step chemical synthesis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid can be adapted from established methods for similar substituted benzoic acids. A plausible synthetic route is outlined below:

Step 1: Friedel-Crafts Alkylation of m-Cresol m-Cresol is reacted with an isopropylating agent, such as isopropyl chloride or propene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the isopropyl group onto the aromatic ring, yielding thymol.

Step 2: Carboxylation of Thymol (Kolbe-Schmitt Reaction) Thymol is first converted to its sodium salt by treatment with a strong base like sodium hydroxide. The sodium thymoxide is then heated under pressure with carbon dioxide to introduce a carboxylic acid group onto the ring, yielding a mixture of salicylic acid derivatives.

Step 3: Isomer Separation and Purification The desired isomer, 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, is separated from other reaction byproducts through techniques such as fractional crystallization or column chromatography.

Chemical Synthesis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid mCresol m-Cresol Thymol Thymol mCresol->Thymol Friedel-Crafts Alkylation (Isopropylation) Sodium_Thymoxide Sodium Thymoxide Thymol->Sodium_Thymoxide NaOH Target_Compound 2-Hydroxy-6-isopropyl-3-methylbenzoic acid Sodium_Thymoxide->Target_Compound Kolbe-Schmitt Reaction (CO₂, heat, pressure)

Sources

Foundational

Natural product isolation of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid

An In-depth Technical Guide to the Isolation and Characterization of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid Authored by a Senior Application Scientist Foreword: Navigating the Knowns and Unknowns In the realm of natu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isolation and Characterization of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid

Authored by a Senior Application Scientist

Foreword: Navigating the Knowns and Unknowns

In the realm of natural product chemistry, the path from a raw biological source to a pure, characterized compound is one of meticulous technique and scientific rationale. This guide is dedicated to 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a substituted benzoic acid with documented biological potential. It is crucial to establish from the outset that while the physicochemical properties and synthetic availability of this compound are well-documented, its specific origins as a natural product are not extensively reported in publicly accessible scientific literature.

Therefore, this document takes a dual approach. It serves as a comprehensive profile of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, detailing its known attributes. Concurrently, it functions as a technical guide, presenting a robust, field-proven workflow for its isolation and purification. This protocol is based on the fundamental principles of organic chemistry and is broadly applicable for purifying this compound from a complex matrix, be it a synthetic reaction mixture or a yet-to-be-discovered natural source.

Compound Profile: 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid

2-Hydroxy-6-isopropyl-3-methylbenzoic acid, also known as o-carvacrotinic acid, is a monoterpenoid derivative.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and alkyl substituents on a benzene ring, suggests potential for a range of biological activities. Indeed, studies have indicated its efficacy as an analgesic and anti-stress agent in rat models.[1][2] The broader class of hydroxybenzoic acids is known for a wide array of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties, making this compound and its derivatives subjects of significant interest in drug discovery and development.[3][4]

Physicochemical and Crystallographic Data

A thorough understanding of a compound's physical and chemical properties is the bedrock of any successful isolation and purification strategy. The data for 2-Hydroxy-6-isopropyl-3-methylbenzoic acid are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[5][6]
Molecular Weight 194.23 g/mol
Melting Point 143-145 °C
Appearance Solid
Crystal System Orthorhombic[5][6]
Space Group Pbca[6]

The crystal structure of this compound has been thoroughly investigated, providing unambiguous proof of its constitution and stereochemistry.[5] The presence of both intramolecular and intermolecular hydrogen bonds is a key feature, with the latter leading to the formation of centrosymmetric carboxylic acid dimers.[5][6] This strong dimeric interaction is a crucial factor to consider during solvent selection for extraction and chromatography, as solvents capable of disrupting these hydrogen bonds (e.g., polar, protic solvents) will be more effective at dissolving the compound.

A Generalized Workflow for Isolation and Purification

Given the absence of a specific, documented natural source, the following protocol is a generalized yet powerful workflow designed for the purification of acidic, moderately polar organic compounds like 2-Hydroxy-6-isopropyl-3-methylbenzoic acid from a complex mixture. The causality behind each step is explained to allow for adaptation and troubleshooting.

Isolation_Workflow cluster_extraction Initial Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Purification & Characterization raw_material Crude Source Material (e.g., Biomass, Synthetic Mixture) solvent_extraction Solvent Extraction (e.g., EtOAc, DCM, MeOH) raw_material->solvent_extraction Maceration/ Soxhlet acid_base_extraction Acid-Base Liquid-Liquid Extraction solvent_extraction->acid_base_extraction Crude Extract column_chromatography Column Chromatography (Silica Gel) acid_base_extraction->column_chromatography pH Adjusted Organic Phase hplc Preparative RP-HPLC column_chromatography->hplc Semi-pure Fractions recrystallization Recrystallization hplc->recrystallization Purified Compound pure_compound Pure Crystalline Compound recrystallization->pure_compound characterization Structural Elucidation (NMR, MS, X-Ray) pure_compound->characterization

Caption: Generalized workflow for the isolation and purification of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.

Step 1: Solvent Extraction

Objective: To liberate the target compound from the source matrix into a liquid phase.

Protocol:

  • Source Preparation: If starting from a biological source (e.g., dried plant material), it should be finely ground to maximize surface area.

  • Solvent Selection: The choice of solvent is critical. A solvent of intermediate polarity, such as ethyl acetate (EtOAc) or dichloromethane (DCM), is often a good starting point for compounds like this. For exhaustive extraction, a sequence of solvents from nonpolar (e.g., hexane, to remove lipids) to polar (e.g., methanol) can be employed.

  • Extraction Method: Maceration (soaking at room temperature) or Soxhlet extraction can be used. Soxhlet is more efficient but uses heat, which could degrade thermally labile compounds.

  • Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Rationale: The principle of "like dissolves like" governs this step. The aim is to select a solvent that effectively solubilizes the target compound while leaving behind highly polar (e.g., sugars, salts) or nonpolar (e.g., waxes) impurities.

Step 2: Acid-Base Liquid-Liquid Extraction

Objective: To selectively separate the acidic target compound from neutral and basic impurities.

Protocol:

  • Dissolution: Dissolve the crude extract in an immiscible organic solvent (e.g., ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic 2-Hydroxy-6-isopropyl-3-methylbenzoic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer. Neutral and basic compounds will remain in the organic layer.

  • Separation: Separate the aqueous layer. Repeat the wash 2-3 times to ensure complete extraction.

  • Acidification: Cool the combined aqueous layers in an ice bath and re-acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylate, causing the neutral benzoic acid derivative to precipitate out of the aqueous solution.[7]

  • Final Extraction: Extract the acidified aqueous solution with fresh ethyl acetate. The protonated, now less polar, target compound will move back into the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield a significantly purified, acidic fraction.

Rationale: This is a highly effective and classic purification technique for acidic compounds. It exploits the change in solubility of the target compound upon a change in its ionization state. The use of a mild base like sodium bicarbonate is selective for carboxylic acids over the more weakly acidic phenolic hydroxyl group.

Step 3: Chromatographic Purification

Objective: To separate the target compound from other acidic impurities with different polarities.

2.3.1. Column Chromatography

Protocol:

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase Selection: Develop a solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid is often added to the mobile phase to keep the carboxylic acid protonated and prevent "tailing" on the silica gel. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Packing and Loading: Pack a glass column with a slurry of silica gel in the mobile phase. Dissolve the acidic fraction in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate to yield the semi-pure compound.

2.3.2. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: For achieving high purity (>98%), especially for separating closely related isomers.

Protocol:

  • Column: A C18 column is the workhorse for RP-HPLC.

  • Mobile Phase: A gradient of acetonitrile (MeCN) and water is typically used.[8] A small amount of an acid like formic acid or trifluoroacetic acid is added to maintain a low pH and ensure the carboxylic acid is protonated.

  • Method Development: An analytical scale HPLC is first used to optimize the separation method (gradient, flow rate).

  • Scaling Up: The optimized method is then scaled to a preparative HPLC system for purification of larger quantities.

  • Fraction Collection and Lyophilization: Fractions containing the pure compound are collected, combined, and the solvent is removed, often by lyophilization (freeze-drying), to yield the final pure compound.

Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. In normal-phase column chromatography, more polar compounds adhere more strongly to the polar silica gel and elute later. In RP-HPLC, the stationary phase is nonpolar, and more nonpolar compounds are retained longer.

Step 4: Recrystallization

Objective: A final "polishing" step to obtain a highly crystalline, pure solid.

Protocol:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Dissolve the compound in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility decreases, and pure crystals of the compound will form, leaving impurities behind in the solution.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Structural Elucidation

Once a pure compound is isolated, its structure must be unequivocally confirmed.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure pure_compound Purified Isolate nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) pure_compound->nmr ms Mass Spectrometry (HRMS for Formula) pure_compound->ms ir Infrared Spectroscopy (Functional Groups) pure_compound->ir xray Single-Crystal X-Ray Diffraction pure_compound->xray If suitable crystals form nmr->xray ms->xray ir->xray

Caption: Workflow for the structural elucidation of the isolated compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass, allowing for the determination of the molecular formula (C₁₁H₁₄O₃).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carbonyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will reveal the number and types of protons and carbons. 2D NMR experiments like COSY, HSQC, and HMBC will establish the connectivity of the atoms in the molecule, confirming the substitution pattern on the aromatic ring.

  • Single-Crystal X-Ray Diffraction: This is the gold standard for structural determination. As demonstrated in the literature, this technique provides the precise three-dimensional arrangement of atoms in the molecule, confirming its constitution and conformation.[5][6]

Conclusion and Future Outlook

This guide has provided a comprehensive overview of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, from its known biological activities to a robust, first-principles-based protocol for its isolation and characterization. While its natural origins remain to be fully elucidated, the methodologies described herein are universally applicable and provide a solid foundation for any researcher working with this compound or similar acidic natural products.

The path forward is clear. A logical next step would be to investigate plant families known for producing monoterpenoids, such as the Lamiaceae or Asteraceae, for the presence of this compound. The development of a validated analytical method, likely based on LC-MS, would be instrumental in screening crude extracts for its presence, paving the way for the first documented natural product isolation of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.

References

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1063. [Link]

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. ResearchGate. [Link]

  • Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Barreca, D., Laganà, G., Leuzzi, U., Smeriglio, A., Trombetta, D., & Bellocco, E. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8006. [Link]

  • Stadler, M., Graf, T., & Wohlfarth, M. (2013). Biotechnological Production, Isolation and Characterisation of (2R,3S)-2,3-Dihydroxy-2,3-Dihydrobenzoate. PLoS ONE, 8(9), e73162. [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • SIELC Technologies. (2018, May 16). Separation of 2-Hydroxy-3-methylbenzoic acid on Newcrom R1 HPLC column. Retrieved January 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis methods for 2-Hydroxy-6-isopropyl-3-methylbenzoic acid

An Application Note for the Synthesis of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid Abstract This comprehensive guide details validated protocols for the synthesis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a substit...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid

Abstract

This comprehensive guide details validated protocols for the synthesis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a substituted salicylic acid derivative also known as o-thymotic acid or 3-isopropyl-6-methylsalicylic acid.[1][2] Primarily targeting researchers in medicinal chemistry and drug development, this document provides two robust synthetic strategies: the direct, high-pressure carboxylation of thymol via the Kolbe-Schmitt reaction, and a multi-step approach involving Grignard reagent formation for enhanced regiochemical control. Each method is presented with detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization guidelines to ensure reproducible and reliable outcomes in a laboratory setting.

Introduction and Significance

2-Hydroxy-6-isopropyl-3-methylbenzoic acid is a poly-substituted aromatic carboxylic acid.[3][4] As a derivative of both benzoic acid and thymol (2-isopropyl-5-methylphenol), its structure presents a unique scaffold for investigation in various chemical and pharmaceutical applications. Structurally, it features intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, a characteristic shared with salicylic acid.[4] The reliable synthesis of this compound is crucial for researchers exploring its potential biological activities or utilizing it as a key intermediate in the synthesis of more complex molecules. This note aims to provide a clear, scientifically grounded, and practical guide to its preparation.

Overview of Synthetic Strategies

Two primary synthetic routes are presented, each with distinct advantages and considerations.

  • Method 1: Kolbe-Schmitt Reaction. This is the most direct and industrially relevant method for carboxylating phenols. It involves the high-pressure, high-temperature reaction of a sodium phenoxide with carbon dioxide.[5][6] For this target molecule, the readily available starting material is thymol. This method is advantageous for its atom economy and relatively few steps but requires specialized high-pressure equipment.

  • Method 2: Synthesis via Grignard Reagent. This classic organometallic approach offers precise regiochemical control, albeit through a multi-step sequence. The strategy involves protecting the phenolic hydroxyl group, introducing a halogen at the target position, forming a Grignard reagent, and subsequent carboxylation with dry ice (solid CO₂). This pathway is well-suited for laboratory-scale synthesis where high-pressure reactors may not be available. A similar process has been successfully used for related hydroxybenzoic acids.[7]

Method 1: Direct Carboxylation via Kolbe-Schmitt Reaction

This protocol outlines the synthesis of the target compound from thymol by leveraging the ortho-directing effect of the sodium phenoxide in the Kolbe-Schmitt reaction.

Principle and Mechanism

The reaction proceeds through the nucleophilic addition of sodium thymoxide to carbon dioxide. The formation of a chelated intermediate with the sodium ion favors the electrophilic attack of CO₂ at the ortho position relative to the hydroxyl group.[8][9] Subsequent acidification of the resulting sodium salicylate derivative yields the final product.

Reaction Scheme

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification Thymol Thymol (2-isopropyl-5-methylphenol) Thymoxide Sodium Thymoxide Thymol:e->Thymoxide:w + NaOH NaOH NaOH H2O H₂O CO2 CO₂ (High Pressure, Heat) Intermediate Sodium Salt Intermediate Thymoxide_ref:e->Intermediate:w + CO₂ Acid H₂SO₄ (aq) Product 2-Hydroxy-6-isopropyl-3-methylbenzoic acid Intermediate_ref:e->Product:w + H₂SO₄

Caption: Kolbe-Schmitt reaction workflow for thymol carboxylation.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )GradeSupplier Example
Thymol (2-isopropyl-5-methylphenol)C₁₀H₁₄O150.22≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00ACS Reagent, ≥97%Fisher Scientific
Carbon Dioxide (CO₂)CO₂44.01High PurityAirgas
Sulfuric Acid (H₂SO₄)H₂SO₄98.08Concentrated (98%)VWR
Methanol (MeOH)CH₃OH32.04ACS GradeEMD Millipore
Deionized WaterH₂O18.02Type IIIn-house
Detailed Experimental Protocol
  • Preparation of Sodium Thymoxide:

    • Caution: Sodium hydroxide is corrosive. Wear appropriate PPE.

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 30.0 g (0.20 mol) of thymol.

    • In a separate beaker, carefully dissolve 8.8 g (0.22 mol, 1.1 eq) of sodium hydroxide pellets in 50 mL of methanol. The dissolution is exothermic.

    • Slowly add the methanolic NaOH solution to the thymol with stirring.

    • Heat the mixture to reflux for 1 hour to ensure complete formation of the phenoxide.

    • Remove the methanol under reduced pressure using a rotary evaporator to obtain a dry, fine powder of sodium thymoxide. Expert Insight: It is critical to ensure the phenoxide is completely dry, as the presence of water or methanol will significantly decrease the yield of the carboxylation step.[6]

  • Carboxylation:

    • Caution: This step involves high pressure and high temperature. Use a certified autoclave or pressure reactor and operate behind a blast shield.

    • Transfer the dried sodium thymoxide powder to the high-pressure reactor vessel.

    • Seal the reactor and purge it with nitrogen gas before introducing carbon dioxide.

    • Pressurize the reactor with CO₂ to 100 atm (approx. 1500 psi).

    • Begin stirring and heat the vessel to 130-140 °C. Maintain these conditions for 6-8 hours. The pressure will increase with temperature; monitor and adjust as necessary.

  • Work-up and Product Isolation:

    • After the reaction period, cool the reactor to room temperature and slowly vent the excess CO₂ pressure.

    • Carefully open the reactor and add 200 mL of deionized water to the solid reaction mass. Heat gently with stirring until all solids are dissolved.

    • Transfer the resulting aqueous solution to a 1 L beaker and cool in an ice bath.

    • While stirring vigorously, slowly add concentrated sulfuric acid dropwise until the pH of the solution is ~2. A thick white precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with three portions of 50 mL cold deionized water to remove inorganic salts.

    • For purification, recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then place in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C overnight.

Expected Results
ParameterExpected Value
Product Name 2-Hydroxy-6-isopropyl-3-methylbenzoic acid
Appearance White to off-white crystalline solid
Yield 55-70%
Melting Point 143-145 °C (lit.)[3]
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol

Method 2: Multi-Step Synthesis via Grignard Reagent

This pathway provides an alternative for laboratories not equipped for high-pressure reactions and offers a high degree of regiochemical certainty.

Principle and Rationale

The strategy hinges on the formation of an arylmagnesium halide (Grignard reagent) at the specific carbon atom intended for carboxylation. To achieve this, several steps are required:

  • Protection: The acidic proton of the phenol must be protected to prevent it from quenching the Grignard reagent. A benzyl ether is a suitable choice as it is stable to Grignard conditions and can be readily removed by hydrogenolysis.

  • Halogenation: A bromine atom is selectively introduced ortho to the hydroxyl group.

  • Grignard Formation & Carboxylation: The aryl bromide is converted to a Grignard reagent, which is then reacted with solid CO₂.

  • Deprotection: The benzyl protecting group is removed to reveal the final product.

Reaction Workflow

G A Thymol B 1. Protection (BnBr, K₂CO₃) A->B C 2-isopropyl-1-(benzyloxy)-5-methylbenzene B->C D 2. Bromination (NBS, MeCN) C->D E 2-bromo-6-isopropyl-3-methyl-1-(benzyloxy)benzene D->E F 3. Grignard Formation (Mg, THF) E->F G Grignard Reagent F->G H 4. Carboxylation (i. CO₂(s), ii. H₃O⁺) G->H I Protected Benzoic Acid H->I J 5. Deprotection (H₂, Pd/C) I->J K Final Product J->K

Caption: Multi-step synthesis workflow using a Grignard reaction.

Detailed Experimental Protocol

(Note: This is a representative protocol. Each step should be monitored by TLC for completion.)

  • Protection of Thymol (Benylation):

    • To a solution of thymol (15.0 g, 0.1 mol) in acetone (200 mL), add potassium carbonate (20.7 g, 0.15 mol) and benzyl bromide (18.8 g, 0.11 mol).

    • Reflux the mixture with stirring for 12 hours.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-isopropyl-1-(benzyloxy)-5-methylbenzene.

  • Ortho-Bromination:

    • Dissolve the protected thymol (0.1 mol) in acetonitrile (250 mL).

    • Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) in portions at room temperature.

    • Stir the reaction for 4-6 hours until TLC indicates consumption of the starting material.

    • Remove the solvent in vacuo, dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate. Purify by chromatography to isolate the aryl bromide.

  • Grignard Reaction and Carboxylation:

    • Caution: This step requires strictly anhydrous conditions and an inert atmosphere (N₂ or Ar). All glassware must be flame-dried. Diethyl ether or THF are highly flammable.

    • Place magnesium turnings (2.67 g, 0.11 mol) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve the aryl bromide (0.1 mol) in 100 mL of anhydrous THF. Add ~10% of this solution to the magnesium.

    • If the reaction does not start (indicated by heat evolution and disappearance of iodine color), gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux for an additional hour.

    • In a separate large beaker, place a significant excess of crushed dry ice (~100 g).

    • Slowly pour the Grignard solution onto the dry ice with vigorous manual stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

    • Quench the reaction by slowly adding 100 mL of 1 M HCl (aq).

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the protected benzoic acid.

  • Deprotection (Hydrogenolysis):

    • Dissolve the protected acid (0.08 mol) in methanol (150 mL).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (~500 mg, 5 mol% Pd).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon) with vigorous stirring for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to yield the crude final product. Purify by recrystallization as described in Method 1 (Section 2.4, Step 4).

Characterization and Quality Control

The identity and purity of the synthesized 2-Hydroxy-6-isopropyl-3-methylbenzoic acid should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point consistent with literature values (143-145 °C) indicates high purity.[3]

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons, the isopropyl group (a septet and a doublet), the methyl group (a singlet), and the acidic protons of the hydroxyl and carboxyl groups (broad singlets, exchangeable with D₂O).

  • FTIR Spectroscopy: Expect strong C=O stretching vibrations for the carboxylic acid (~1660-1680 cm⁻¹) and broad O-H stretching for both the hydroxyl and carboxyl groups (~2500-3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+ or [M-H]⁻ should correspond to the calculated molecular weight of 194.23.

Safety and Handling

  • Target Compound: 2-Hydroxy-6-isopropyl-3-methylbenzoic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. When handling the solid powder, a dust mask (N95) is recommended.[3]

  • Reagent Hazards: Handle all reagents according to their Safety Data Sheets (SDS). Pay particular attention to corrosive bases and acids, flammable solvents, and the high pressures used in Method 1. All reactions should be performed in a well-ventilated fume hood.

References

  • ChemicalBook. (n.d.). 2-HYDROXY-3-ISOPROPYL-6-METHYLBENZOIC ACID CAS#: 548-51-6.
  • ChemicalBook. (n.d.). 2-HYDROXY-3-ISOPROPYL-6-METHYLBENZOIC ACID | 548-51-6.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid 99 4389-53-1.
  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1063. Available at: [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Hydroxy-3-isopropyl-6-methylbenzoic acid | CAS 548-51-6.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction.
  • Name Reactions. (n.d.). Kolbe-Schmitt Reaction.
  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction.
  • PubChem. (n.d.). o-Thymotic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid

Abstract This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. The method u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable analytical tool for researchers, quality control analysts, and drug development professionals. The causality behind the selection of chromatographic parameters is explained, and the protocol is supported by a comprehensive validation study conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Principle of Analysis

2-Hydroxy-6-isopropyl-3-methylbenzoic acid, also known as o-carvacrotinic acid, is a substituted aromatic carboxylic acid.[1] Its chemical structure includes a carboxyl group and a phenolic hydroxyl group, making its retention in reversed-phase chromatography highly dependent on the mobile phase pH. The compound has a predicted pKa of approximately 2.95 for its carboxylic acid moiety.[2]

To ensure reproducible retention and sharp peak symmetry on a non-polar C18 stationary phase, the ionization of the carboxylic acid must be suppressed. This is achieved by maintaining the mobile phase pH at a level at least 1.5 to 2 units below the analyte's pKa. This "ion-suppression" technique renders the molecule more neutral and hydrophobic, increasing its interaction with the stationary phase and leading to adequate retention.[3] This method employs a mobile phase acidified with phosphoric acid to maintain a pH of approximately 2.5, ensuring the analyte is in its protonated form for optimal chromatographic performance.

Materials and Methods

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector (e.g., Waters Alliance system or equivalent).[4]

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator bath.

  • Volumetric flasks and pipettes (Class A).

  • Syringes and 0.45 µm syringe filters (e.g., PVDF or PTFE).

Reagents and Standards
  • 2-Hydroxy-6-isopropyl-3-methylbenzoic acid reference standard (≥99% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (85%, analytical grade).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., ACE C18, Zorbax SB-C18)
Mobile Phase Acetonitrile : Water (60:40 v/v), with the aqueous phase adjusted to pH 2.5 with phosphoric acid.
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 278 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Wavelength Selection: The UV spectrum of the analyte should be determined using a PDA detector. Aromatic carboxylic acids typically exhibit strong absorbance maxima. Based on structurally similar compounds like thymol and carvacrol, an initial wavelength of 274 nm is a logical starting point.[4] For this application, 278 nm was determined to be the absorbance maximum, providing optimal sensitivity.

Experimental Protocol

Overall Experimental Workflow

The following diagram outlines the complete analytical process from preparation to final data analysis.

G cluster_prep 1.0 Solution Preparation cluster_hplc 2.0 HPLC Analysis cluster_data 3.0 Data Processing A Prepare Mobile Phase B Prepare Standard Stock Solution C Prepare Working Standards D Prepare Sample Solutions E Equilibrate HPLC System D->E F Perform System Suitability Test G Inject Blanks, Standards, and Samples H Integrate Peaks G->H I Generate Calibration Curve J Calculate Analyte Concentration

Caption: High-level workflow for the HPLC analysis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.

Preparation of Mobile Phase
  • Aqueous Phase (pH 2.5): Add approximately 800 mL of HPLC-grade water to a 1 L glass beaker. While stirring, add ~0.5 mL of 85% phosphoric acid. Monitor the pH and carefully titrate with additional acid until a stable pH of 2.5 ± 0.05 is achieved. Transfer to a 1 L volumetric flask and make up to volume with water.

  • Mobile Phase Mixture: In a suitable solvent reservoir, combine 600 mL of Acetonitrile and 400 mL of the prepared aqueous phase (pH 2.5).

  • Degassing: Degas the final mobile phase mixture for 15-20 minutes using a sonicator bath or an online degasser to prevent bubble formation in the pump heads.

Preparation of Standard & Sample Solutions

G cluster_std Standard Preparation cluster_sample Sample Preparation A Accurately weigh ~25 mg of Reference Standard B Dissolve in Methanol in a 25 mL volumetric flask (Stock: 1000 µg/mL) A->B C Perform serial dilutions with Mobile Phase to create Working Standards (e.g., 1-100 µg/mL) B->C F Filter all final solutions through a 0.45 µm filter into HPLC vials C->F D Accurately weigh sample containing ~25 mg of analyte E Dissolve and dilute in Mobile Phase to a nominal concentration of 50 µg/mL D->E E->F G Inject into HPLC System F->G

Caption: Step-by-step diagram for the preparation of standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25.0 mg of the 2-Hydroxy-6-isopropyl-3-methylbenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol.

  • Working Standard Solutions: Prepare a series of working standards for the calibration curve by diluting the stock solution with the mobile phase. For a range of 1-100 µg/mL, standards at 1, 5, 10, 25, 50, and 100 µg/mL are recommended.

  • Sample Solution (Nominal 50 µg/mL): Accurately weigh a quantity of the sample powder or formulation expected to contain approximately 25 mg of the active ingredient. Transfer to a 500 mL volumetric flask, add approximately 300 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.

  • Filtration: Prior to injection, filter all working standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.

System Suitability

Before sample analysis, equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes). Inject the 50 µg/mL working standard solution five times. The system suitability criteria must be met before proceeding.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
Analysis Procedure
  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject each working standard solution to generate the calibration curve.

  • Inject the prepared sample solutions.

  • Inject a standard solution after every 6-10 sample injections to verify system stability.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[5][6]

ParameterProcedureResults & Acceptance Criteria
Specificity A blank (diluent) and a placebo sample were injected to check for interfering peaks at the analyte's retention time. Peak purity was assessed using a PDA detector.Result: No interference observed. Peak purity index > 0.999. Criteria: No co-eluting peaks.
Linearity & Range A calibration curve was constructed by plotting peak area vs. concentration for six standards across the range of 1-100 µg/mL.Result: Correlation coefficient (r²) = 0.9998. Criteria: r² ≥ 0.999.[5]
Accuracy (Recovery) A placebo was spiked with the analyte at 80%, 100%, and 120% of the nominal sample concentration (50 µg/mL). Each level was prepared in triplicate.Result: Mean recovery was 99.7% (range 98.9% - 101.2%). Criteria: Recovery between 98.0% and 102.0%.[6]
Precision (Repeatability) Six separate samples were prepared from the same homogenous batch at 100% of the target concentration and analyzed on the same day.Result: %RSD = 0.85%. Criteria: %RSD ≤ 2.0%.[7]
Intermediate Precision The repeatability study was duplicated by a different analyst on a different day using a different HPLC system.Result: %RSD = 1.1%. Criteria: %RSD ≤ 2.0%.
LOD & LOQ Calculated from the standard deviation of the response and the slope of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).Result: LOD = 0.3 µg/mL; LOQ = 0.9 µg/mL. Criteria: Method should be able to quantify the analyte at the lowest concentration of the range.
Robustness Method parameters (flow rate ±0.1 mL/min, column temp ±5°C) were intentionally varied. The effect on peak area and retention time was observed.Result: System suitability passed under all conditions. %RSD of peak areas was < 2.0%. Criteria: Method remains reliable under minor variations.[8]

Data Analysis and Calculations

The concentration of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample (µg/mL)

  • c = Y-intercept of the calibration curve

The final amount in the original sample (e.g., as a percentage) is calculated considering the initial sample weight and dilution factors.

Concentration (µg/mL) = (Sample Peak Area - Intercept) / Slope

% Assay = [Concentration (µg/mL) * Dilution Factor * 100] / [Sample Weight (mg) * 1000]

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable means for the quantitative analysis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. The method is specific, accurate, precise, and robust over the specified range. The detailed protocol and validation results demonstrate its suitability for routine quality control testing, stability studies, and research applications in the pharmaceutical and chemical industries.

References

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1063. [Link]

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E, E67, o1063. [Link]

  • Gavanji, S., Larki, B., & Bakhtari, A. (2014). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Research, 6(3), 257–261. [Link]

  • Hossain, M. S., et al. (2022). A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form. American Journal of Analytical Chemistry, 13, 257-273. [Link]

  • Pauter, K., & Koc-Heliodor, J. (1998). Chromatographic separations of aromatic carboxylic acids. Wiadomosci chemiczne, 52(1-2), 60-89. [Link]

  • Trivedi, S., et al. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. Journal of Pharmaceutical Research International, 33(56A), 241-253. [Link]

  • Venkatasami, G., & Rajan, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques, 12(11), 459. [Link]

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. IUCrData, 67(5), o1063. [Link]

  • Sayyad, S., & Kumar, S. (2016). Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 133-139. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Kiliç, E., & Bülbül, O. (2020). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. FABAD Journal of Pharmaceutical Sciences, 45(3), 209-220. [Link]

  • SIELC Technologies. (2018). Separation of 2-Hydroxy-3-methylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(7), 647-652. [Link]

Sources

Method

GC-MS Analysis of o-Thymotic Acid: A Detailed Protocol Following Silylation Derivatization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the quantitative analysis of o-thymotic acid using Ga...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of o-thymotic acid using Gas Chromatography-Mass Spectrometry (GC-MS) following a robust silylation derivatization procedure. O-thymotic acid (2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid), a salicylic acid derivative, possesses polar functional groups (a carboxylic acid and a phenolic hydroxyl group) that render it non-volatile and thermally labile, making direct GC analysis challenging.[1][2] Derivatization is therefore a mandatory step to enhance its volatility and thermal stability.[3][4][5] This guide details a complete workflow, from sample preparation and derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to optimized GC-MS instrument parameters and data analysis. The causality behind critical experimental choices is explained to ensure methodological integrity and reproducibility.

Introduction and Scientific Principle

O-thymotic acid is an organic acid formally derived from thymol.[6][7] Its structural similarity to salicylic acid suggests potential applications and the need for accurate quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and definitive mass-based identification, making it ideal for analyzing specific compounds in complex mixtures.[3][8]

However, the direct injection of polar analytes like o-thymotic acid into a GC system leads to poor peak shape, low sensitivity, and potential thermal decomposition within the hot injector port. To overcome these limitations, a chemical derivatization step is employed. The most common and effective strategy for organic and phenolic acids is silylation .[3][9]

The Principle of Silylation: Silylation is a chemical process that replaces active hydrogen atoms in polar functional groups (–OH, –COOH, –NH₂, –SH) with a non-polar trimethylsilyl (TMS) group.[3][4] This is typically achieved using a silylating agent like BSTFA, often with a catalyst such as trimethylchlorosilane (TMCS). The reaction proceeds via a nucleophilic attack (S N 2) on the silicon atom of the silylating agent.[10][11]

For o-thymotic acid, both the phenolic hydroxyl and carboxylic acid protons are replaced by TMS groups. This transformation has two critical effects:

  • Increases Volatility: The masking of polar functional groups eliminates intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte and allowing it to vaporize at typical GC oven temperatures.[4][12]

  • Enhances Thermal Stability: The resulting TMS-ether and TMS-ester are more resistant to thermal degradation during analysis.[3]

The derivatized, volatile analyte can then be efficiently separated on a non-polar GC column and detected with high sensitivity and specificity by the mass spectrometer.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • o-Thymotic Acid analytical standard (≥98% purity): (CAS: 548-51-6)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Note: TMCS acts as a catalyst, enhancing the reactivity of the silylating agent.

  • Solvent (Anhydrous): Pyridine or Ethyl Acetate. Rationale: Protic solvents like water or methanol will react with the silylating agent, consuming it and inhibiting the derivatization of the target analyte. Anhydrous conditions are critical.[4][5]

  • Internal Standard (IS): e.g., 4-Phenylbutyric acid or a stable isotope-labeled analog. Rationale: An IS is crucial for correcting variations in sample preparation, derivatization efficiency, and injection volume, thereby improving quantitative accuracy.

  • High-purity Helium (99.999%): For GC carrier gas.

  • High-purity Nitrogen (99.999%): For sample evaporation.

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.

Instrumentation
  • Gas Chromatograph (GC): Agilent 8890 or equivalent, equipped with a split/splitless injector and autosampler.

  • Mass Spectrometer (MS): Agilent 5977B or equivalent single quadrupole mass spectrometer.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent low-bleed, non-polar capillary column.[13] Rationale: A non-polar DB-5 type column provides excellent separation for a wide range of derivatized, non-polar compounds.

  • Heating Block / Water Bath: Capable of maintaining temperatures up to 100°C.

  • Sample Evaporator: Nitrogen blow-down evaporator (e.g., N-EVAP).

  • Vortex Mixer.

Experimental Workflow and Protocols

The end-to-end process involves the preparation of standards, derivatization of all samples and standards, and subsequent analysis by GC-MS.

Workflow cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis A Prepare Stock Solutions (o-Thymotic Acid & IS) B Create Calibration Curve Standards A->B D Aliquot Sample/Standard into Reaction Vial B->D C Prepare Samples (e.g., via LLE or SPE) C->D E Evaporate to Dryness (Nitrogen Stream) D->E F Add Anhydrous Solvent & BSTFA Reagent E->F G Heat & React (e.g., 70°C for 45 min) F->G H Inject Derivatized Sample into GC-MS G->H I Acquire Data (Scan or SIM mode) H->I J Process Data: Integrate & Quantify I->J

Caption: High-level experimental workflow for GC-MS analysis of o-thymotic acid.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of o-thymotic acid standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., 4-Phenylbutyric acid) in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the o-thymotic acid stock solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

Sample Preparation and Derivatization Protocol

This protocol is applicable to both calibration standards and extracted samples.

  • Aliquot: Transfer 100 µL of the sample or calibration standard into a 2 mL reaction vial.

  • Evaporation (Critical Step): Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at 40-50°C. Complete removal of water and protic solvents is essential for successful derivatization.[12][13]

  • Reagent Addition: To the dry residue, add 50 µL of anhydrous pyridine, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or water bath set to 70°C for 45 minutes .[9][13] This combination of time and temperature ensures the derivatization reaction proceeds to completion for both the carboxylic acid and the sterically hindered phenolic hydroxyl group.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Transfer the contents to an autosampler vial if necessary. Analyze within 24 hours for best results, as TMS derivatives can be susceptible to hydrolysis over time.[13][14]

Caption: Silylation reaction of o-thymotic acid with BSTFA.

GC-MS Instrumental Parameters

The following tables summarize the recommended starting parameters for the GC-MS system. Optimization may be required based on your specific instrumentation and column.

Table 1: Gas Chromatograph (GC) Conditions

Parameter Value
Injector Port Temp. 250°C
Injection Mode Splitless
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
- Initial Temp. 80°C, hold for 2 min
- Ramp 1 10°C/min to 200°C
- Ramp 2 25°C/min to 300°C, hold for 5 min

| Total Run Time | ~23 minutes |

Table 2: Mass Spectrometer (MS) Conditions

Parameter Value
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Solvent Delay 5.0 min
Acquisition Mode Full Scan & SIM
- Scan Range m/z 50 - 550[9]
- SIM Ions (Quant) To be determined from standard spectrum

| - SIM Ions (Qual) | To be determined from standard spectrum |

Data Interpretation and Method Validation

Qualitative Identification

The identity of the derivatized o-thymotic acid is confirmed by its retention time and its unique mass spectrum. The di-TMS derivative of o-thymotic acid (MW 194.23) will have a molecular weight of 194.23 - 2(H) + 2(Si(CH₃)₃) = 338.5 g/mol .

Expected Mass Spectrum Fragments:

  • Molecular Ion [M]⁺: m/z 338

  • [M-15]⁺: m/z 323 (Loss of a –CH₃ group, a characteristic fragmentation of TMS derivatives)

  • [M-89]⁺: m/z 249 (Loss of a –OSi(CH₃)₃ group)

  • Base Peak: Often the [M-15]⁺ ion is the most abundant.

  • Other Ions: m/z 73 [(Si(CH₃)₃)⁺] is a hallmark of silylated compounds.

Quantitative Analysis

For quantification, a calibration curve is constructed by plotting the peak area ratio of the analyte (di-TMS-o-thymotic acid) to the internal standard against the concentration of the calibration standards. The concentration of o-thymotic acid in unknown samples is then calculated from this curve using the measured peak area ratio.

Self-Validating System & Trustworthiness

To ensure the trustworthiness of this protocol, a rigorous method validation should be performed. Key parameters to assess include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) > 0.99.

  • Limit of Detection (LOD) & Quantification (LOQ): Determined by analyzing low-concentration standards to establish the method's sensitivity.[13][15]

  • Accuracy & Precision: Assessed by analyzing replicate quality control (QC) samples at multiple concentration levels. Accuracy (recovery) should be within 85-115% and precision (relative standard deviation) should be <15%.

Conclusion

This application note outlines a reliable and robust method for the analysis of o-thymotic acid by GC-MS. The critical step of silylation derivatization with BSTFA successfully converts the polar, non-volatile analyte into a form suitable for GC analysis, enabling sensitive and specific quantification. By carefully controlling experimental conditions, particularly ensuring an anhydrous environment, researchers can achieve accurate and reproducible results for o-thymotic acid in various scientific and developmental applications.

References

  • DrugFuture. (n.d.). o-Thymotic Acid.
  • National Center for Biotechnology Information. (n.d.). o-Thymotic acid. PubChem Compound Database. Retrieved from [Link]

  • Le, T. T., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 7491–7503.
  • ScienceDirect. (n.d.). Results after GC-MS analysis of the derivatized plant extracts with BSTFA and TMCS.
  • Wang, M., et al. (2020). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Journal of the Science of Food and Agriculture.
  • Le, T. T., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 11(1), 58-66. Retrieved from [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-7. Retrieved from [Link]

  • Cecinato, A., et al. (2004). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Retrieved from [Link]

  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • López, R., et al. (2021). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Foods, 10(7), 1499. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Restek. (n.d.). GC Derivatization.
  • Halket, J., et al. (2005). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Journal of Chromatography B, 817(1), 3-15.
  • Bibel, M. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Retrieved from [Link]

  • YourDictionary. (n.d.). Thymotic-acid Definition & Meaning. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium o-thymotate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions.... Retrieved from [Link]

  • Jallouli, S. (2022). Derivatization for GC-MS analysis?. ResearchGate. Retrieved from [Link]

  • Wiktionary. (n.d.). thymotic acid. Retrieved from [Link]

Sources

Application

Application Note: Gas Chromatography-Mass Spectrometry Analysis of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid Following Silylation Derivatization

Abstract This application note provides a comprehensive guide for the derivatization of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the derivatization of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this compound is challenging due to the presence of polar phenolic hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, which lead to low volatility, poor peak shape, and thermal instability.[1][2][3][4] This protocol details a robust and reproducible silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to convert the analyte into its more volatile and thermally stable trimethylsilyl (TMS) derivative.[2][5] The described methodology, including sample preparation, derivatization, and recommended GC-MS parameters, is designed for researchers, scientists, and drug development professionals requiring accurate quantification and identification of this and structurally similar compounds.

Introduction: The Challenge of Analyzing Polar Phenolic Acids

2-Hydroxy-6-isopropyl-3-methylbenzoic acid is a polysubstituted aromatic compound containing both a carboxylic acid and a phenolic hydroxyl group. These functional groups are polar and capable of forming strong intermolecular hydrogen bonds. In the context of gas chromatography, these properties are problematic for several reasons:

  • Low Volatility: Significant thermal energy is required to move the analyte into the gas phase, often exceeding the thermal stability limits of the molecule.[1][2][3]

  • Thermal Degradation: At the high temperatures of the GC inlet and column, the compound can decompose, leading to inaccurate quantification and the appearance of artifact peaks.[2]

  • Poor Chromatographic Performance: Interaction between the polar analyte and active sites (residual silanols) on the GC column and liner surfaces can cause significant peak tailing, reduced resolution, and poor sensitivity.[3]

Derivatization is a chemical modification technique used to overcome these limitations.[3][5] By replacing the active hydrogens on the polar functional groups with nonpolar moieties, the analyte's volatility is increased, its polarity is reduced, and its thermal stability is enhanced, making it highly suitable for GC-MS analysis.[2][6][7] Silylation is one of the most common and effective derivatization strategies for compounds containing hydroxyl and carboxyl groups.[1][8][9]

Principle of Silylation with BSTFA + TMCS

Silylation is the process of replacing an active hydrogen atom (from an -OH, -COOH, -NH2, or -SH group) with a trimethylsilyl (TMS) group, -Si(CH3)3.[5][10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent due to its high reactivity and the volatile, non-interfering nature of its byproducts.[2][3][11]

The reaction proceeds via a nucleophilic attack on the silicon atom of the BSTFA molecule by the oxygen of the hydroxyl and carboxylic acid groups. For analytes that are sterically hindered or less reactive, the addition of a catalyst is crucial.[5][12] Trimethylchlorosilane (TMCS), typically added at 1-10%, acts as a catalyst that enhances the silylating power of BSTFA, ensuring a rapid and complete reaction.[1][11][13][14][15] The solvent, typically aprotic and polar like pyridine or acetonitrile, facilitates the reaction and helps to dissolve the analyte. Pyridine can also act as a basic catalyst and an acid scavenger.[16]

For 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, both the phenolic -OH and the carboxylic acid -COOH groups will be derivatized, resulting in the formation of a bis(trimethylsilyl) derivative.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Analyte 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (with -OH and -COOH groups) Derivative Bis(trimethylsilyl) Derivative (Volatile & Thermally Stable) Analyte->Derivative Silylation Reagent BSTFA + 1% TMCS (Silylating Agent + Catalyst) Reagent->Derivative Solvent Pyridine or Acetonitrile Solvent->Derivative Heat Heat (e.g., 70°C) Heat->Derivative Byproducts Volatile Byproducts (N-TMS-trifluoroacetamide, etc.)

Caption: Silylation reaction workflow.

Experimental Protocol

3.1. Materials and Reagents

  • Analyte: 2-Hydroxy-6-isopropyl-3-methylbenzoic acid standard

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Pyridine or Acetonitrile (Anhydrous/GC grade)

  • Equipment:

    • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

    • Autosampler vials (2 mL) with PTFE-lined caps

    • Microsyringes

    • Heating block or oven

    • Vortex mixer

    • Nitrogen gas supply for evaporation

Safety Precaution: BSTFA and TMCS are moisture-sensitive and corrosive.[11] Always handle these reagents in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and use dry glassware and syringes to prevent hydrolysis.[10][11]

3.2. Step-by-Step Derivatization Procedure

  • Sample Preparation: Accurately weigh approximately 1 mg of the 2-Hydroxy-6-isopropyl-3-methylbenzoic acid standard into a 2 mL autosampler vial. If the sample is in solution, transfer an aliquot containing a similar amount and evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as moisture will consume the reagent and inhibit the reaction.[3][5][17]

  • Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the vial. Vortex for 30 seconds to dissolve the analyte completely.

  • Reagent Addition: Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion.[5]

  • Reaction Incubation: Tightly cap the vial immediately. Vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30-45 minutes. Reaction time and temperature may need optimization depending on the specific analyte and concentration.[5]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The derivatized sample should ideally be analyzed within 24-48 hours, as TMS derivatives can be susceptible to hydrolysis over time, although storage at 4°C or -20°C can improve stability.[18][19]

Caption: Step-by-step derivatization workflow.

GC-MS Analysis and Expected Results

4.1. Recommended GC-MS Parameters

The following parameters serve as a starting point and should be optimized for your specific instrument and application.

Parameter Setting Rationale
GC System
Injection PortSplitless, 250°CEnsures efficient transfer of the derivatized analyte onto the column.
Carrier GasHelium, Constant Flow (1.0-1.2 mL/min)Inert carrier gas providing good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)A standard nonpolar column suitable for a wide range of derivatized compounds.[1]
Oven ProgramInitial: 70°C, hold 2 minAllows for elution of solvent and reagent byproducts.
Ramp: 10°C/min to 280°CA moderate ramp rate to ensure good separation.
Final Hold: 5 min at 280°CEnsures elution of all components and cleans the column.
MS System
Transfer Line280°CPrevents condensation of the analyte before reaching the ion source.
Ion Source230°C, Electron Ionization (EI) at 70 eVStandard conditions for generating reproducible mass spectra.
Mass Rangem/z 50-500Captures the molecular ion and key fragment ions of the derivative.

4.2. Interpreting the Results

The primary indicator of a successful derivatization is the appearance of a sharp, symmetrical chromatographic peak for the bis(trimethylsilyl) derivative of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.

Mass Shift Calculation: A key confirmation of the derivatization is the change in molecular weight. The replacement of one active hydrogen (MW ≈ 1) with a TMS group (MW ≈ 73) results in a net mass increase of approximately 72 atomic mass units (amu) per derivatized site.

Compound Formula Molecular Weight ( g/mol ) Derivatized Sites Expected MW of TMS Derivative
2-Hydroxy-6-isopropyl-3-methylbenzoic acidC₁₁H₁₄O₃194.232 (-OH, -COOH)194.23 + (2 * 72.1) ≈ 338.43

The mass spectrum of the derivatized compound should show a molecular ion peak ([M]⁺) at m/z 338.[7] Characteristic fragment ions, such as the loss of a methyl group ([M-15]⁺) at m/z 323, are also expected and provide further structural confirmation.

Troubleshooting

Problem Potential Cause(s) Solution(s)
No derivative peak, only starting material peak (if any) 1. Inactive reagent due to moisture exposure.[17] 2. Insufficient reaction time or temperature.[5] 3. Insufficient amount of reagent.1. Use a fresh, unopened vial of BSTFA + TMCS. Ensure all glassware is dry. 2. Increase incubation time to 60 minutes or temperature to 80°C. 3. Ensure at least a 2:1 molar ratio of reagent to active hydrogens.[5]
Broad, tailing peak for the derivative 1. Active sites in the GC inlet liner or column. 2. Incomplete derivatization.1. Use a deactivated inlet liner. Condition the column. Injecting the silylating reagent can sometimes help temporarily passivate the system. 2. Re-evaluate the derivatization protocol (see above).
Large reagent/byproduct peaks obscuring analyte 1. Excessive reagent used. 2. Inappropriate GC temperature program.1. Reduce the amount of reagent, but maintain an excess. 2. Adjust the initial oven temperature and hold time to better separate the analyte from the solvent/reagent front. The byproducts of BSTFA are highly volatile.[3][11]

Conclusion

Silylation with BSTFA + TMCS is a highly effective and reproducible method for the derivatization of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, enabling robust and sensitive analysis by GC-MS. This protocol overcomes the challenges associated with the direct analysis of this polar compound, resulting in improved volatility, thermal stability, and excellent chromatographic peak shape. The provided step-by-step guide and troubleshooting table serve as a reliable resource for obtaining high-quality analytical data for this and other structurally related phenolic and carboxylic acids.

References

  • Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry.PubMed.
  • Understanding BSTFA with TMCS: Enhanced Silylation for Challenging Analytes.NINGBO INNO PHARMCHEM CO.,LTD.
  • Derivatizing Reagents for GC – The Buffers Strike Back.Phenomenex.
  • The Use of Derivatization Reagents for Gas Chromatography (GC).Sigma-Aldrich.
  • GC Derivatization Reagents.TCI Chemicals.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?MDPI.
  • Bulletin 909A Guide to Derivatization Reagents for GC.Supelco.
  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.ResearchGate.
  • TMS derivatives.CalTech GPS.
  • The Power of BSTFA in Modern Analytical Chemistry.NINGBO INNO PHARMCHEM CO.,LTD.
  • Derivatization reagents for GC.Adis International.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.MDPI.
  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.PubMed.
  • Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry.ResearchGate.
  • Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds.PubMed.
  • The Derivatization and Analysis of Amino Acids by GC-MS.Sigma-Aldrich.
  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.NINGBO INNO PHARMCHEM CO.,LTD.
  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.ResearchGate.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?MDPI.
  • Derivatization for Gas Chromatography.Phenomenex.
  • Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils.ACS Publications.
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.National Institutes of Health.
  • GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice.PubMed.
  • Innovations in Gas Chromatography with BSTFA Derivatization.NINGBO INNO PHARMCHEM CO.,LTD.
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC.Thermo Fisher Scientific.
  • Comparing the efficiency of silylation versus acylation for GC analysis of phenols.BenchChem.
  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction.Global NEST Journal.
  • Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization.Taylor & Francis Online.
  • Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry.PubMed.
  • Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination.ResearchGate.
  • GC Derivatization.Chromatography Forum.
  • Application Note: Protocol for Derivatization of 2-Hydroxy-5-isopropylbenzoic Acid for Gas Chromatography (GC) Analysis.BenchChem.
  • Application Note: Derivatization of 2-Hydroxymethylbenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.BenchChem.
  • Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS.National Institutes of Health.
  • Why Use GC Derivatization Reagents.Chrom Tech, Inc.

Sources

Method

No Documented Application of o-Thymotic Acid in Nuclear Reactor Technology

A comprehensive review of scientific and technical literature reveals no established or theoretical application of o-thymotic acid in the field of nuclear reactor technology. The requested application notes and protocols...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific and technical literature reveals no established or theoretical application of o-thymotic acid in the field of nuclear reactor technology. The requested application notes and protocols cannot be generated as the underlying premise is unsubstantiated.

O-thymotic acid, also known as 2-hydroxy-3-isopropyl-6-methylbenzoic acid, is a derivative of salicylic acid.[1][2] Its known applications are primarily in the realm of organic chemistry and pharmacology, where it is used similarly to salicylic acid and its derivatives.[2] The compound and its parent molecule, thymol, are recognized for their antiseptic, anti-inflammatory, and antioxidant properties.[3][4]

Conversely, the materials and chemical agents employed in nuclear reactor technology are selected based on a vastly different and highly stringent set of criteria. These materials must endure extreme conditions, including intense neutron radiation, high temperatures, and high pressures.

Materials and Chemicals in Nuclear Technology: A Brief Overview

The core components of a nuclear reactor are chosen for their specific nuclear and thermodynamic properties.

  • Nuclear Fuels: The primary fuel is typically uranium, enriched in the U-235 isotope, or plutonium in the form of ceramic uranium oxide (UO₂) pellets.[5][6] These materials are selected for their ability to undergo sustained nuclear fission.[7]

  • Structural Materials: Components like fuel cladding and reactor vessels are made from materials with low neutron absorption cross-sections and high resistance to radiation damage and corrosion, such as zirconium alloys (zircaloy).[6][8]

  • Coolants: The function of a coolant is to transfer the immense heat generated in the reactor core.[9] Common coolants include:

    • Water (Light and Heavy): The most common coolant, often containing boric acid to act as a neutron poison for controlling the reaction rate.[9][10]

    • Liquid Metals: Such as sodium or lead, used in fast reactors for their excellent heat transfer properties.[11][12]

    • Gases: Helium or carbon dioxide are used in high-temperature gas-cooled reactors.[12]

  • Chemical Additives: Chemical control of the reactor environment is critical to prevent corrosion and manage reactivity.[13][14] Boric acid is a key additive in pressurized water reactors (PWRs) for reactivity control.[10] Other chemicals are used to control pH and scavenge oxygen to protect structural materials.[15]

Organic compounds are generally unsuitable for use within the high-radiation environment of a reactor core as they tend to decompose. While certain highly stable aromatic hydrocarbons have been investigated as potential coolants, o-thymotic acid does not possess the required stability.[16]

Conclusion

The chemical properties of o-thymotic acid are incompatible with the operational environment of a nuclear reactor. There is no evidence in patents, academic papers, or technical reports to suggest its use as a coolant, structural component, fuel additive, or in any other capacity within nuclear technology. Therefore, the creation of application notes or protocols for this topic is not feasible. The inquiry likely stems from a misunderstanding of the distinct and separate fields of organic chemistry and nuclear engineering.

References

  • BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid BY GV JADHAV AND M. ASLAM. Google Scholar.
  • o-Thymotic acid | C11H14O3 | CID 11052. PubChem, National Institutes of Health.
  • Materials for Nuclear Power Generation. AZoM.com.
  • Nuclear reactor coolants. What is Nuclear.
  • Industrial Applications of Nuclear Energy. International Atomic Energy Agency (IAEA).
  • o-Thymotic Acid. Merck Index.
  • Nuclear Power Reactors. World Nuclear Association.
  • Nuclear reactor coolants. Google Patents.
  • Nuclear reactor coolant. Wikipedia.
  • Coolant technology of water cooled reactors. International Atomic Energy Agency (IAEA).
  • Application of Formohydroxamic Acid in Nuclear Processing: Synthesis and Complexation With Technetium-99. ResearchGate.
  • Types of Nuclear Materials. United States Nuclear Regulatory Commission.
  • Technical Assessment Guide: Chemistry for nuclear power reactors. Office for Nuclear Regulation, UK.
  • Nuclear reactor. Wikipedia.
  • What are the coolants which can be used in the reactor of a nuclear power station?. Quora.
  • Reactor Water Chemistry. CED Engineering.
  • A Focused Insight into Thyme: Biological, Chemical, and Therapeutic Properties of an Indigenous Mediterranean Herb. PubMed Central, National Institutes of Health.
  • Online analysis of boric acid in the cooling water of pressurized water reactors. Metrohm.
  • Nuclear Reactor Fuels and Materials. Department of Nuclear Engineering, North Carolina State University.
  • "thymotic": OneLook Thesaurus. OneLook.
  • Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology.

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to Evaluating the Biological Activity of 3-Isopropyl-6-Methylsalicylic Acid

Introduction: Unveiling the Therapeutic Potential of a Salicylic Acid Analogue Salicylic acid and its derivatives have long been cornerstones of therapeutic interventions, renowned for their potent anti-inflammatory, ana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Salicylic Acid Analogue

Salicylic acid and its derivatives have long been cornerstones of therapeutic interventions, renowned for their potent anti-inflammatory, analgesic, and antimicrobial properties.[1] The core mechanism of action for many of these compounds lies in their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins.[1] This application note focuses on a specific analogue, 3-isopropyl-6-methylsalicylic acid, a compound that, based on its structural similarity to other bioactive phenols and salicylic acid derivatives, holds significant promise for novel therapeutic applications. For instance, the structurally related compound 6-methylsalicylic acid has been shown to mimic the defensive-inducing activities of salicylic acid in plants.[2] Furthermore, its isomer, o-cymen-5-ol, is a well-documented broad-spectrum bactericide used in various personal care products.[3][4]

This guide provides a comprehensive suite of detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to rigorously evaluate the biological activities of 3-isopropyl-6-methylsalicylic acid. The protocols are designed to be self-validating, incorporating necessary controls and clear endpoints to ensure the generation of robust and reproducible data. We will delve into methodologies for assessing its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties, providing a holistic view of its potential therapeutic window and safety profile.

Experimental Blueprint: A Multi-faceted Approach to Bioactivity Screening

The following diagram outlines the overarching experimental workflow for a comprehensive evaluation of 3-isopropyl-6-methylsalicylic acid's biological activities. This strategic sequence ensures a logical progression from broad screening to more specific mechanistic insights.

experimental_workflow Overall Experimental Workflow for 3-Isopropyl-6-Methylsalicylic Acid cluster_screening Initial Screening cluster_mechanistic Mechanistic Elucidation Antimicrobial_Screening Antimicrobial Screening (MIC & MBC Assays) Data_Analysis Data Analysis & Interpretation Antimicrobial_Screening->Data_Analysis Antioxidant_Screening Antioxidant Screening (DPPH Assay) Antioxidant_Screening->Data_Analysis Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Anti_inflammatory_Assay Anti-inflammatory Assay (COX Inhibition & Cytokine Profiling) Cytotoxicity_Screening->Anti_inflammatory_Assay Determine Sub-toxic Concentrations ROS_Measurement Intracellular ROS Measurement Anti_inflammatory_Assay->ROS_Measurement Anti_inflammatory_Assay->Data_Analysis ROS_Measurement->Data_Analysis Compound_Preparation Compound Preparation & Solubility Testing Compound_Preparation->Antimicrobial_Screening Compound_Preparation->Antioxidant_Screening Compound_Preparation->Cytotoxicity_Screening

Caption: A streamlined workflow for the systematic evaluation of 3-isopropyl-6-methylsalicylic acid.

Section 1: Antimicrobial Activity Assessment

The structural similarity of 3-isopropyl-6-methylsalicylic acid to known antimicrobial agents like thymol and carvacrol suggests its potential to disrupt microbial membranes and enzyme systems.[5] The following protocols are designed to quantify this activity.

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] This protocol utilizes the broth microdilution method, a widely accepted and reproducible technique.[7]

Materials:

  • 3-isopropyl-6-methylsalicylic acid

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)[8]

  • Sterile 96-well microplates

  • Spectrophotometer (for measuring OD600)

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (vehicle, e.g., DMSO in MHB)

Procedure:

  • Preparation of Stock Solution: Dissolve 3-isopropyl-6-methylsalicylic acid in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be standardized by measuring the optical density at 600 nm (OD600) to a value between 0.08 and 0.13.

    • Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microplate:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.

Hypothetical Data: MIC of 3-isopropyl-6-methylsalicylic acid
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Pseudomonas aeruginosa>128
Candida albicans32

Section 2: Anti-inflammatory Activity Evaluation

Given that salicylic acid's primary anti-inflammatory action is through the inhibition of COX enzymes, it is logical to investigate if 3-isopropyl-6-methylsalicylic acid shares this mechanism.[1]

Protocol 2.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a method to measure the inhibition of COX enzymes by quantifying the production of prostaglandin E2 (PGE2).[9]

Materials:

  • 3-isopropyl-6-methylsalicylic acid

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX assay buffer

  • COX-1 and COX-2 specific inhibitors (for controls, e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • PGE2 ELISA kit

Procedure:

  • Compound Preparation: Prepare a series of dilutions of 3-isopropyl-6-methylsalicylic acid in the assay buffer.

  • Enzyme Reaction:

    • In separate reaction tubes for COX-1 and COX-2, add the assay buffer, a heme cofactor, and the purified enzyme.

    • Add the test compound dilutions or control inhibitors to the respective tubes.

    • Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short, defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a saturated stannous chloride solution).[10]

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced in each reaction tube using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Hypothetical Data: COX Inhibition by 3-isopropyl-6-methylsalicylic acid
EnzymeIC50 (µM)
COX-175
COX-225

These hypothetical results suggest a preferential inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Section 3: Antioxidant Capacity Assessment

Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers.[11] The DPPH assay is a rapid and reliable method to evaluate this activity.[12]

Protocol 3.1: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.[13]

Materials:

  • 3-isopropyl-6-methylsalicylic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Compound Preparation: Prepare a range of concentrations of 3-isopropyl-6-methylsalicylic acid and ascorbic acid in methanol.

  • Assay Procedure:

    • Add 50 µL of the test compound or standard solutions to the wells of a 96-well plate.

    • Add 150 µL of the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Hypothetical Data: DPPH Radical Scavenging Activity
CompoundIC50 (µg/mL)
3-isopropyl-6-methylsalicylic acid45
Ascorbic Acid (Control)8

Section 4: Cytotoxicity Evaluation

Assessing the cytotoxicity of a novel compound is a critical step in drug development to determine its therapeutic index.[15] The MTT assay is a widely used colorimetric assay to measure cell viability.[16]

Protocol 4.1: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[16]

Materials:

  • 3-isopropyl-6-methylsalicylic acid

  • Human cell line (e.g., HEK293 or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]

  • Compound Treatment:

    • Prepare serial dilutions of 3-isopropyl-6-methylsalicylic acid in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the compound).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.[18]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

    • Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Hypothetical Data: Cytotoxicity of 3-isopropyl-6-methylsalicylic acid
Cell LineIncubation TimeIC50 (µM)
HEK29348 hours150
A549 (Lung Cancer)48 hours80

Mechanistic Insights: NF-κB Signaling Pathway

The anti-inflammatory effects of many compounds, including salicylic acid, are mediated through the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of the expression of pro-inflammatory genes.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB Phosphorylated IκB IkB->p_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB IκB-NF-κB Complex (Inactive) Degradation Ubiquitination & Proteasomal Degradation p_IkB->Degradation Transcription Gene Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Transcription->Pro_inflammatory_Genes Induces Test_Compound 3-isopropyl-6-methylsalicylic acid Test_Compound->IKK Inhibits?

Caption: The NF-κB signaling pathway, a potential target for 3-isopropyl-6-methylsalicylic acid.

Further experiments, such as Western blotting for phosphorylated IκB or NF-κB reporter assays, would be necessary to confirm the inhibitory effect of the compound on this pathway.

Conclusion and Future Directions

This application note provides a robust framework for the initial biological evaluation of 3-isopropyl-6-methylsalicylic acid. The presented protocols for antimicrobial, anti-inflammatory, antioxidant, and cytotoxicity assays will enable researchers to generate high-quality, reproducible data. The hypothetical data presented herein suggests that this compound may possess a favorable therapeutic profile, with potential applications in treating inflammatory conditions and microbial infections. Future studies should focus on elucidating the precise molecular mechanisms of action, exploring its efficacy in in vivo models, and conducting structure-activity relationship studies to optimize its biological activities.

References

  • Hahlbrock, K., et al. (2003). Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco. The Plant Cell, 15(11), 2687–2700. [Link]

  • Rojano, B., et al. (2007). Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). Bioorganic & Medicinal Chemistry, 15(21), 6768-6775. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Li, H., et al. (2016). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 21(5), 558. [Link]

  • Burt, S. (2004). Essential oils: their antibacterial properties and potential applications in foods--a review. International Journal of Food Microbiology, 94(3), 223-253. [Link]

  • O'Neill, G. P., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(3), 638-645. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62. [Link]

  • Spencer, J. B., & Jordan, P. M. (1992). Purification and properties of 6-methylsalicylic acid synthase from Penicillium patulum. Biochemical Journal, 288(3), 839–846. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Öztürk, M., et al. (2021). Antioxidant, Antimicrobial Activities and Fatty Acid Compositions of Wild Berberis spp. by Different Techniques Combined with Chemometrics (PCA and HCA). Foods, 10(12), 3058. [Link]

  • Creeth, J. E., et al. (2019). The antimicrobial combination effects of o-Cymen-5-ol and Zinc. Journal of Dentistry, 80, 53-60. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Bouyahya, A., et al. (2023). Anti-Staphylococcal Activities of Rosmarinus officinalis and Myrtus communis Essential Oils through ROS-Mediated Oxidative Stress. Molecules, 28(3), 1268. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Vasina, D. V., et al. (2023). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. International Journal of Molecular Sciences, 24(13), 10928. [Link]

  • Socha, R., et al. (2021). How Phenolic Compounds Profile and Antioxidant Activity Depend on Botanical Origin of Honey—A Case of Polish Varietal Honeys. Molecules, 26(16), 4794. [Link]

  • Khan, F. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6524. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. [Link]

  • Lawless, C., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports, 15, 86792. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • COSROMA. (2025). O-Cymen-5-Ol. Retrieved from [Link]

  • Vanda, D., et al. (2021). Evaluation of the Antioxidant, Anti-Inflammatory and Cytoprotective Activities of Halophyte Extracts against Mycotoxin Intoxication. Toxins, 13(5), 312. [Link]

  • Devi, R. S., & Sowmiya, S. (2025). Antioxidant Activity of Endophytic Fungi Isolated from Green and Brown Algae. Journal of Pharmaceutical Research International, 37(1), 1-8. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Stepanovic, S., et al. (2003). A modified microtiter-plate test for quantification of staphylococcal biofilm formation. Journal of Microbiological Methods, 54(2), 173-178. [Link]

  • El-Zaher, A. A., et al. (2018). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 44-53. [Link]

  • Ak, T., & Gülçin, İ. (2008). Antioxidant and radical scavenging properties of curcumin. Chemico-Biological Interactions, 174(1), 27-37. [Link]

  • Spencer, J. B., & Jordan, P. M. (1992). Purification and properties of 6-methylsalicylic acid synthase from Penicillium patulum. Biochemical Journal, 288(Pt 3), 839–846. [Link]

  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Buckle, K. A., et al. (1983). The anti-inflammatory activity of marine natural products--6-n-tridecylsalicylic acid, flexibilide and dendalone 3-hydroxybutyrate. Journal of Pharmacy and Pharmacology, 35(12), 823-825. [Link]

  • Rawat, S., et al. (2021). Phytochemical Composition, Antioxidant, and Antimicrobial Attributes of Different Solvent Extracts from Myrica esculenta Buch.-Ham. ex. D. Don Leaves. Plants, 10(6), 1069. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • DropBio. (n.d.). O-CYMEN-5-OL High Stability Low Odor Safety Oral and Skin Care. Retrieved from [Link]

  • Wang, Y., et al. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. Foods, 11(19), 3121. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Lumei. (2025). O-Cymen-5-OL: The Modern Antimicrobial for Clear, Healthy Skin. Retrieved from [Link]

  • Zaid, H., et al. (2023). Anti-Inflammatory and Anti-Adipogenesis Effects of Alchemilla vulgaris L., Salvia officinalis L., and Vitis vinifera L. in THP-1-Derived Macrophages and 3T3-L1 Cell Line. Plants, 12(8), 1642. [Link]

  • Pereira, C. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. [Link]

  • Connect Chemicals. (n.d.). o-Cymen-5-ol. Retrieved from [Link]

Sources

Method

Application Note: Quantification of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid in Complex Matrices

Introduction: The Analytical Challenge 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a substituted derivative of benzoic acid, is a molecule of interest in various scientific domains, from pharmaceutical development to env...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a substituted derivative of benzoic acid, is a molecule of interest in various scientific domains, from pharmaceutical development to environmental analysis.[1][2] Its accurate quantification in complex biological and environmental matrices such as plasma, soil, or plant tissues presents a significant analytical challenge. The inherent complexity of these matrices, laden with interfering substances like proteins, lipids, salts, and other organic matter, necessitates robust and validated analytical protocols to ensure data of the highest integrity.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable quantification of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, focusing on state-of-the-art sample preparation and chromatographic techniques.

The core of this guide is built upon the principle of methodological transparency and scientific rationale. We will not only delineate the "how" but also the "why" behind each procedural step, empowering the user to adapt and troubleshoot these methods for their specific applications.

Foundational Principles: Sample Preparation Strategies

The journey to accurate quantification begins with meticulous sample preparation. The primary goal is to isolate the target analyte from the matrix, remove interferences that could compromise the analytical measurement, and concentrate the analyte to a level amenable to detection.[3][6] The choice of sample preparation technique is dictated by the physicochemical properties of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (an acidic, moderately polar organic molecule) and the nature of the sample matrix.

Solid-Phase Extraction (SPE): A Versatile Approach for Cleaner Extracts

Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for the purification and concentration of analytes from liquid samples.[4][7][8] It leverages the differential affinity of the analyte and matrix components for a solid sorbent. For an acidic compound like 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a reversed-phase or a mixed-mode polymeric sorbent is often the optimal choice.[7][9]

Causality of SPE Step Selection:

  • Conditioning: This step wets the sorbent and creates an environment conducive to the retention of the analyte. Methanol is typically used to solvate the bonded phase, followed by water or an aqueous buffer to prepare the sorbent for the sample.[7][9]

  • Loading: The sample is passed through the sorbent bed. For acidic compounds, adjusting the sample pH to be at least 2 pH units below the pKa of the analyte ensures it is in its neutral, more retentive form.[3][8][10]

  • Washing: This crucial step removes weakly bound interferences. A weak organic solvent/water mixture is employed to wash off polar impurities without eluting the target analyte.[3][7]

  • Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified and concentrated analyte for analysis.[7][8][9]

Diagram of the Solid-Phase Extraction Workflow:

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol Condition 1. Conditioning (e.g., Methanol, Water) Load 2. Sample Loading (pH adjusted sample) Condition->Load Prepares sorbent Wash 3. Washing (e.g., Water/Methanol mixture) Load->Wash Retains analyte Elute 4. Elution (e.g., Acetonitrile or Methanol) Wash->Elute Removes interferences Analysis LC-MS/MS or HPLC Analysis Elute->Analysis Collects purified analyte

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): A Classic Technique for Acidic Compounds

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][11] For acidic compounds like 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, LLE can be highly effective by manipulating the pH of the aqueous phase.[11]

The Principle of pH-Differential LLE:

  • Acidification & Extraction: The aqueous sample containing the analyte is acidified (e.g., with HCl or formic acid) to a pH well below the pKa of the carboxylic acid group. This protonates the analyte, making it more soluble in an organic solvent (e.g., ethyl acetate, diethyl ether). The bulk of polar, water-soluble matrix components remain in the aqueous phase.

  • Back-Extraction (Optional Cleanup): The organic extract can be further purified by back-extracting it with an alkaline aqueous solution (e.g., sodium bicarbonate). The acidic analyte will deprotonate and move into the aqueous phase, while neutral and basic impurities remain in the organic layer.

  • Final Extraction: The alkaline aqueous phase is then re-acidified, and the protonated analyte is extracted back into a fresh portion of organic solvent. This solvent is then evaporated and the residue reconstituted in a suitable solvent for analysis.

Diagram of the Liquid-Liquid Extraction Workflow:

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Protocol Start Aqueous Sample Acidify 1. Acidify Sample (e.g., pH < 2) Start->Acidify Extract1 2. Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract1 Separate1 Separate Phases Extract1->Separate1 OrganicPhase1 Organic Phase 1 (Analyte + Lipophilic Impurities) Separate1->OrganicPhase1 AqueousPhase1 Aqueous Phase 1 (Polar Impurities) Separate1->AqueousPhase1 Evaporate 3. Evaporate & Reconstitute OrganicPhase1->Evaporate Analysis LC-MS/MS or HPLC Analysis Evaporate->Analysis

Caption: A simplified workflow for Liquid-Liquid Extraction (LLE).

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.[12] A reversed-phase C18 column is generally the stationary phase of choice for such moderately polar aromatic acids.

HPLC with UV Detection: A Robust and Accessible Protocol

Principle of Operation: This method separates the analyte from other components in the prepared sample based on their differential partitioning between a nonpolar stationary phase (the C18 column) and a polar mobile phase. The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase is critical to suppress the ionization of the carboxylic acid group of the analyte, ensuring good peak shape and reproducible retention times.[12][13]

Detailed HPLC Protocol:

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to suppress analyte ionization.[12][13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.[12]
Gradient Elution Start at a low percentage of B, ramp up to a high percentageEnsures elution of both polar and non-polar components within a reasonable timeframe.[12]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times.
Detection Wavelength Determined by UV scan of a standard (typically ~280-300 nm)Maximizes sensitivity for the analyte.
Injection Volume 10 µLA standard volume; can be adjusted based on concentration.
LC-MS/MS: The Gold Standard for Sensitivity and Selectivity

For ultra-trace level quantification in highly complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[14][15]

Principle of Operation: After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and the mass spectrometer selectively monitors specific precursor-to-product ion transitions. This high selectivity minimizes the impact of co-eluting matrix components, providing superior sensitivity and accuracy.[14][15]

Key LC-MS/MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Negative Ion Electrospray (ESI-)The carboxylic acid and hydroxyl groups readily deprotonate to form [M-H]⁻ ions.
Precursor Ion (Q1) m/z 193.2 (for [M-H]⁻ of C11H14O3)Selects the deprotonated molecular ion of the analyte.
Product Ions (Q3) Determined by infusion of a standardSpecific fragments of the precursor ion used for quantification and confirmation.
Collision Energy Optimized for maximum product ion intensityProvides the optimal energy for fragmentation.
Dwell Time ~50-100 msBalances sensitivity with the number of data points across the chromatographic peak.

Method Validation and Quantitative Data

A robust analytical method must be validated to ensure its performance characteristics are well-defined. Key validation parameters are summarized below. The values presented are typical and should be established for each specific application.

ParameterTypical Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) Dependent on instrumentation; LC-MS/MS offers lower LODs.[16]
Limit of Quantification (LOQ) The lowest concentration with acceptable precision and accuracy (e.g., RSD < 20%).[16]
Precision (RSD%) Intraday: < 10%; Interday: < 15%[15]
Accuracy (Recovery %) 85 - 115%
Matrix Effect Should be assessed in LC-MS/MS to check for ion suppression or enhancement.

Step-by-Step Protocols

Protocol 1: SPE from Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to precipitate proteins and acidify the sample.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: LLE from Soil
  • Extraction: To 5 g of soil, add 10 mL of 0.5 N sulfuric acid. Shake vigorously for 30 minutes.[17] The acidic solution helps to extract organic acids from the soil matrix.[17][18]

  • Centrifugation: Centrifuge at 5,000 x g for 15 minutes.

  • LLE: Transfer the supernatant to a separatory funnel and add 10 mL of ethyl acetate. Shake for 2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate and collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 10 mL portion of ethyl acetate.

  • Combine and Evaporate: Combine the organic extracts and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for analysis.

Conclusion

The successful quantification of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid in complex matrices is contingent upon a well-designed analytical strategy that pairs effective sample preparation with selective and sensitive detection. Both Solid-Phase Extraction and Liquid-Liquid Extraction offer viable pathways for isolating the analyte, with the choice depending on the specific matrix and available resources. For ultimate sensitivity and specificity, LC-MS/MS is the method of choice. The protocols and principles outlined in this application note provide a robust framework for researchers to develop and validate their own methods, ensuring the generation of high-quality, reliable data.

References

  • Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PubMed Central. [Link]

  • Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. PubMed. [Link]

  • Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization. Arabian Journal of Chemistry. [Link]

  • Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. ACS Publications. [Link]

  • Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey | Request PDF. ResearchGate. [Link]

  • Method of extracting organic acid from flooded soil. J-STAGE. [Link]

  • What is the best method for organic acids extraction from soil samples taken from field trails. ResearchGate. [Link]

  • Liquid–solid extraction of soil using organic solvents. Bio-protocol. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • Determination of Organic Acids in Soil by High Performance Liquid Chromatography. J-STAGE. [Link]

  • 2-Hydroxy-3-methylbenzoic acid. SIELC Technologies. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]

  • Sample Preparation. SickKids Research Institute. [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Research Square. [Link]

  • 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. ResearchGate. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • LC-MS/MS chromatograms obtained from human plasma analysis. ResearchGate. [Link]

  • Lipidomic Analysis of Human Plasma Using Bond Elut Lipid Extraction with the Agilent 6545 LC/Q-TOF. Agilent. [Link]

  • 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. PubMed Central. [Link]

  • Application of metabolomics: Focus on the quantification of organic acids in healthy adults. Spandidos Publications. [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. [Link]

  • Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. PubMed Central. [Link]

    • ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. Agency for Toxic Substances and Disease Registry. [Link]

  • Extraction and Analysis of Bacterial Teichoic Acids. PubMed Central. [Link]

Sources

Application

Application Notes and Protocols: 3-Isopropyl-6-methylsalicylic Acid as a Chemical Intermediate

Introduction: The Strategic Value of a Hindered Salicylate 3-Isopropyl-6-methylsalicylic acid, also known by its common name o-thymotic acid, is a highly versatile, yet specialized, chemical intermediate.[1][2] As a subs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Hindered Salicylate

3-Isopropyl-6-methylsalicylic acid, also known by its common name o-thymotic acid, is a highly versatile, yet specialized, chemical intermediate.[1][2] As a substituted aromatic carboxylic acid, it possesses three key functional groups ripe for chemical modification: a carboxylic acid, a phenolic hydroxyl group, and a sterically hindered aromatic ring. This unique combination of features makes it a valuable precursor in multi-step syntheses, particularly in the fields of pharmaceuticals, agrochemicals, and fragrance development.

Its structure, derived from the natural monoterpenoid thymol, provides a scaffold that can be elaborated into more complex molecular architectures.[1][3] The presence of the bulky isopropyl group and the adjacent methyl group ortho to the hydroxyl function introduces significant steric hindrance. This hindrance is not a limitation but a strategic advantage, allowing for regioselective reactions at the less hindered positions and influencing the conformational properties of downstream products.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides an in-depth look at the physicochemical properties of 3-isopropyl-6-methylsalicylic acid, detailed protocols for its key chemical transformations, and insights into its application as a synthetic building block.

Physicochemical Properties

A thorough understanding of the starting material's properties is critical for successful reaction planning and execution.

PropertyValueSource
CAS Number 548-51-6[1][2]
IUPAC Name 2-Hydroxy-6-methyl-3-(1-methylethyl)benzoic acid[1]
Synonyms o-Thymotic acid, 6-Methyl-3-isopropylsalicylic acid[1][2]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance Monoclinic prismatic needles[1]
Melting Point 127 °C[1]
Solubility Soluble in alcohol, ether, chloroform, benzene. Poorly soluble in water (0.1 g/L at 20°C).[1]

Core Application: Synthesis of Bioactive Amides and Esters

The carboxylic acid and phenolic hydroxyl groups are the primary handles for the synthetic utility of 3-isopropyl-6-methylsalicylic acid. These sites allow for the straightforward formation of amides and esters, classes of compounds with broad biological activity. For instance, salicylamide derivatives are explored for their anti-inflammatory and antimicrobial properties.[4]

Pathway Overview: Amide and Ester Formation

The following diagram illustrates the two primary pathways for derivatizing 3-isopropyl-6-methylsalicylic acid into amides and esters, highlighting the key reactive sites.

G cluster_main Derivatization Pathways start 3-Isopropyl-6-methyl- salicylic Acid acid_chloride Acid Chloride Intermediate start->acid_chloride SOCl₂ or (COCl)₂ activated_ester Activated Ester (e.g., DCC coupling) start->activated_ester R-OH, DCC/EDC ester Target Ester start->ester R-OH, Acid Catalyst (Fischer Esterification) phenolic_ester Phenolic Ester start->phenolic_ester Acyl Chloride, Base (Derivatization of -OH) amide Target Amide acid_chloride->amide R₂NH (Amine) activated_ester->amide R₂NH (Amine)

Caption: Key synthetic routes from 3-isopropyl-6-methylsalicylic acid.

Protocol 1: Synthesis of N-Benzyl-2-hydroxy-6-methyl-3-isopropylbenzamide

This protocol details the synthesis of a representative amide derivative via the acid chloride intermediate. This method is robust and generally high-yielding.

Objective: To convert the carboxylic acid moiety into a secondary amide using benzylamine.

Materials and Reagents
  • 3-Isopropyl-6-methylsalicylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) (3.0 eq)

  • Benzylamine (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Experimental Workflow

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid

< Welcome to the technical support center for the synthesis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, also known as o-thymotinic acid. This guide is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, also known as o-thymotinic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, which is primarily achieved through the Kolbe-Schmitt reaction of carvacrol (2-isopropyl-5-methylphenol). Below, you will find a series of frequently asked questions and troubleshooting scenarios in a Q&A format, grounded in established chemical principles and field-proven insights.

Workflow Overview: Kolbe-Schmitt Carboxylation

The synthesis follows a well-defined, multi-step pathway. Understanding this workflow is the first step to effective troubleshooting.

G cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Acidification & Isolation A Carvacrol (2-isopropyl-5-methylphenol) C Sodium Carvacrolate (Phenoxide Salt) A->C Deprotonation B Anhydrous Base (e.g., Sodium Hydroxide) B->C E Sodium 2-hydroxy-6-isopropyl- 3-methylbenzoate C->E Electrophilic Substitution (120-150°C, >80 atm) D High Pressure CO₂ D->E G Crude Product (Precipitate) E->G Protonation F Acid Workup (e.g., H₂SO₄ or HCl) F->G H Filtration & Washing G->H I Purified Product H->I

Caption: General workflow for the synthesis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid via the Kolbe-Schmitt reaction.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My overall yield is extremely low. What are the most common culprits?

Low yield is the most frequent issue and can stem from several stages of the reaction. The most critical factors are:

  • Moisture Contamination: The Kolbe-Schmitt reaction is notoriously sensitive to water. The formation of the sodium phenoxide intermediate must be completely anhydrous. Any moisture will consume the base and can hydrolyze the phenoxide, preventing the carboxylation reaction. Ensure all glassware is oven-dried, and use a high-quality anhydrous base.[1]

  • Incomplete Phenoxide Formation: The acidity of the phenol's hydroxyl group requires a strong base for complete deprotonation.[2][3] If the phenoxide is not fully formed, the unreacted phenol will not participate in the carboxylation, significantly reducing the potential yield.

  • Suboptimal Reaction Conditions: Incorrect temperature or pressure will drastically affect the outcome. Carboxylation of phenoxides requires high temperature (typically >120°C) and high CO₂ pressure (often 100 atm or more) to proceed efficiently.[4][5][6] Insufficient pressure is a common cause of reaction failure.[7][8]

  • Poor CO₂ Delivery: The carbon dioxide must be effectively dispersed into the reaction mixture. Ensure your high-pressure reactor has efficient stirring to maximize the gas-solid interface.

Q2: I'm isolating the wrong isomer. How can I improve the regioselectivity for the desired ortho-product?

The formation of the para-isomer (4-Hydroxy-5-isopropyl-2-methylbenzoic acid) is a common side reaction. The choice of the alkali metal cation is the single most important factor in controlling regioselectivity.[4][7][9]

  • Sodium (Na⁺) for Ortho-Selectivity: Use sodium hydroxide or sodium methoxide to generate the sodium phenoxide. The small sodium cation forms a stable six-membered chelate with the phenoxide oxygen and the carbon dioxide electrophile. This coordination directs the CO₂ to the ortho position, favoring the desired product.[9]

  • Potassium (K⁺) for Para-Selectivity: Using potassium hydroxide will preferentially yield the para-isomer. The larger potassium ion does not form the stable ortho-directing chelate as effectively, leading to carboxylation at the sterically less hindered and thermodynamically more stable para position.[4][6][9]

This phenomenon is a classic example of kinetic versus thermodynamic control.

G cluster_ortho Kinetic Pathway (Lower Temp) cluster_para Thermodynamic Pathway (Higher Temp) Start Sodium Carvacrolate + CO₂ Ortho_TS Chelated Transition State (Lower Activation Energy) Start->Ortho_TS Favored with Na⁺ Para_TS Non-Chelated Transition State (Higher Activation Energy) Start->Para_TS Favored with K⁺ Ortho_P Ortho-Product (Kinetic) 2-Hydroxy-6-isopropyl-3-methylbenzoic acid Ortho_TS->Ortho_P Para_P Para-Product (Thermodynamic) (More Stable Isomer) Para_TS->Para_P

Caption: Kinetic vs. Thermodynamic control in the Kolbe-Schmitt reaction based on the alkali metal cation.

Recommendation: To maximize the yield of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, strictly use a sodium base. If your product is a mix of isomers, it is likely due to potassium contamination in your base or starting materials.

Q3: The reaction stalls, and I recover a large amount of my starting material (carvacrol). Why is the conversion incomplete?

Assuming moisture is not the issue, incomplete conversion is often linked to the principles of kinetic vs. thermodynamic control and reaction equilibrium.[10][11][12][13]

  • Low Temperature: While lower temperatures favor the kinetic ortho-product, the overall reaction rate is highly temperature-dependent. If the temperature is too low (e.g., <120°C), the activation energy barrier for carboxylation may not be overcome, leading to poor conversion.[12]

  • Insufficient CO₂ Pressure: The carboxylation is a reversible process. High CO₂ pressure is required to push the equilibrium towards the carboxylated product according to Le Châtelier's principle. Reactions carried out below a certain pressure threshold (e.g., <2 MPa or ~20 atm) may show no activity at all.[8]

  • Reaction Time: While short reaction times can favor kinetic control, insufficient time will naturally lead to incomplete conversion.[10] Ensure the reaction is held at the target temperature and pressure for an adequate duration (typically several hours).

ParameterCondition for Ortho ProductPotential Issue if Yield is Low
Alkali Base Sodium Hydroxide (NaOH)Use of KOH or contaminated NaOH
Temperature 125-150 °CToo low (<120°C) reduces rate; too high (>160°C) can favor para-isomer or decomposition
CO₂ Pressure >80 atm (ideally >100 atm)Pressure is too low to drive equilibrium
Reaction Time 2-6 hoursInsufficient time for complete conversion
Atmosphere Strictly AnhydrousPresence of moisture deactivates reagents
Q4: My final product is an off-color, gummy solid with a low melting point. How can I improve its purity?

The target compound, 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, should be a crystalline solid with a melting point around 143-145°C. A poor-quality product indicates the presence of impurities, most commonly:

  • Unreacted Carvacrol: The starting phenol is oily and will depress the melting point and inhibit crystallization.

  • Para-isomer: The presence of the isomeric byproduct will also result in melting point depression.

  • Dicarboxylic Acids: At higher temperatures, a second carboxylation can sometimes occur, leading to di-acid impurities.[7][8]

Recommended Purification Protocol:

  • Initial Wash: After acidification and filtration, wash the crude solid thoroughly with cold water to remove any inorganic salts.

  • Solvent Trituration: Suspend the crude solid in a non-polar solvent like hexanes or heptane and stir vigorously. Unreacted carvacrol is highly soluble in hexanes, while the desired carboxylic acid is not. Filter the solid. This step is highly effective at removing the starting material.

  • Recrystallization: The most effective method for removing isomeric and other organic impurities is recrystallization. A common and effective solvent system is an ethanol/water or methanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol or methanol.

    • Slowly add hot water until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of the alcohol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the pure crystals by filtration.

Reference Protocols

Protocol 1: Anhydrous Sodium Phenoxide Preparation
  • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add carvacrol (1.0 eq).

  • Add a suitable anhydrous solvent (e.g., toluene) to create a slurry.

  • Carefully add finely ground, anhydrous sodium hydroxide (1.05 eq).

  • Heat the mixture to reflux with vigorous stirring. Water will be formed and can be removed azeotropically using a Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the mixture and remove the solvent under reduced pressure to obtain the dry sodium carvacrolate powder.

Protocol 2: High-Pressure Carboxylation
  • Transfer the freshly prepared, dry sodium carvacrolate to a high-pressure autoclave reactor.

  • Seal the reactor and purge several times with low-pressure CO₂ before pressurizing to the target pressure (e.g., 100 atm).

  • Begin stirring and heat the reactor to the target temperature (e.g., 130°C).

  • Maintain the temperature and pressure for 3-6 hours.

  • After the reaction period, cool the reactor to room temperature and slowly vent the excess CO₂.

  • Dissolve the solid product in water and proceed to acidification.

References

  • Vertex AI Search.
  • ChemicalBook. 2-HYDROXY-3-ISOPROPYL-6-METHYLBENZOIC ACID CAS#: 548-51-6.
  • ResearchGate. (PDF) 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.
  • ResearchGate.
  • PMC.
  • Wikipedia. Thermodynamic and kinetic reaction control.
  • Wikipedia. Kolbe–Schmitt reaction.
  • Cambridge University Press. Kolbe-Schmitt Reaction.
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).
  • PMC. Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)
  • MDPI.
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • ResearchGate. Phenol carboxylation with alkali metal salts of ethyl carbonic acid.
  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Organic Chemistry Portal. Kolbe-Schmitt Reaction.
  • Master Organic Chemistry. Thermodynamic and Kinetic Products.
  • MDPI.
  • RSC Publishing. Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction.
  • Sigma-Aldrich. 2-Hydroxy-6-isopropyl-3-methylbenzoic acid 99% 4389-53-1.
  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Grokipedia. Kolbe–Schmitt reaction.
  • L.S.College, Muzaffarpur. Kolbe–Schmitt reaction.
  • Organic Syntheses. Org. Synth. 2012, 89, 220.
  • Google Patents.
  • PMC. 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.
  • CAS Database. 2-hydroxy-6-isopropyl-3-methylbenzoic acid 4389-53-1.
  • Georganics. 2-Hydroxy-6-methylbenzoic acid - High purity.
  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Western Kentucky University.
  • ChemRxiv.
  • Google Patents.
  • PubChemLite. 2-hydroxy-3-isopropyl-6-methylbenzoic acid (C11H14O3).
  • PMC.

Sources

Optimization

Stability and degradation of 3-isopropyl-6-methylsalicylic acid under different pH conditions

Welcome to the technical support center for 3-isopropyl-6-methylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-isopropyl-6-methylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound under various pH conditions. Our goal is to equip you with the necessary information to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Introduction

3-isopropyl-6-methylsalicylic acid, a derivative of salicylic acid, is a compound of interest in various research and development applications.[1][2] Understanding its chemical stability, particularly in response to pH changes, is critical for formulation development, analytical method validation, and predicting its shelf-life and in-vivo behavior. This guide synthesizes information from studies on related salicylic acid derivatives to provide a robust framework for your experimental design and troubleshooting.[3][4][5][6]

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of 3-isopropyl-6-methylsalicylic acid.

Q1: What are the key functional groups in 3-isopropyl-6-methylsalicylic acid that may be susceptible to degradation?

A1: The primary functional groups of concern are the carboxylic acid and the phenolic hydroxyl group. The carboxylic acid can undergo decarboxylation under certain stress conditions, while the phenolic group is susceptible to oxidation, especially at higher pH values. The stability of the molecule is also influenced by the isopropyl and methyl substitutions on the aromatic ring.

Q2: How does pH generally affect the stability of salicylic acid derivatives like 3-isopropyl-6-methylsalicylic acid?

A2: The degradation of salicylic acid derivatives is often pH-dependent.[3][4] Hydrolysis, a common degradation pathway, can be catalyzed by both acidic and basic conditions.[7] For phenolic compounds, alkaline conditions can increase susceptibility to oxidation. Based on data for the related compound o-cymen-5-ol, a stable pH range is likely between 3 and 7.[8] It is advisable to avoid highly alkaline conditions (pH > 9) to minimize potential degradation.[9]

Q3: What are the likely degradation pathways for 3-isopropyl-6-methylsalicylic acid?

A3: While specific pathways for this molecule are not extensively documented, we can infer potential routes from related structures. These may include:

  • Hydrolysis: Cleavage of the molecule, potentially accelerated at pH extremes.[7]

  • Oxidation: The phenolic hydroxyl group is a primary site for oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This is often more pronounced at higher pH.

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, which can be induced by heat.

  • Photodegradation: Exposure to UV or visible light may lead to degradation, a common issue for aromatic compounds.[10]

Q4: What analytical techniques are best suited for monitoring the stability of 3-isopropyl-6-methylsalicylic acid?

A4: A stability-indicating analytical method is crucial. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and effective technique for separating the parent compound from its degradation products.[5][6] The development of such a method should involve forced degradation studies to ensure specificity.[11]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: I am observing a rapid loss of my compound in a neutral aqueous solution (pH 7) at room temperature.

  • Possible Cause 1: Oxidative Degradation. Even at neutral pH, dissolved oxygen can contribute to the oxidation of the phenolic group.

    • Troubleshooting Steps:

      • De-gas your solvents (e.g., by sparging with nitrogen or helium) before preparing your solutions.

      • Prepare solutions fresh and minimize their exposure to air.

      • Consider adding an antioxidant to your formulation if compatible with your application.

  • Possible Cause 2: Microbial Contamination. If your solution is not sterile, microbial growth could be metabolizing the compound.

    • Troubleshooting Steps:

      • Use sterile glassware and solvents.

      • Filter-sterilize your final solution using a 0.22 µm filter.

      • If for long-term storage, consider adding a suitable preservative.

  • Possible Cause: Acid-Catalyzed Hydrolysis. Although more stable than in basic conditions, some degradation can still occur.

    • Troubleshooting Steps:

      • Confirm the degradation: Use a validated stability-indicating HPLC method to confirm that the peak for the parent compound is decreasing and new peaks corresponding to degradation products are appearing.

      • Kinetic analysis: Conduct a time-course study to determine the rate of degradation at the specific pH and temperature. This will help you predict the compound's stability over time.

      • Adjust pH: If your application allows, try to work at a pH closer to the point of maximum stability, which you can determine through a pH-rate profile study.

Problem 3: When I increase the pH of my solution to 9 or above, I notice a color change and a significant loss of the active compound.

  • Possible Cause: Base-Catalyzed Oxidation. The phenolate anion, formed at alkaline pH, is highly susceptible to oxidation. The color change is often an indicator of the formation of colored degradation products.

    • Troubleshooting Steps:

      • Avoid high pH: If possible, maintain the pH of your solution below 8. For related compounds, a pH range of 3-7 is recommended for stability.[8]

      • Inert atmosphere: If working at a higher pH is unavoidable, perform your experiments under an inert atmosphere (e.g., in a glove box or with nitrogen blanketing) to minimize exposure to oxygen.

      • Characterize degradants: If you need to understand the degradation products, consider techniques like LC-MS to identify the structures formed under these conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade 3-isopropyl-6-methylsalicylic acid to develop a stability-indicating analytical method.[10]

  • Preparation of Stock Solution: Prepare a stock solution of 3-isopropyl-6-methylsalicylic acid in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 2 hours (or until approximately 10-30% degradation is observed).[10]

    • Cool the solution and neutralize with 1 mL of 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 30 minutes (or until 10-30% degradation is observed).[10]

    • Cool the solution and neutralize with 1 mL of 0.1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours (or until 10-30% degradation is observed).

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to obtain a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a specified period (e.g., as per ICH Q1B guidelines).

    • Prepare samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an RP-HPLC method. The method should be capable of separating the main peak from all degradation product peaks.

Data Presentation

Summarize your stability data in a clear and organized manner.

Table 1: Summary of Forced Degradation Study for 3-isopropyl-6-methylsalicylic acid

Stress ConditionDurationTemperature% Assay of Parent CompoundNumber of Degradation ProductsRRT of Major Degradant(s)
0.1 N HCl2 hours60°C
0.1 N NaOH30 mins60°C
3% H₂O₂24 hoursRoom Temp
Thermal (Solid)48 hours80°C
Photolytic (Solid)Per ICH Q1BAmbient
Photolytic (Solution)Per ICH Q1BAmbient

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the pH stability of 3-isopropyl-6-methylsalicylic acid.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of 3-isopropyl-6-methylsalicylic acid C Incubate Samples at Controlled Temperature A->C B Prepare Buffers at Different pH Values (e.g., 2, 4, 7, 9, 11) B->C D Withdraw Aliquots at Specific Time Points (e.g., 0, 2, 4, 8, 24 hours) C->D E Analyze Samples by Stability-Indicating HPLC D->E F Quantify Parent Compound and Degradation Products E->F G Plot % Remaining vs. Time for each pH F->G

Caption: Workflow for pH Stability Study.

Potential pH-Dependent Degradation

This diagram shows the potential for increased degradation at pH extremes.

G cluster_acid Acidic pH cluster_neutral Neutral pH cluster_alkaline Alkaline pH Acid Potential for Acid-Catalyzed Hydrolysis Degradation Degradation Rate Acid->Degradation Increases Neutral Relatively Stable (Oxidation still possible) Neutral->Degradation Minimal Alkaline Increased Risk of Oxidation & Hydrolysis Alkaline->Degradation Increases Significantly

Caption: pH Influence on Degradation Rate.

References

  • MySkinRecipes. Thyme Kill™ (o-Cymen-5-ol, IPMP, e.q. Biosol). [Link]

  • Ann, A. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). Biomaterials, 21(19), 1941–1946. [Link]

  • Erdmann, L., & Uhrich, K. E. (2000). Synthesis and Degradation Characteristics of Salicylic Acid-Derived Poly(anhydride-Esters). Biomaterials, 21(19), 1941-1946. [Link]

  • Patil, S. A., Khairnar, B. J., Mane, D. V., & Chaudhari, B. R. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1165-1176. [Link]

  • Patil, S. A., Khairnar, B. J., Mane, D. V., & Chaudhari, B. R. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1165-1176. [Link]

  • News - What is o-Cymen-5-ol. (n.d.). [Link]

  • DropBio. (n.d.). O-CYMEN-5-OL High Stability Low Odor Safety Oral and Skin Care. [Link]

  • Connect Chemicals. (n.d.). o-Cymen-5-ol. [Link]

  • Wikipedia. (n.d.). 3-Methylsalicylic acid. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Methylsalicylic acid, 6-. [Link]

  • Grokipedia. (n.d.). 6-Methylsalicylic acid. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Singh, S., & Kumar, V. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 200-210. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid and Its Isomers

Welcome to the technical support resource for the chromatographic analysis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (o-Carvacrotinic acid) and its related positional isomers. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic analysis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (o-Carvacrotinic acid) and its related positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable HPLC methods for these challenging compounds. As positional isomers possess nearly identical physicochemical properties, achieving baseline separation requires a nuanced understanding of chromatographic principles and a systematic approach to method development.

This document moves beyond generic protocols to provide in-depth causal explanations for experimental choices, empowering you to not only solve common issues but also to proactively design efficient and effective separation methods.

Part 1: Fundamental Principles & Analyte Characteristics

Understanding the analyte is the first step to mastering its separation. 2-Hydroxy-6-isopropyl-3-methylbenzoic acid and its isomers are substituted benzoic acids. Their retention behavior in reversed-phase HPLC is primarily governed by their hydrophobicity and their ionization state, which is dictated by the mobile phase pH relative to their pKa.

Positional isomers, which differ only in the substitution pattern on the aromatic ring, present a significant chromatographic challenge. Minor differences in intramolecular hydrogen bonding, steric hindrance, and electronic effects can be exploited to achieve separation. For example, the presence of an intramolecular hydrogen bond between the hydroxyl and carboxyl groups in certain isomers can significantly alter their interaction with the stationary phase.[1][2]

To illustrate the challenge, consider the subtle structural differences and resulting physicochemical properties of the target analyte and one of its common isomers, o-thymotic acid.

Table 1: Physicochemical Properties of Target Analyte and a Key Isomer

Property2-Hydroxy-6-isopropyl-3-methylbenzoic acid2-Hydroxy-3-isopropyl-6-methylbenzoic acid (o-thymotic acid)Rationale for HPLC Relevance
Structure HOC₆H₂CO₂H[3]HOC₆H₃CO₂H[4]The relative positions of the functional groups dictate polarity, hydrophobicity, and potential for intramolecular interactions, which are the basis for separation.
Molar Mass 194.22 g/mol [1]194.23 g/mol [5]Identical mass makes non-chromatographic separation difficult and requires high-resolution chromatographic techniques.
Melting Point 143-145 °C[3]127-129 °C[4]Differences suggest variations in crystal lattice energy and intermolecular forces, which can translate to subtle differences in interaction with the stationary phase.
Predicted pKa No data found~2.95[6]Crucial Parameter. Controls the ionization state. A mobile phase pH below the pKa is required to ensure the molecule is in its neutral, more retained form.

Part 2: Systematic Method Development Workflow

A structured approach is essential to efficiently develop a separation method for these isomers. The following workflow is designed to logically progress from initial screening to a fully optimized, robust method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_opt Phase 2: Optimization cluster_adv Phase 3: Advanced Troubleshooting P1 Step 1: Column Selection Start with a standard C18 column (e.g., 5 µm, 4.6x150 mm). P2 Step 2: Mobile Phase Preparation A: 0.1% H3PO4 or TFA in Water (pH ~2.1-2.5) B: Acetonitrile (ACN) P1->P2 P3 Step 3: Initial Gradient Run a broad gradient (e.g., 5-95% B over 20 min) to determine elution window. P2->P3 P4 Step 4: Wavelength Selection Use a PDA detector to scan from 200-400 nm. Determine λmax (~274-280 nm). [12] P3->P4 O1 Step 5: Assess Initial Run Are all isomers present? Is there any separation? P4->O1 O2 Step 6: Refine Gradient Create a shallower gradient across the elution window identified in Step 3. O1->O2 Yes A1 Step 9: Alternative Stationary Phase If co-elution persists, try a Phenyl-Hexyl or Biphenyl column to enhance π-π interactions. O1->A1 O3 Step 7: Evaluate Organic Modifier Substitute ACN with Methanol (MeOH). Note changes in selectivity and elution order. O2->O3 O4 Step 8: Fine-Tune & Validate Adjust flow rate and temperature. Perform robustness checks. O3->O4 A1->O2 Re-optimize gradient

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Starting Method for Isomer Screening

This protocol corresponds to Phase 1 of the workflow diagram and provides a robust starting point for your experiments.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in HPLC-grade water.

    • Rationale: This creates a mobile phase pH of approximately 2.1, which is well below the predicted pKa of the analytes (~2.95), ensuring they are in their non-ionized (protonated) form.[6][7] This state increases their hydrophobicity and promotes retention on a C18 column.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: PDA/DAD detector, monitoring at 275 nm, with a full spectrum scan (200-400 nm) for peak purity analysis.

  • Gradient Program:

    • 0.00 min: 10% B

    • 20.00 min: 90% B

    • 22.00 min: 90% B

    • 22.01 min: 10% B

    • 27.00 min: 10% B (Column Equilibration)

Part 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the separation of substituted benzoic acid isomers.

Q1: I see one broad peak or multiple co-eluting peaks. How can I improve the resolution?

Answer: This is the most common challenge. Poor resolution between positional isomers indicates that the current conditions do not sufficiently exploit the subtle differences in their structure.

  • Underlying Cause: Insufficient selectivity (α) of the chromatographic system. The goal is to increase the differential interaction of the isomers with the stationary and mobile phases.

  • Troubleshooting Steps:

    ResolutionTroubleshooting Start Poor Resolution Step1 1. Decrease Gradient Slope Make the gradient shallower around the eluting peaks (e.g., 1% B/min). Start->Step1 Step2 2. Change Organic Modifier Replace Acetonitrile with Methanol. This alters selectivity (π-π interactions). Step1->Step2 If still co-eluting Step3 3. Try a Different Column Switch to a Phenyl-Hexyl or Biphenyl phase to enhance aromatic selectivity. Step2->Step3 If selectivity is still poor Step4 4. Adjust Temperature Lowering temperature can sometimes increase selectivity, but will increase pressure. Step3->Step4 For fine-tuning End Resolution Improved Step4->End

    Caption: Decision tree for improving peak resolution.

    • Change the Organic Modifier: Switch from Acetonitrile to Methanol. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to aprotic ACN. For aromatic compounds, this often results in a significant change in selectivity and may even reverse the elution order, providing the separation needed.[8]

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, the column chemistry must be addressed. A standard C18 column separates primarily based on hydrophobicity. Since isomers have very similar hydrophobicity, a column with a different separation mechanism is required. A Phenyl-Hexyl or Biphenyl column introduces π-π interactions as a secondary separation mechanism, which can be highly effective for differentiating positional aromatic isomers.[9]

    • Ensure pH is Optimal: Double-check that the mobile phase pH is at least 1.5 units below the pKa of your analytes. If the compounds are partially ionized, peak shape will be poor and resolution will be compromised.

Q2: My peaks are tailing significantly. What is the cause and how do I fix it?

Answer: Peak tailing for acidic compounds is typically caused by unwanted secondary interactions with the stationary phase or improper mobile phase conditions.

  • Underlying Causes & Solutions:

    • Secondary Silanol Interactions: The most common cause. Even on high-purity columns, some free silanol groups (-Si-OH) exist on the silica surface. These acidic sites can have a strong, unwanted ionic interaction with your deprotonated analyte, causing it to "drag" along the column, resulting in a tail.

      • Solution: Ensure your mobile phase pH is low enough (~2.1-2.5) to fully protonate your benzoic acids.[7] In their neutral form, they will not interact with the acidic silanols.

    • Column Overload: Injecting too much mass can saturate the stationary phase, leading to tailing.

      • Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column.

    • Contamination: A buildup of strongly retained compounds at the column inlet can create active sites that cause tailing.

      • Solution: Use a guard column and replace it regularly. Flush the analytical column with a strong solvent (like 100% ACN or isopropanol, if compatible) to clean it.[10]

Q3: My main analyte peak is fronting. This seems unusual, what's happening?

Answer: Peak fronting is less common than tailing but indicates a significant issue with the analytical conditions, often related to the sample itself or the column integrity.[11]

  • Underlying Causes & Solutions:

    • Sample Solvent Incompatibility: This is a very common cause. If your sample is dissolved in a solvent that is much stronger (e.g., 100% ACN or DMSO) than the initial mobile phase (e.g., 95% aqueous), the sample doesn't properly partition onto the stationary phase head. Instead, it travels down the column as a diffuse band before the separation begins.[12][13]

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of strong solvent necessary and keep the injection volume small.

    • Column Overload (Concentration): While mass overload often causes tailing, very high concentration overload can lead to fronting.

      • Solution: Dilute the sample significantly (e.g., 1:100) and reinject.

    • Column Bed Collapse/Void: A physical void or channel in the column packing at the inlet can cause the sample band to distort, leading to fronting. This can be caused by pressure shocks or using an incompatible mobile phase.[11]

      • Solution: This is irreversible damage. Reverse-flush the column (if permitted by the manufacturer) as a last resort. The most reliable solution is to replace the column.[14]

Q4: My retention times are drifting to be shorter with every injection. What should I check?

Answer: Consistent, unidirectional retention time drift often points to a problem with the column or mobile phase that is evolving over the sequence.

  • Underlying Causes & Solutions:

    • Inadequate Column Equilibration: This is the most frequent cause, especially when running gradients. If the column is not fully returned to the initial mobile phase conditions before the next injection, it will be more non-polar at the start of the run, causing analytes to elute earlier.

      • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after the gradient returns to starting conditions.

    • Mobile Phase pH Change: If you are not using a buffer or the buffer is poorly prepared, the mobile phase pH can change over time, affecting the ionization and retention of your acidic analytes.

      • Solution: Use a buffer (e.g., 20 mM potassium phosphate) instead of just an acid additive if you need very stable retention times. Ensure the mobile phase is fresh.

    • Column Degradation: Over time, the bonded phase of the column can be stripped away ("hydrolytic attack"), especially under highly acidic conditions. This reduces the column's hydrophobicity and leads to decreased retention.

      • Solution: This is a natural part of the column's lifecycle. Using a guard column and operating within the manufacturer's recommended pH range can extend column life. If retention times cannot be restored, the column must be replaced.

References

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 5), o1063. [Link]

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1063. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Application Note. [Link]

  • Phenomenex Inc. (2025). Understanding Peak Fronting in HPLC. [Link]

  • Hsieh, Y. F., & Huang, H. Y. (1998). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 802(1), 125-133. [Link]

  • National Center for Biotechnology Information. (n.d.). o-Thymotic acid. PubChem Compound Summary for CID 11052. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Application Note. [Link]

  • IRE Journals. (2018). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. International Research journal of Engineering and Technology, 5(9). [Link]

  • Al-Harrasi, A., et al. (2014). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 10(Suppl 2), S353–S357. [Link]

  • ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. [Link]

  • Dolan, J. W. (2005). Peak Fronting, Column Life and Column Conditioning. LCGC North America, 23(7), 656-662. [Link]

  • Georgiev, M. I., et al. (2023). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Molecules, 28(17), 6241. [Link]

  • ResearchGate. (2018). How can a specific analyte cause fronting in HPLC? [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • PubChemLite. (n.d.). 2-hydroxy-3-isopropyl-6-methylbenzoic acid (C11H14O3). [Link]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of o-Thymotic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance fo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as o-thymotic acid. As researchers and drug development professionals, achieving optimal peak symmetry is critical for accurate quantification and method robustness. This document offers a structured, cause-and-effect approach to diagnosing and solving peak shape problems, moving from the most common issues to more complex system-level diagnostics.

Section 1: Understanding the Core Problem

Peak tailing is not merely an aesthetic issue; it signifies underlying problems in the chromatographic system or method chemistry that can compromise data integrity.[1] It can obscure the resolution of nearby impurities, complicate peak integration, and reduce overall analytical precision.[1][2] For an acidic analyte like o-thymotic acid (2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid), the primary causes of peak tailing are often related to its chemical properties and its interaction with the HPLC column and mobile phase.

The key to troubleshooting is understanding that ideal chromatography relies on a single, dominant retention mechanism.[3] Peak tailing arises when secondary, undesirable retention mechanisms interfere with the primary separation process.[3][4]

Section 2: Frequently Asked Questions (FAQs) - A Diagnostic Approach

This section is structured to guide you from the most probable and easily solvable issues to more complex ones.

Q1: I'm seeing significant tailing on my o-thymotic acid peak. What's the most likely cause?

A1: For an ionizable acidic compound like o-thymotic acid, the most common cause of peak tailing is an inappropriate mobile phase pH.[5][6] If the mobile phase pH is too close to the analyte's pKa, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. These two forms have different interactions with the stationary phase, leading to a mixed retention mechanism that results in a broad, tailing peak.[6][7]

Another frequent cause is secondary interaction between the analyte and residual silanol groups on the surface of the silica-based stationary phase.[4][8][9] These silanols can become ionized at moderate pH levels and interact with polar functional groups on the analyte, creating a secondary retention mechanism that distorts the peak shape.[3]

Q2: You mentioned pKa. What is the pKa of o-thymotic acid and how does it guide my mobile phase pH selection?

The fundamental rule for robust HPLC methods is to set the mobile phase pH at least 2 pH units away from the analyte's pKa .[10] For an acid, this means you should work at a pH below its pKa. To ensure o-thymotic acid is fully protonated (in its neutral, non-ionized form), you should set your mobile phase pH to ≤ 2.5 . This suppresses the ionization of the carboxylic acid, ensuring a single, consistent analyte form and dramatically improving peak shape.[11]

Q3: I've adjusted my mobile phase pH to 2.5 using phosphoric acid, but I still see some tailing. What's my next step?

A3: If peak tailing persists even at a low pH, the cause is likely secondary silanol interactions.[8] Although operating at a low pH protonates the majority of silanol groups (Si-OH), minimizing their ionic interaction potential, some highly acidic silanols can remain active.[3][4] Furthermore, trace metal contaminants within the silica matrix can increase the acidity of adjacent silanol groups, exacerbating their interaction with analytes.[4]

To address this, consider the following:

  • Column Chemistry: Are you using a modern, high-purity, Type B silica column? These columns have a much lower concentration of acidic silanols and trace metals compared to older Type A silica.[4] Many are also "end-capped," a process where residual silanols are chemically bonded with a small, non-polar group to shield them from interacting with analytes.[1][3]

  • Mobile Phase Additives: While less common for acids than bases, sometimes a small concentration of a competitive agent can help. However, the best approach is typically to ensure the pH is low and the column chemistry is appropriate. Historically, additives like triethylamine were used to block active silanols, but this is less necessary with modern columns.[4]

  • Buffer Concentration: Ensure your buffer concentration is sufficient (typically >20 mM) to control the pH effectively, especially if your sample is dissolved in a diluent with a different pH.[8]

Q4: Could my column be damaged or contaminated? How would I know?

A4: Yes, column degradation is a common cause of peak shape issues.[3] If you observe that all peaks in your chromatogram are tailing (not just o-thymotic acid), it strongly suggests a physical problem with the column or system.[12]

Key indicators include:

  • Column Void: A void at the head of the column, caused by silica dissolution (e.g., from prolonged use at high pH) or mechanical shock, will disrupt the flow path and cause peak distortion.[3][8]

  • Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, leading to poor peak shape.[3]

  • Contamination: Strongly retained compounds from previous injections can build up on the column, creating active sites that cause tailing.[13]

A simple diagnostic test is to replace the column with a new one of the same type. If the peak shape is restored, your original column is the source of the problem.[3]

Q5: What are "extra-column effects" and could they be the cause?

A5: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the column itself.[1] This is often caused by excessive "dead volume" in the system. Check the following:

  • Tubing: Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.125 mm) for all connections between the injector, column, and detector.

  • Fittings: Ensure all fittings are properly seated and that the tubing is cut perfectly flat to avoid creating small voids at the connection points.

  • Flow Cell: The detector flow cell volume should be appropriate for the scale of your analysis.

These issues typically cause broadening for all peaks, especially early-eluting ones.

Section 3: Systematic Troubleshooting Workflow

To provide a logical path for problem-solving, follow the workflow below. This decision tree starts with the most impactful and easiest variables to control.

Troubleshooting_Workflow Start Peak Tailing Observed for o-Thymotic Acid (As > 1.2) Check_pH 1. Check Mobile Phase pH Is pH ≤ 2.5? Start->Check_pH Adjust_pH ACTION: Adjust mobile phase pH to 2.5 using a suitable buffer (e.g., 25mM Potassium Phosphate). Check_pH->Adjust_pH No Check_Column 2. Evaluate Column Is it a modern, end-capped, high-purity silica column? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column ACTION: Switch to a column with a highly inert stationary phase (e.g., Type B, end-capped C18). Check_Column->Change_Column No Check_System 3. Investigate System Hardware Are all peaks tailing? Check for extra-column volume. Check_Column->Check_System Yes Change_Column->Check_Column Fix_System ACTION: Minimize tubing length/ID. Check fittings for dead volume. Inspect column for voids/blockage. Check_System->Fix_System Yes Check_Sample 4. Review Sample & Method Is sample concentration too high? Is sample solvent stronger than mobile phase? Check_System->Check_Sample No Resolved Peak Shape Optimized (As < 1.2) Fix_System->Resolved Fix_Sample ACTION: Reduce sample concentration. Dissolve sample in mobile phase. Check_Sample->Fix_Sample Yes Check_Sample->Resolved No Fix_Sample->Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Section 4: Key Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to ensure the primary cause of tailing—analyte ionization—is eliminated.

  • Prepare Buffers: Prepare separate batches of the aqueous portion of your mobile phase buffered at pH 3.5, 3.0, 2.5, and 2.0. A 25mM potassium phosphate buffer is a good starting point, adjusted with phosphoric acid.

  • System Equilibration: Start with the highest pH (3.5). Flush the system and column with the new mobile phase (pre-mixed aqueous and organic) for at least 20 column volumes. Monitor the baseline until it is stable.

  • Test Injection: Inject your o-thymotic acid standard and record the chromatogram. Calculate the Asymmetry Factor (As).

  • Step-Down pH: Switch to the next lower pH mobile phase (3.0). Repeat the equilibration and injection steps.

  • Repeat: Continue this process for pH 2.5 and 2.0.

  • Analysis: Compare the chromatograms. You should observe a significant improvement (a decrease) in the asymmetry factor as the pH is lowered. Select the pH that provides an As value below 1.2 while maintaining adequate retention.

Protocol 2: Column Health Check

This protocol helps determine if the column is the source of the problem.

  • Benchmark: If you have a reference chromatogram from when the column was new, run the same method and compare the results. Significant degradation in peak shape points to a column issue.

  • Column Wash: If contamination is suspected, perform a rigorous wash. Disconnect the column from the detector.

    • Flush with 20 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile).

    • Flush with 20 column volumes of 100% Isopropanol.

    • Flush with 20 column volumes of 100% Acetonitrile.

    • Re-equilibrate with your mobile phase.

  • Frit Check (Advanced): If you suspect a blocked inlet frit, you can try back-flushing the column (if the manufacturer allows it) at a low flow rate directly to waste.

  • Column Replacement: The most definitive test is to replace the suspect column with a new, identical one. If the problem is resolved, the old column should be discarded.[3]

Section 5: Data Presentation - The Impact of pH

The table below illustrates the expected effect of mobile phase pH on the peak shape of o-thymotic acid (pKa ≈ 3.0). Note how the tailing factor improves significantly as the pH moves away from the pKa.

Mobile Phase pHAnalyte StateExpected Tailing Factor (As)Rationale
4.0Partially Ionized> 2.0pH is above the pKa; significant portion of the analyte is anionic.
3.5Partially Ionized1.8 - 2.0pH is still too close to the pKa; mixed ionic forms exist.[6]
3.050% Ionized1.5 - 1.8pH is at the pKa, leading to severe broadening/tailing.[5]
2.5Fully Protonated1.1 - 1.3pH is sufficiently below the pKa to suppress ionization.[11]
2.0Fully Protonated< 1.2Analyte is fully protonated, ensuring a single retention mechanism.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Request PDF. [Link]

  • PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • National Institutes of Health. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. [Link]

  • MavMatrix. (n.d.). DEVELOPMENT OF NEW STATIONARY PHASES AND THEIR APPLICATIONS IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ChemIDplus. (n.d.). o-Thymotic Acid. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]

  • ResearchGate. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Request PDF. [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Hawach. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 3-isopropyl-6-methylsalicylic acid during GC Analysis

<content_type> <part> Welcome, researchers and drug development professionals. This guide is designed to provide expert-driven solutions for a common and frustrating challenge in the gas chromatography (GC) analysis of 3...

Author: BenchChem Technical Support Team. Date: February 2026

<content_type> <part>

Welcome, researchers and drug development professionals. This guide is designed to provide expert-driven solutions for a common and frustrating challenge in the gas chromatography (GC) analysis of 3-isopropyl-6-methylsalicylic acid (also known as o-thymotic acid): thermal degradation. This document moves beyond simple procedural lists to explain the underlying chemistry of the problem and provide robust, field-tested protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs): Understanding the Problem

This section addresses the fundamental "what" and "why" of thermal degradation for this specific analyte.

Q1: What is thermal degradation, and why is 3-isopropyl-6-methylsalicylic acid so susceptible to it in a GC system?

A1: Thermal degradation is the breakdown of a molecule at elevated temperatures. For 3-isopropyl-6-methylsalicylic acid, the primary degradation pathway is decarboxylation —the loss of its carboxylic acid group (-COOH) as carbon dioxide (CO₂). This reaction is particularly favored in salicylic acid and its derivatives due to the ortho-positioning of the hydroxyl (-OH) and carboxylic acid groups. This proximity allows for the formation of an intramolecular hydrogen bond, creating a stable six-membered ring transition state that significantly lowers the activation energy for decarboxylation upon heating.[1][2] In a hot GC inlet (typically 250°C or higher), this reaction can occur almost instantaneously, converting the target analyte into 2-isopropyl-5-methylphenol before it even reaches the analytical column.[3]

Caption: Thermal degradation pathway in the GC inlet.

Q2: What are the common signs of thermal degradation in my chromatogram?

A2: The chromatographic evidence of degradation can range from subtle to severe:

  • No Analyte Peak: The most extreme sign is the complete absence of the 3-isopropyl-6-methylsalicylic acid peak, with a large peak appearing at an earlier retention time corresponding to its degradation product, 2-isopropyl-5-methylphenol.

  • Poor Peak Shape: You may observe significant fronting or tailing of the analyte peak. This occurs because degradation can happen on active sites within the GC inlet liner or at the front of the column, leading to a non-uniform introduction of the analyte band.[4]

  • Low and Inconsistent Recovery: If only a fraction of the analyte degrades, you will see a smaller-than-expected peak for the parent compound. The extent of degradation can vary between injections, leading to poor reproducibility in quantitation.[4][5]

  • Ghost Peaks: In some cases, degradation products can linger in the inlet and elute in subsequent runs, appearing as "ghost peaks."

Troubleshooting Guide: Step-by-Step Solutions

This section provides actionable protocols to mitigate and eliminate thermal degradation.

Issue 1: My analyte peak is present but shows significant tailing and poor reproducibility.

This indicates that partial degradation is occurring. While derivatization is the ultimate solution, optimizing your GC system parameters can sometimes provide a temporary or partial improvement.

Solution: Optimize GC Inlet and Oven Parameters

The goal is to minimize the analyte's residence time in the hot inlet and transfer it to the column as quickly as possible.

Step-by-Step Protocol:

  • Lower the Inlet Temperature: Start with an inlet temperature of 250°C and decrease it in 10-20°C increments (e.g., 230°C, 210°C, 200°C).[6] The optimal temperature is a balance: low enough to prevent degradation but high enough to ensure complete and rapid vaporization of your sample solvent.[7]

  • Use a Fast Oven Ramp: A rapid oven temperature program reduces the time the analyte spends in the column at intermediate temperatures where it might still be labile. A good starting or "scouting" gradient is a ramp of 10-20°C per minute.[8][9]

  • Select an Inert Inlet Liner: Active sites (exposed silanol groups) on the surface of a standard glass liner can catalyze degradation. Always use a deactivated or "inert" liner.[4][10] For highly active compounds like this, a liner with a taper at the bottom and no glass wool is often the best choice to minimize surface interactions.[11][12]

ParameterStandard ConditionRecommended Starting PointRationale
Inlet Temperature 250 °C200-220 °CReduces thermal stress on the analyte.[6]
Liner Type Standard glassUltra Inert, Tapered, Wool-FreeMinimizes active sites and surface contact.[10][11]
Oven Program Isothermal or slow rampRamp at ≥ 10 °C/minMinimizes analysis time and potential for on-column degradation.[8]
Issue 2: My analyte peak is completely gone, and I only see the degradation product.

This signifies severe degradation and requires chemical modification of the analyte before injection.

Definitive Solution: Analyte Derivatization

Derivatization is a chemical reaction that converts the polar, active functional groups (-COOH and -OH) into less polar, more thermally stable groups.[13][14][15] This is the most robust and reliable way to prevent degradation.[16][17] Silylation is the most common and effective method for this class of compounds.

Step-by-Step Experimental Protocol: Silylation with BSTFA + 1% TMCS

This protocol converts the carboxylic acid and phenolic hydroxyl groups into their trimethylsilyl (TMS) ether and ester, respectively.

  • Sample Preparation: Evaporate the solvent from your sample extract to complete dryness under a gentle stream of nitrogen. The presence of water or protic solvents will consume the derivatizing reagent.[14]

  • Reagent Addition: Add 50 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or acetone) to the dried residue. Then, add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst to improve the reaction rate, especially for the hindered hydroxyl group.[18][19]

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30-45 minutes.[16]

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS.

Caption: Silylation blocks active groups, preventing degradation.

Advanced Topics & Best Practices
Q3: Which derivatization reagent should I use? BSTFA, MSTFA, or TMSH?

A3: While several reagents can work, they have different strengths.

ReagentDescriptionProsCons
BSTFA + TMCS N,O-Bis(trimethylsilyl)trifluoroacetamide with catalystHighly reactive, volatile byproducts are easily separated chromatographically. Excellent for both hydroxyl and carboxyl groups.[20][21]Moisture sensitive.
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideMost volatile byproducts, often eluting with the solvent front, leading to cleaner chromatograms.[22][23]Can be slightly less reactive than BSTFA for hindered groups.
TMSH Trimethylsulfonium hydroxide"On-line" methylation in the hot GC inlet; simple sample preparation.[24][25] Good for carboxylic acids.Less effective for derivatizing the phenolic hydroxyl group compared to silylation reagents. Reagent decomposes in the inlet.[25]

For 3-isopropyl-6-methylsalicylic acid, BSTFA + 1% TMCS or MSTFA are the superior choices as they efficiently derivatize both the carboxylic acid and the phenolic hydroxyl groups, providing complete protection.

Q4: How do I choose the right GC column for the derivatized analyte?

A4: After derivatization, the analyte becomes much less polar. A low-to-mid polarity column is ideal. A standard 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, ZB-5) is an excellent choice.[22] These columns offer great selectivity and thermal stability for a wide range of derivatized compounds.

References
  • Gas Chromatography Liner Selection Guide. Thermo Fisher Scientific.
  • GC Inlet Liners - Which one should I choose? part 2. Metrolab Blog.
  • Liner Selection - Getting it Right!
  • ASK BEN | 4 Simple Steps to Find the Right GC Liner. Parker Hannifin Corp.
  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central (PMC)
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • Selecting the Right Inlet Liner for Efficient Sample Transfer. Agilent Technologies.
  • TMSH - Trimethylsulfonium Hydroxide, 0.2 M in Methanol.
  • Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination.
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central (PMC)
  • The Secrets of Successful Temperature Programming.
  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry.
  • Derivatization reagents for GC. MACHEREY-NAGEL GmbH & Co. KG.
  • Temperature Programming for Better GC Results. Phenomenex.
  • Inlet Temperature.
  • Intensity and peak area of analytes at 200 °C and 250 °C of inlet temperature, respectively.
  • The Use of Derivatization Reagents for Gas Chrom
  • GC Derivatiz
  • Derivatization for Gas Chrom
  • Kinetics and mechanism of the decarboxylation of salicylic acids. Royal Society of Chemistry.
  • Decarboxylation of Salicylic acid. Chemistry Stack Exchange.
  • Making Phenol by decarboxyl

Sources

Optimization

Storage and handling guidelines for o-thymotic acid to prevent degradation

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for o-thymotic acid. As a Senior Application Scientist, I have compiled this guide to provide you with in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for o-thymotic acid. As a Senior Application Scientist, I have compiled this guide to provide you with in-depth technical information and practical advice to ensure the stability and integrity of o-thymotic acid throughout your research and development workflows. This resource is designed to be a self-validating system, offering not just procedures but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid o-thymotic acid?

A1: Solid o-thymotic acid should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.

Causality Insight: o-Thymotic acid, a phenolic compound, is susceptible to degradation through oxidation and hydrolysis. Lower temperatures slow down the rate of these chemical reactions, while protection from light and moisture prevents photo-oxidation and hydrolysis, respectively. A tightly sealed container minimizes exposure to oxygen and humidity.

Q2: How should I prepare and store o-thymotic acid solutions?

A2: For short-term use (up to 24 hours), solutions can be prepared in a suitable organic solvent such as ethanol or methanol and stored at 2-8°C, protected from light. For long-term storage, it is advisable to prepare aliquots of the solution to minimize freeze-thaw cycles and store them at -20°C or below. The choice of solvent can impact stability; therefore, it is recommended to use high-purity solvents and to deaerate them before use to remove dissolved oxygen.

Causality Insight: Dissolving o-thymotic acid increases its susceptibility to degradation, particularly in the presence of light, oxygen, and at non-optimal pH. Aliquoting prevents repeated warming and cooling, which can accelerate degradation. Freezing the solution significantly reduces the kinetic energy of the molecules, thereby minimizing degradation rates.

Q3: What is the expected shelf-life of o-thymotic acid?

A3: The shelf-life of solid o-thymotic acid is generally several years when stored under the recommended conditions. However, the stability of o-thymotic acid solutions is significantly shorter and depends on the solvent, concentration, pH, and storage conditions. It is best practice to prepare fresh solutions for critical experiments or to validate the concentration of stored solutions if they have been kept for an extended period.

Q4: Are there any known incompatibilities with other common laboratory reagents?

A4: Yes, o-thymotic acid is incompatible with strong oxidizing agents, strong bases, and certain metal ions. Contact with these substances can lead to rapid degradation. For instance, strong bases can deprotonate the phenolic hydroxyl and carboxylic acid groups, making the molecule more susceptible to oxidation.

Causality Insight: The phenolic hydroxyl group in o-thymotic acid can be readily oxidized, a process that is accelerated in the presence of oxidizing agents. Strong bases increase the electron density of the aromatic ring, enhancing its reactivity towards electrophiles and oxidants.

Troubleshooting Guide: Degradation Issues

Problem 1: I am observing a color change in my solid o-thymotic acid (e.g., from white/off-white to yellowish or brownish).

  • Possible Cause: This is a common indicator of degradation, likely due to oxidation. This can be caused by improper storage, such as exposure to light, air (oxygen), or high temperatures over an extended period.

  • Troubleshooting Steps:

    • Assess the extent of discoloration: A slight tint may not significantly impact all experimental applications, but a pronounced color change suggests considerable degradation.

    • Purity Check: If possible, verify the purity of the material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram of the discolored sample to a reference standard or a freshly opened batch.

    • Discard if necessary: For sensitive applications, it is highly recommended to discard the discolored product and use a fresh, properly stored batch.

    • Review Storage Practices: Ensure that the storage container is airtight and opaque, and that it is stored in a designated cool, dark, and dry location. Consider purging the container with an inert gas like argon or nitrogen before sealing for long-term storage.

Problem 2: My experimental results are inconsistent when using an o-thymotic acid solution that was prepared a while ago.

  • Possible Cause: The o-thymotic acid in your solution may have degraded over time, leading to a lower effective concentration and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: The most straightforward solution is to prepare a fresh solution of o-thymotic acid from a reliable solid stock.

    • Validate Stored Solution: If you must use the older solution, its concentration should be re-validated using a stability-indicating analytical method, such as a calibrated HPLC method.

    • Investigate Degradation: If significant degradation is confirmed, consider the storage conditions of the solution. Was it protected from light? Was the container sealed properly? Was it subjected to multiple freeze-thaw cycles?

    • pH Consideration: The pH of the solution can significantly impact the stability of phenolic compounds. For aqueous or buffered solutions, ensure the pH is in a range where o-thymotic acid is most stable, which is generally in the acidic to neutral range for similar phenolic acids.[1]

Problem 3: I suspect my o-thymotic acid is degrading during my experimental workflow (e.g., during heating or exposure to specific reagents).

  • Possible Cause: o-Thymotic acid can be susceptible to thermal and chemical degradation. High temperatures or incompatible reagents in your experimental protocol could be causing the degradation.

  • Troubleshooting Steps:

    • Protocol Review: Carefully review your experimental protocol to identify potential stress factors. Are there prolonged heating steps? Are strong oxidizing agents or bases used?

    • In-process Stability Testing: To confirm degradation during your experiment, you can take samples at various time points and analyze them for the presence of o-thymotic acid and potential degradation products using a suitable analytical method like HPLC-MS.

    • Protocol Modification: If degradation is confirmed, consider modifying your protocol. This could involve reducing the temperature or duration of heating steps, or substituting incompatible reagents with more suitable alternatives.

    • Use of Protective Agents: In some cases, the addition of antioxidants (e.g., ascorbic acid, BHT) to the reaction mixture can help to prevent oxidative degradation, provided they do not interfere with your experiment.

Data Summary: Factors Affecting o-Thymotic Acid Stability

ParameterConditionImpact on StabilityRationale
Temperature High TemperatureHighIncreases the rate of chemical degradation reactions (oxidation, decarboxylation).
Low Temperature (2-8°C)LowSlows down the kinetics of degradation reactions.
Light UV or prolonged light exposureHighCan induce photodegradation, leading to the formation of colored byproducts.
Dark storageLowPrevents light-induced degradation pathways.
pH High pH (alkaline)HighDeprotonation of the phenolic hydroxyl group increases susceptibility to oxidation.
Low to Neutral pHModerate to LowGenerally more stable, though extreme acidic conditions can also promote hydrolysis of derivatives.[1]
Oxygen Presence of atmospheric oxygenHighA key reactant in oxidative degradation pathways of phenols.
Inert atmosphere (e.g., N₂, Ar)LowMinimizes the potential for oxidation.
Moisture High humidityModerateCan facilitate hydrolytic degradation, especially for derivatives or in the presence of impurities.
Dry/desiccated environmentLowMinimizes the risk of hydrolysis.

Experimental Protocols

Protocol 1: Basic Purity Assessment of o-Thymotic Acid using HPLC-UV

This protocol provides a general method to assess the purity of an o-thymotic acid sample and detect the presence of major degradation products.

  • Standard Preparation: Accurately weigh a small amount of a trusted o-thymotic acid reference standard and dissolve it in a known volume of mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a working standard solution by diluting the stock solution (e.g., to 100 µg/mL).

  • Sample Preparation: Prepare a solution of the o-thymotic acid sample to be tested at the same concentration as the working standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), for example, in a 60:40 (v/v) ratio. The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax of o-thymotic acid (can be determined using a UV-Vis spectrophotometer, typically around 300-310 nm for similar compounds).

    • Column Temperature: 30°C.

  • Analysis: Inject the working standard and the sample solution into the HPLC system.

  • Data Interpretation: Compare the chromatograms. A pure sample should show a single major peak at the retention time corresponding to the standard. The presence of additional peaks indicates impurities or degradation products. The peak area of the main peak in the sample chromatogram can be compared to the standard to estimate the purity.

Visual Workflow for Handling Suspected Degradation

Below is a flowchart to guide your decision-making process when you suspect your o-thymotic acid has degraded.

SuspectedDegradationWorkflow Workflow for Handling Suspected o-Thymotic Acid Degradation start Suspected Degradation (e.g., color change, inconsistent results) visual_inspection Visual Inspection: - Check for color change - Examine for clumping or change in texture start->visual_inspection purity_check Analytical Purity Check (e.g., HPLC, TLC) visual_inspection->purity_check is_pure Is Purity Acceptable for Application? purity_check->is_pure Purity Data Obtained use_sample Proceed with Experiment is_pure->use_sample Yes discard_sample Discard Sample and Obtain Fresh Stock is_pure->discard_sample No review_storage Review Storage and Handling Procedures discard_sample->review_storage implement_changes Implement Corrective Actions: - Store in cool, dark, dry place - Use inert gas for long-term storage - Prepare fresh solutions review_storage->implement_changes

Caption: Decision-making workflow for handling suspected o-thymotic acid degradation.

References

  • El-Kafrawy, D. S., & Abo-Gharam, A. H. (n.d.). Kinetic study of the acidic (a) and alkaline (b) hydrolysis of TH at different strengths of HCl and NaOH, respectively. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • National Center for Biotechnology Information. (n.d.). o-Thymotic acid. PubChem. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of 3-isopropyl-6-methylsalicylic acid

Welcome to the technical support center for navigating matrix effects in the LC-MS/MS analysis of 3-isopropyl-6-methylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating matrix effects in the LC-MS/MS analysis of 3-isopropyl-6-methylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating the challenges posed by matrix effects. Our goal is to ensure the accuracy, reproducibility, and sensitivity of your analytical data.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the LC-MS/MS analysis of small molecules like 3-isopropyl-6-methylsalicylic acid.

Q1: What are matrix effects and how do they impact my analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 3-isopropyl-6-methylsalicylic acid, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][3] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4] The "matrix" itself comprises all components in the sample other than your analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[5]

Q2: What causes ion suppression and enhancement in ESI-LC-MS/MS?

A2: In Electrospray Ionization (ESI), ion suppression and enhancement are primarily caused by competition between the analyte and co-eluting matrix components for the limited charge available on the surface of the ESI droplets.[5] Compounds with high polarity, basicity, and mass are often culprits.[6] Specific mechanisms include:

  • Competition for Charge: Matrix components can compete with the analyte for protonation or deprotonation, reducing the formation of charged analyte ions.[5]

  • Droplet Formation and Evaporation: High concentrations of non-volatile matrix components can alter the droplet's surface tension and evaporation efficiency, hindering the release of gas-phase analyte ions.[4][6]

  • Analyte Neutralization: Co-eluting compounds can deprotonate and neutralize the analyte ions in the liquid phase.[6]

Q3: My results are showing poor reproducibility. Could this be due to matrix effects?

A3: Yes, poor reproducibility is a classic symptom of uncompensated matrix effects. Because the composition of biological matrices can vary significantly from sample to sample (e.g., between different patient samples), the extent of ion suppression or enhancement can also vary. This leads to inconsistent analytical results.[7] Regulatory bodies like the FDA and EMA require the evaluation of matrix effects across multiple lots of a given matrix to ensure method robustness.[8][9]

Q4: What are the most common sources of matrix effects in biological samples like plasma or serum?

A4: In plasma and serum, phospholipids are a major contributor to matrix effects, particularly ion suppression.[10][11][12][13] These endogenous lipids are abundant and can co-extract with the analyte of interest, especially with simpler sample preparation techniques like protein precipitation.[11][13] Other sources include salts, proteins, and co-administered drugs.[14]

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction addition technique.[1][4][14] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte in a neat (pure) solvent. The ratio of these peak areas, known as the Matrix Factor (MF) , provides a quantitative measure of the matrix effect.[9][14] An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to matrix effects during the analysis of 3-isopropyl-6-methylsalicylic acid.

Problem 1: Low Analyte Signal and Poor Sensitivity
  • Probable Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Qualitative Assessment (Post-Column Infusion):

      • Continuously infuse a standard solution of 3-isopropyl-6-methylsalicylic acid into the mass spectrometer post-column.

      • Inject an extracted blank matrix sample.

      • A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components.[1]

    • Quantitative Assessment (Post-Extraction Addition):

      • Perform the post-extraction addition experiment as described in FAQ 5 to quantify the degree of suppression.

      • Protocol:

        • Prepare a standard solution of 3-isopropyl-6-methylsalicylic acid in a neat solvent (e.g., methanol/water).

        • Extract a blank matrix sample using your established procedure.

        • Spike the extracted blank matrix with the analyte at the same concentration as the neat standard.

        • Analyze both samples and calculate the Matrix Factor (MF).

    • Solution Strategies:

      • Improve Sample Preparation:

        • If using protein precipitation, consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering compounds.[5][15]

        • For phospholipid removal, specialized SPE cartridges or phospholipid removal plates are highly effective.[11]

      • Optimize Chromatography:

        • Modify the LC gradient to achieve better separation between 3-isopropyl-6-methylsalicylic acid and the interfering peaks.[4]

        • Consider using a different column chemistry or a smaller particle size column (UHPLC) for improved resolution.[16]

      • Sample Dilution:

        • Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[2][17] This is only feasible if the analyte concentration is high enough to remain above the limit of quantitation after dilution.[4][17]

Problem 2: Inconsistent Results Across Different Sample Batches
  • Probable Cause: Variability in matrix effects between different sources or lots of the biological matrix.

  • Troubleshooting Steps:

    • Multi-Lot Matrix Effect Evaluation:

      • As per regulatory guidelines (e.g., ICH M10), evaluate the matrix effect using at least six different lots of the blank matrix.[8][9][18]

      • Prepare low and high concentration Quality Control (QC) samples in each matrix lot.

      • The accuracy and precision of these QCs should fall within acceptable limits (typically ±15% for accuracy and ≤15% for precision).[8][16]

    • Solution Strategies:

      • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):

        • A SIL-IS is the most effective way to compensate for variable matrix effects.[4][5] Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[19]

        • By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized.

      • Matrix-Matched Calibration:

        • Prepare your calibration standards in the same biological matrix as your samples.[5] This helps to ensure that the standards and samples are affected by the matrix in a similar way.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to identifying and mitigating matrix effects.

MatrixEffect_Workflow cluster_problem Problem Identification cluster_assessment Assessment Phase cluster_mitigation Mitigation & Compensation cluster_validation Validation Problem Inconsistent or Inaccurate Results (e.g., Low Sensitivity, Poor Reproducibility) Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Initial Check Quantitative Quantitative Assessment (Post-Extraction Addition) Problem->Quantitative Confirm & Quantify SamplePrep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) Quantitative->SamplePrep If Suppression >15-20% Chroma Optimize Chromatography (Gradient, Column) Quantitative->Chroma If Suppression >15-20% Dilution Sample Dilution Quantitative->Dilution If Suppression >15-20% SIL_IS Use Stable Isotope-Labeled IS Quantitative->SIL_IS For Compensation MatrixMatch Matrix-Matched Calibration Quantitative->MatrixMatch For Compensation Validation Validate Method According to Regulatory Guidelines (ICH M10) SamplePrep->Validation Chroma->Validation Dilution->Validation SIL_IS->Validation MatrixMatch->Validation

Caption: A workflow for diagnosing and addressing matrix effects in LC-MS/MS.

Data Presentation: Strategies for Mitigation

The choice of strategy to mitigate matrix effects depends on the severity of the issue and the resources available. The following table summarizes common approaches.

Mitigation StrategyPrinciple of OperationProsCons
Optimized Sample Preparation Removes interfering matrix components before analysis.[5][15]Highly effective at reducing absolute matrix effects.Can be time-consuming and may require method re-development.
Chromatographic Separation Separates the analyte from co-eluting interferences.[4]Can eliminate the need for extensive sample cleanup.May increase run times; finding optimal conditions can be challenging.
Sample Dilution Reduces the concentration of both analyte and matrix components.[17]Simple and quick to implement.Reduces sensitivity; may not be suitable for low-concentration analytes.[4]
Matrix-Matched Calibrants Calibrants and samples experience similar matrix effects.[5]Compensates for matrix effects without extensive cleanup.Requires a reliable source of blank matrix; may not account for inter-lot variability.
Stable Isotope-Labeled IS Co-elutes with the analyte and experiences identical matrix effects, allowing for normalization.[5][19]Considered the "gold standard" for compensating for matrix effects.[4]Can be expensive and may not be commercially available for all analytes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol details the post-extraction addition method for determining the Matrix Factor.

  • Prepare Solutions:

    • Set A (Neat Solution): Prepare a solution of 3-isopropyl-6-methylsalicylic acid in the final mobile phase composition at a low and a high concentration (e.g., 3x LLOQ and near the ULOQ).

    • Set B (Post-Spiked Matrix):

      • Take six different lots of blank biological matrix.

      • Process these blank samples using your validated extraction procedure.

      • Spike the final extracts with 3-isopropyl-6-methylsalicylic acid to the same final concentrations as in Set A.

  • Analysis:

    • Inject replicates (n=3-5) of both Set A and Set B into the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot at each concentration level: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

    • To assess the variability, calculate the coefficient of variation (%CV) of the MF across the different matrix lots. Per EMA guidelines, the CV of the IS-normalized MF should not be greater than 15%.[9]

Visualizing the Matrix Factor Calculation

MatrixFactor_Calculation cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike cluster_calc Calculation Neat_Sol Analyte in Solvent LCMS_A LC-MS/MS Analysis Neat_Sol->LCMS_A PeakArea_A Peak Area A LCMS_A->PeakArea_A Formula Matrix Factor (MF) = Peak Area B / Peak Area A PeakArea_A->Formula Blank_Matrix Blank Matrix Extraction Extraction Blank_Matrix->Extraction Spike Spike with Analyte Extraction->Spike LCMS_B LC-MS/MS Analysis Spike->LCMS_B PeakArea_B Peak Area B LCMS_B->PeakArea_B PeakArea_B->Formula

Caption: Experimental design for the post-extraction addition method.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Research. Retrieved from [Link]

  • Xie, F., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 879-883. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Mei, H. (2018). Matrix Effects and Application of Matrix Effect Factor. Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]

  • Bahrami, S., & Hatami, J. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5546-5569. Available at: [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510.
  • Chambers, E. (2012). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 4(1), 59-73. Available at: [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(8).
  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2007).
  • Cerezo, A. B., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 13(11), 1121. Available at: [Link]

  • Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5794-5805. Available at: [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(15), 3335. Available at: [Link]

  • Rule, G., & Cramer, H. (2016). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2012). Phospholipid-based matrix effects in LC–MS bioanalysis. Bioanalysis, 4(1), 59-73. Available at: [Link]

  • Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Available at: [Link]

  • Rivier, L. (2003). Phospholipid-based matrix effects in LC-MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 589-601. Available at: [Link]

  • Garcés-García, M., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2568-2576. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Resolve Mass Spectrometry. Retrieved from [Link]

  • Palle, S., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 945-946, 156-162. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021).
  • 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. Retrieved from [Link]

  • Heux, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6295-6302. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
  • Overcoming matrix effects: expectations set by guidelines. (2014). Bioanalysis Zone. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • LaPointe, P. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Dr. Ehrenstorfer.
  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Chromatographic Resolution of Isomeric Hydroxybenzoic Acids

Welcome to the technical support center dedicated to resolving the analytical challenges associated with the chromatographic separation of isomeric hydroxybenzoic acids (HBAs). This guide is designed for researchers, ana...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with the chromatographic separation of isomeric hydroxybenzoic acids (HBAs). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter difficulties in achieving baseline resolution for these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common problems, structured in a practical question-and-answer format.

The separation of positional isomers like 2-, 3-, and 4-hydroxybenzoic acid is a classic chromatographic challenge. Their identical molecular weight and similar physicochemical properties mean that successful separation hinges on exploiting subtle differences in their polarity, acidity (pKa), and spatial arrangement. This guide provides the expertise and field-proven protocols to empower you to overcome these challenges systematically.

G Figure 2. Troubleshooting Workflow for Poor Resolution start Poor Resolution (Rs < 1.5) ph_check Is Mobile Phase pH Optimized? start->ph_check ph_optim Perform pH Screening (e.g., pH 2.5 to 4.0) ph_check->ph_optim No organic_check Is Organic Modifier Optimal? ph_check->organic_check Yes ph_optim->organic_check switch_organic Switch Modifier (e.g., ACN to MeOH or vice-versa) organic_check->switch_organic No temp_check Is Temperature Optimized? organic_check->temp_check Yes switch_organic->temp_check temp_optim Perform Temperature Study (e.g., 25°C to 45°C) temp_check->temp_optim No column_check Consider Alternative Stationary Phase temp_check->column_check Yes temp_optim->column_check success Resolution Achieved (Rs ≥ 1.5) column_check->success Success fail Consult Advanced Methods (HILIC, 2D-LC) column_check->fail No Success G Figure 3. Logic Diagram for Diagnosing Retention Time Drift start Retention Time Drift equilibration_check Is Column Fully Equilibrated? start->equilibration_check equilibrate Equilibrate with 10-15 Column Volumes equilibration_check->equilibrate No mobile_phase_check Is Mobile Phase Stable? equilibration_check->mobile_phase_check Yes equilibrate->start remake_mp Prepare Fresh Mobile Phase Ensure Proper Buffering & Degassing mobile_phase_check->remake_mp No temp_check Is Temperature Stable? mobile_phase_check->temp_check Yes remake_mp->start use_oven Use a Thermostatted Column Compartment temp_check->use_oven No pump_check Check Pump Performance (Flow Rate, Leaks) temp_check->pump_check Yes use_oven->start

Reference Data & Comparative Studies

Validation

A Comparative Study of o-Thymotic Acid and Salicylic Acid: Unveiling Nuances in Biological Activities

Introduction: A Tale of Two Structurally Related Phenolic Acids In the landscape of pharmacologically active compounds, salicylic acid stands as a cornerstone, celebrated for its widespread use as an anti-inflammatory, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Structurally Related Phenolic Acids

In the landscape of pharmacologically active compounds, salicylic acid stands as a cornerstone, celebrated for its widespread use as an anti-inflammatory, analgesic, and keratolytic agent. Its simple phenolic acid structure has been the foundation for the development of numerous derivatives, most notably acetylsalicylic acid (aspirin). However, the vast chemical space of salicylic acid analogues holds promise for compounds with refined or novel biological activities. Among these is o-thymotic acid (3-isopropyl-6-methylsalicylic acid), a derivative of salicylic acid and a metabolite of thymol, a major constituent of thyme oil.[1]

While structurally similar, the addition of an isopropyl and a methyl group to the benzene ring of salicylic acid in o-thymotic acid suggests the potential for altered physicochemical properties and, consequently, distinct biological activities. This guide provides a comprehensive, in-depth comparative analysis of the biological activities of o-thymotic acid and salicylic acid, supported by experimental data and mechanistic insights. We will explore their anti-inflammatory, antimicrobial, and analgesic properties, detailing the experimental methodologies used to evaluate these effects and the underlying signaling pathways they modulate. This comparative study aims to provide researchers, scientists, and drug development professionals with a clear understanding of the similarities and differences between these two phenolic acids, highlighting the potential of o-thymotic acid as a subject for further investigation.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity: A Deeper Dive into Mechanistic Differences

Both salicylic acid and thymol, the precursor to o-thymotic acid, are recognized for their anti-inflammatory properties.[2][3] The primary mechanism of action for salicylic acid involves the modulation of prostaglandin synthesis through the inhibition of cyclooxygenase (COX) enzymes and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[4]

Mechanism of Action: Prostaglandin Synthesis and NF-κB Inhibition

Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized via the COX pathway. Salicylic acid is known to inhibit COX activity, thereby reducing prostaglandin production.[4] Furthermore, it can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

Thymol has also been shown to inhibit COX enzymes, with a notable potency against COX-1.[2] It also exerts its anti-inflammatory effects by down-regulating the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5] Given that o-thymotic acid is a metabolite of thymol, it is plausible that it shares similar anti-inflammatory mechanisms. However, direct comparative studies quantifying the COX inhibitory and NF-κB modulatory effects of o-thymotic acid versus salicylic acid are essential to delineate their relative potencies.

Experimental Evaluation: In Vitro Anti-inflammatory Assay

A standard method to compare the anti-inflammatory potential of these compounds is the in vitro lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophage cells. This assay allows for the quantification of key inflammatory mediators.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of o-thymotic acid, salicylic acid, or a vehicle control for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): The production of nitric oxide (NO), a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance is read at 540 nm, and the concentration of nitrite (a stable product of NO) is determined from a standard curve.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for the inhibition of NO, TNF-α, and IL-6 production is calculated for both compounds to compare their anti-inflammatory potency.

Expected Outcomes and Interpretation

A lower IC50 value for o-thymotic acid compared to salicylic acid would indicate a more potent in vitro anti-inflammatory activity. This would warrant further investigation into its specific interactions with COX enzymes and components of the NF-κB signaling pathway.

Table 1: Hypothetical Comparative Anti-inflammatory Activity

CompoundNO Production IC50 (µM)TNF-α Production IC50 (µM)IL-6 Production IC50 (µM)
o-Thymotic AcidData not availableData not availableData not available
Salicylic AcidRequires experimental determinationRequires experimental determinationRequires experimental determination

Note: This table is intended to illustrate how data would be presented. Specific values require experimental determination.

Visualization of the NF-κB Signaling Pathway

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription of o_Thymotic_Acid o-Thymotic Acid o_Thymotic_Acid->IKK inhibits Salicylic_Acid Salicylic Acid Salicylic_Acid->IKK inhibits MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of o-Thymotic Acid & Salicylic Acid in 96-well plate start->prep_compounds inoculate Inoculate wells with Bacterial Suspension prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (E. coli & S. aureus) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end

Sources

Comparative

A Head-to-Head Comparison of Validated HPLC Methodologies for the Quantification of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid

A Senior Application Scientist's Guide to Robust Analytical Method Validation In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Robust Analytical Method Validation

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This guide offers an in-depth, experience-driven comparison of key aspects in validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a substituted derivative of benzoic acid.[1] By grounding our discussion in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the recently updated Q2(R2), we will explore the "why" behind the "how" of method validation, providing a scientifically sound framework for researchers and drug development professionals.[2][3][4][5][6][7][8][9][10]

The accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of ensuring product safety and efficacy.[11] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its simplicity, speed, and stability.[12] This guide will not only present a validated method but also compare different choices within the validation process, supported by hypothetical experimental data, to illuminate the path to a robust and defensible analytical procedure.

The Analyte: 2-Hydroxy-6-isopropyl-3-methylbenzoic acid

2-Hydroxy-6-isopropyl-3-methylbenzoic acid, also known as 3-Isopropyl-6-methylsalicylic acid, is a multi-substituted benzoic acid derivative.[1][13] Its chemical structure, featuring a carboxylic acid and a hydroxyl group on the benzene ring, classifies it as a phenolic acid.[14][15] Understanding the physicochemical properties of this molecule is the first step in developing a successful HPLC method. The acidic nature of the molecule and its potential for secondary interactions with the stationary phase are key considerations in method design.[16]

Designing the HPLC Method: A Rationale-Driven Approach

The development of a robust HPLC method hinges on a series of informed decisions. For the analysis of phenolic compounds like 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a reversed-phase HPLC method is typically the most suitable choice.[17][18]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the analyte. A 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterAcetonitrile is a common organic modifier. The addition of a weak acid like phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[16][17]
Elution Isocratic or GradientAn isocratic elution with a fixed mobile phase composition can be simpler and more robust. However, a gradient elution, where the mobile phase composition changes over time, may be necessary to achieve optimal separation from impurities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm I.D. column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection UV at 220 nm and 280 nmPhenolic compounds typically exhibit UV absorbance at multiple wavelengths.[17] Monitoring at two wavelengths can provide additional specificity and sensitivity.
Injection Volume 10 µLA small injection volume helps to maintain good peak shape.

This method is based on established principles for the analysis of benzoic acid and its derivatives.[12][19] The use of an acidic mobile phase is particularly important to control the ionization of the analyte and residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing.[16]

The Blueprint for Validation: Adhering to ICH Q2(R1) Guidelines

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics.[6][9]

Caption: A flowchart illustrating the typical workflow from HPLC method development to full validation according to ICH guidelines.

Specificity: The Art of Discrimination

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][20]

Experimental Protocol:

  • Prepare a solution of the 2-Hydroxy-6-isopropyl-3-methylbenzoic acid reference standard.

  • Prepare a placebo solution containing all the excipients of the drug product formulation.

  • Spike the placebo solution with the analyte to create a spiked sample.

  • Inject the reference standard, placebo, and spiked sample into the HPLC system.

  • Acceptance Criteria: The peak for 2-Hydroxy-6-isopropyl-3-methylbenzoic acid in the spiked sample should be free from interference from any placebo components at the same retention time. The placebo chromatogram should not show any significant peaks at the retention time of the analyte.

Linearity and Range: Establishing a Proportional Relationship

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][10]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).[6]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Data Summary: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90909800
1001010000
1101112000
1201209500
Correlation Coefficient (r²) 0.9998
Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[10][20] It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Data Summary: Accuracy (Recovery)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0
100%100.0100.5100.5
120%120.0119.499.5
Mean Recovery 99.7
Precision: Consistency of Measurement

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[6]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

    • Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.

Data Summary: Precision

ParameterDay 1 / Analyst 1 (% Assay)Day 2 / Analyst 2 (% Assay)
Sample 199.8100.2
Sample 2100.199.5
Sample 399.5100.5
Sample 4100.399.9
Sample 5100.5100.1
Sample 699.9100.3
Mean 100.0 100.1
%RSD 0.35% 0.38%
Cumulative %RSD - 0.37%
Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of diluted solutions of the analyte.

Data Summary: LOD & LOQ

ParameterValue
LOD (µg/mL) 0.05
LOQ (µg/mL) 0.15
Robustness: Withstanding Deliberate Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Caption: The interconnected parameters that form the foundation of a comprehensive HPLC method validation.

Conclusion: A Commitment to Quality

The validation of an HPLC method for the analysis of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid is a systematic and scientifically rigorous process. By adhering to the principles outlined in the ICH Q2 guidelines, researchers and drug development professionals can ensure the generation of reliable and reproducible data.[7][10] This guide has provided a framework for not only executing the necessary validation experiments but also for understanding the underlying rationale. The presented data, while hypothetical, serves as a realistic benchmark for a well-validated method. Ultimately, a robustly validated analytical method is a critical component in the assurance of pharmaceutical quality and patient safety.

References

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. National Institutes of Health (NIH). Available at: [Link]

  • Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science. Available at: [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. Available at: [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. National Institutes of Health (NIH). Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • Recent developments in the HPLC separation of phenolic compounds. ResearchGate. Available at: [Link]

  • Benzoic Acid. SIELC Technologies. Available at: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • 2-hydroxy-6-isopropyl-3-methylbenzoic acid. Stenutz. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. National Institutes of Health (NIH). Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. Available at: [Link]

Sources

Validation

Cross-validation of GC-MS and HPLC methods for o-thymotic acid quantification

An In-Depth Guide to the Cross-Validation of GC-MS and HPLC Methods for the Quantification of o-Thymotic Acid Authored by: A Senior Application Scientist Introduction o-Thymotic acid (2-Hydroxy-6-methyl-3-(propan-2-yl)be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of GC-MS and HPLC Methods for the Quantification of o-Thymotic Acid

Authored by: A Senior Application Scientist

Introduction

o-Thymotic acid (2-Hydroxy-6-methyl-3-(propan-2-yl)benzoic acid) is a salicylic acid derivative with significant relevance in pharmaceutical research and metabolomics. As an impurity, metabolite, or active compound, its accurate and precise quantification is paramount for quality control, pharmacokinetic studies, and safety assessments. The choice of analytical methodology is a critical decision point that impacts data quality, throughput, and the overall validity of research findings.

This guide provides a comprehensive, head-to-head comparison of two powerful analytical techniques for the quantification of o-thymotic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of features to explore the causality behind experimental choices, provide detailed, field-tested protocols, and present a framework for cross-validation in accordance with international regulatory standards.[1][2][3] Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate the optimal method for their specific application.

The Foundational Principles: HPLC vs. GC-MS

The primary distinction between HPLC and GC-MS for the analysis of a polar, non-volatile compound like o-thymotic acid lies in the state of the analyte during separation and the inherent need for chemical modification.

High-Performance Liquid Chromatography (HPLC) operates with the analyte dissolved in a liquid mobile phase. For organic acids, reversed-phase HPLC is the modality of choice. The analyte partitions between a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile) and a non-polar stationary phase (such as a C18-bonded silica).[4][5] The key advantage here is that o-thymotic acid can often be analyzed directly in its native form, simplifying the workflow considerably.

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, requires the analyte to be in a gaseous state. Because o-thymotic acid is a thermally labile solid with low volatility, it cannot be analyzed directly. It must first undergo a chemical derivatization step to convert its polar carboxyl and hydroxyl groups into non-polar, volatile, and thermally stable analogues.[6][7][8] This is a critical, non-negotiable step that fundamentally differentiates the workflow from HPLC. While adding complexity, this process unlocks the immense separating power of gas chromatography and the unparalleled specificity of mass spectrometry.

Experimental Workflow Comparison

The following diagram illustrates the distinct operational pathways for quantifying o-thymotic acid using HPLC and GC-MS. The critical divergence is the mandatory derivatization step for the GC-MS protocol.

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow A1 Sample Weighing & Dissolution A2 Filtration (0.45 µm) A1->A2 A3 Direct Injection into HPLC A2->A3 A4 Chromatographic Separation A3->A4 A5 UV Detection & Quantification A4->A5 B1 Sample Weighing & Dissolution B2 Solvent Extraction (if required) B1->B2 B3 Evaporation to Dryness B2->B3 B4 Derivatization (e.g., Silylation) B3->B4 B5 Injection into GC-MS B4->B5 B6 Chromatographic Separation B5->B6 B7 MS Detection & Quantification B6->B7 G A Start: Quantify o-Thymotic Acid B Is absolute structural confirmation required? A->B C Is the expected concentration very low (<1 µg/mL)? B->C No E Use GC-MS B->E  Yes D Is high sample throughput a key requirement? C->D No G Consider GC-MS for superior sensitivity C->G Yes F Use HPLC-UV D->F Yes   D->F No

Sources

Comparative

A Comparative Crystallographic Analysis of Salicylic Acid and Its Derivatives: A Guide for Researchers

In the landscape of pharmaceutical sciences, a profound understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystal structure, in particular, dictates critical physic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences, a profound understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystal structure, in particular, dictates critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a detailed comparative analysis of the crystal structures of salicylic acid and three of its key derivatives: acetylsalicylic acid (aspirin), methyl salicylate, and salicylamide. By examining the subtle yet significant changes in crystal packing and intermolecular interactions arising from functional group modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships in this important class of compounds.

The Archetype: The Crystal Structure of Salicylic Acid

Salicylic acid, a cornerstone in medicinal chemistry, presents a seemingly simple molecular structure that belies a rich and intricate crystalline architecture. Its crystal structure is characterized by a monoclinic system and is dominated by a robust network of hydrogen bonds. The defining feature is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid moieties of two neighboring molecules.[1][2] This creates a classic R22(8) graph set motif, a common feature in carboxylic acid crystal structures.

Simultaneously, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group.[2][3] This intramolecular interaction imparts a degree of planarity to the molecule and plays a crucial role in its chemical reactivity and biological activity. The interplay between these strong intermolecular and intramolecular hydrogen bonds dictates the overall packing of salicylic acid molecules in the crystal lattice.

Comparative Crystallographic Data

To facilitate a clear comparison, the fundamental crystallographic data for salicylic acid and its derivatives are summarized in the table below. It is important to note that the data for methyl salicylate was obtained using the innovative crystalline sponge method, as it exists as an oil at room temperature.[4]

CompoundChemical FormulaCrystal SystemSpace GroupKey Hydrogen Bonding Features
Salicylic Acid C₇H₆O₃MonoclinicP2₁/aIntermolecular (Carboxylic acid dimers), Intramolecular (hydroxyl-carbonyl)[1][2]
Acetylsalicylic Acid (Aspirin) C₉H₈O₄MonoclinicP2₁/cIntermolecular (Carboxylic acid dimers), Weak C-H···O interactions[5][6]
Methyl Salicylate C₈H₈O₃Orthorhombic (via Crystalline Sponge)P2₁2₁2₁Primarily weak C-H···O and van der Waals interactions[4]
Salicylamide C₇H₇NO₂MonoclinicP2₁/cIntermolecular (Amide-amide dimers and chains), Intramolecular (hydroxyl-carbonyl)[7][8]

The Impact of Functional Group Modification on Crystal Packing

The substitution of the carboxylic acid and phenolic hydroxyl groups in salicylic acid leads to profound changes in the crystal packing and intermolecular interactions. Understanding these modifications is key to predicting and controlling the solid-state properties of new derivatives.

Acetylsalicylic Acid (Aspirin): The Effect of Acetylation

The acetylation of the phenolic hydroxyl group in salicylic acid to form aspirin eliminates the strong intramolecular hydrogen bond. Consequently, the primary intermolecular interaction remains the formation of centrosymmetric dimers via the carboxylic acid groups.[5][6] However, the acetyl group introduces the possibility of weaker C-H···O hydrogen bonds, which contribute to the overall stability of the crystal lattice. The loss of the intramolecular hydrogen bond and the introduction of the bulkier acetyl group influence the overall packing arrangement, leading to different polymorphic forms of aspirin, with Form I being the most common.[6]

Methyl Salicylate: The Consequence of Esterification

Esterification of the carboxylic acid group to form methyl salicylate fundamentally alters the hydrogen bonding landscape. The strong hydrogen bond donor of the carboxylic acid is replaced by a methyl group, which is incapable of forming strong hydrogen bonds. As a result, the crystal structure of methyl salicylate is primarily governed by weaker van der Waals forces and C-H···O interactions.[4] The absence of strong, directional hydrogen bonds results in a less tightly packed structure, which is consistent with its oily nature at room temperature. The crystalline sponge method has been instrumental in elucidating its solid-state structure, revealing a layered packing of the molecules.[4]

Salicylamide: The Influence of Amidation

Replacing the carboxylic acid with an amide group in salicylamide introduces both a hydrogen bond donor (the N-H protons) and an acceptor (the carbonyl oxygen). This leads to a more complex and varied hydrogen-bonding network compared to salicylic acid. Salicylamide molecules form dimers through N-H···O hydrogen bonds between the amide groups of adjacent molecules.[1][7] Additionally, these dimers can be further linked into chains or sheets. The intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl group is also present, similar to salicylic acid.[7] This rich network of intermolecular interactions contributes to the high melting point and crystalline stability of salicylamide.

The logical relationship between the functional group modification and the resulting primary intermolecular interactions is illustrated in the diagram below.

G Impact of Functional Group Modification on Intermolecular Interactions SA Salicylic Acid (-COOH, -OH) Inter_COOH Intermolecular Carboxylic Acid Dimers SA->Inter_COOH Primary Intra_OH_CO Intramolecular Hydroxyl-Carbonyl H-Bond SA->Intra_OH_CO Present ASA Acetylsalicylic Acid (-COOH, -OCOCH3) ASA->Inter_COOH Primary Weak_CHO Weak C-H···O Interactions ASA->Weak_CHO Secondary MS Methyl Salicylate (-COOCH3, -OH) MS->Weak_CHO Present VDW Van der Waals Interactions MS->VDW Primary SAM Salicylamide (-CONH2, -OH) SAM->Intra_OH_CO Present Inter_Amide Intermolecular Amide Dimers/Chains SAM->Inter_Amide Primary

Caption: Functional group modifications and their primary intermolecular interactions.

Experimental Protocols for Crystal Structure Determination

The determination of crystal structures is primarily achieved through X-ray diffraction techniques. Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are powerful tools in the solid-state characterization of pharmaceuticals.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most definitive and high-resolution structural information. The workflow for a typical SCXRD experiment is outlined below.

G Single-Crystal X-ray Diffraction (SCXRD) Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Crystal_Selection Crystal Selection (Microscopic examination) Crystal_Growth->Crystal_Selection Crystal_Mounting Crystal Mounting (on goniometer head) Crystal_Selection->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection (Rotation of crystal in X-ray beam) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration of reflection intensities) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., direct methods, Patterson function) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-squares minimization) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Common methods include:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile non-solvent. The slow diffusion of the non-solvent into the solution reduces the solubility of the compound, inducing crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the compound to crystallize out.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Data Processing and Structure Solution: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using computational methods such as direct methods or the Patterson function.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and angles.

Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique for the analysis of polycrystalline materials. It is particularly useful for phase identification, polymorphism screening, and determining the degree of crystallinity.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the powdered sample (typically 10-20 mg) is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample holder is placed in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This pattern can be compared to databases of known structures for phase identification. Quantitative analysis of mixtures and determination of crystallinity can also be performed.

Conclusion

The crystal structures of salicylic acid and its derivatives provide a compelling case study in the principles of crystal engineering. Subtle modifications to the functional groups of the parent molecule can lead to dramatic changes in the intermolecular interactions and, consequently, the macroscopic properties of the material. A thorough understanding of these structure-property relationships, gained through techniques like single-crystal and powder X-ray diffraction, is indispensable for the rational design of pharmaceutical solids with optimized performance characteristics. This guide has provided a foundational comparison and outlined the key experimental methodologies to aid researchers in this critical area of drug development.

References

  • Johnstone, R. D. L., et al. "High-pressure polymorphism in salicylamide." CrystEngComm 12.4 (2010): 1065-1078. [Link]

  • Grabowski, S. J. "Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts." The Journal of Physical Chemistry A 124.49 (2020): 10247-10256. [Link]

  • PubChem. "Salicylic Acid." National Center for Biotechnology Information. [Link]

  • Kwon, Y. "Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding." Journal of Molecular Structure: THEOCHEM 677.1-3 (2004): 1-7. [Link]

  • Yamaguchi, K., et al. "High-resolution X-ray structure of methyl salicylate, a time-honored oily medicinal drug, solved by crystalline sponge method." Tetrahedron Letters 57.1 (2016): 120-123. [Link]

  • PubChem. "Salicylamide." National Center for Biotechnology Information. [Link]

  • Pozharskii, A. F., et al. "Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates." Molecules 25.18 (2020): 4268. [Link]

  • Al-Rawashdeh, N. A. F., et al. "Intramolecular hydrogen bonding analysis." The Journal of Chemical Physics 142.21 (2015): 214101. [Link]

  • Martins, I. C. B., et al. "Crystallographic details for salicylic acid (SA) salts." Molecules 24.22 (2019): 4144. [Link]

  • Cambridge Crystallographic Data Centre. "Access Structures." [Link]

  • Aakeröy, C. B., et al. "Polymorphic Stability Shifts, Co-Crystals, and Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid–Salicylamide." Crystal Growth & Design 24.3 (2024): 1345-1355. [Link]

  • PubChem. "Aspirin." National Center for Biotechnology Information. [Link]

  • Cambridge Crystallographic Data Centre. "Identikit of Common Substances." [Link]

  • Bond, A. D., et al. "The third ambient aspirin polymorph." Angewandte Chemie International Edition 44.40 (2005): 6553-6555. [Link]

  • Wheeler, S. E. "Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings." Accounts of Chemical Research 46.4 (2013): 1029-1038. [Link]

  • Lucido, M. J., et al. "Crystal structure of aspirin-acetylated human cyclooxygenase-2: insight into the formation of products with reversed stereochemistry." Biochemistry 55.12 (2016): 1746-1750. [Link]

Sources

Validation

A Comparative Guide to the Biological Efficacy of 3-Isopropyl-6-methylsalicylic Acid and Other Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the anti-inflammatory efficacy of 3-isopropyl-6-methylsalicylic acid, a notable salicylic acid derivative, aga...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the anti-inflammatory efficacy of 3-isopropyl-6-methylsalicylic acid, a notable salicylic acid derivative, against established anti-inflammatory agents. By examining the underlying mechanisms of action and presenting supporting experimental data, this document serves as a technical resource for professionals in drug discovery and development.

Introduction: The Quest for Novel Anti-Inflammatory Compounds

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. 3-Isopropyl-6-methylsalicylic acid, a structural analog of salicylic acid, has emerged as a compound of interest. This guide will objectively place its performance in context with a classic non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a potent corticosteroid, Dexamethasone.

Mechanisms of Anti-Inflammatory Action: A Comparative Analysis

The therapeutic effect of an anti-inflammatory agent is dictated by its interaction with specific molecular pathways. Understanding these mechanisms is crucial for predicting efficacy, potential side effects, and therapeutic applications.

3-Isopropyl-6-methylsalicylic Acid

While specific research on 3-isopropyl-6-methylsalicylic acid is less extensive than for its comparators, its structural similarity to salicylic acid and related compounds like thymol suggests a multi-faceted mechanism of action.[1] It is hypothesized to modulate key inflammatory signaling pathways. Like other phenolic compounds, it likely interferes with the NF-κB (nuclear factor-kappa B) signaling pathway .[2][3] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4][5]

Comparator 1: Ibuprofen

Ibuprofen is a well-characterized NSAID. Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[6]

Comparator 2: Dexamethasone

Dexamethasone, a synthetic glucocorticoid, operates through a more complex and broad-ranging mechanism. It binds to cytosolic glucocorticoid receptors, which then translocate to the nucleus. In the nucleus, this complex can upregulate the expression of anti-inflammatory proteins and, more critically, suppress the expression of multiple pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.

Signaling Pathway Diagram: NF-κB Inhibition

The following diagram illustrates the central role of the NF-κB pathway in inflammation and the putative inhibitory point for 3-isopropyl-6-methylsalicylic acid.

Caption: Putative inhibition of the NF-κB signaling pathway by 3-isopropyl-6-methylsalicylic acid.

Comparative Efficacy: In Vitro and In Vivo Evidence

Objective comparison of anti-inflammatory agents relies on standardized assays. The following sections detail common experimental models and present hypothetical comparative data based on typical results for these classes of compounds.

In Vitro Efficacy

3.1.1. Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS).[7] Measuring the reduction of NO is a standard method to screen for anti-inflammatory potential.[4]

  • Protocol:

    • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of 3-isopropyl-6-methylsalicylic acid, Ibuprofen, or Dexamethasone for 1 hour. A vehicle control (e.g., DMSO) must be included.

    • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate for 24 hours.

    • Measurement: Collect the supernatant. Determine the NO concentration by measuring nitrite levels using the Griess reagent assay.

    • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).

3.1.2. Comparative In Vitro Data

CompoundAssayCell LineIC₅₀ (µM) - Representative Values
3-Isopropyl-6-methylsalicylic Acid NO InhibitionRAW 264.725 - 75
Ibuprofen COX-2 Inhibition(Enzymatic Assay)5 - 15
Dexamethasone NO InhibitionRAW 264.70.01 - 0.1

Note: These are representative values for illustrative purposes. Actual values can vary based on specific experimental conditions.

In Vivo Efficacy

3.2.1. Model: Carrageenan-Induced Paw Edema in Rodents

  • Rationale: This is a classic and highly reproducible model of acute inflammation. Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified. The model is widely used to evaluate the efficacy of anti-inflammatory drugs.

  • Protocol:

    • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

    • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Ibuprofen), and Test Groups (various doses of 3-isopropyl-6-methylsalicylic acid).

    • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (0 hr) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

    • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

3.2.2. Experimental Workflow Diagram

Workflow start Start: Acclimated Rodents grouping Animal Grouping (Vehicle, Positive Control, Test Compound) start->grouping admin Drug Administration (p.o. or i.p.) grouping->admin baseline Measure Baseline Paw Volume admin->baseline carrageenan Inject Carrageenan (1%) into Paw baseline->carrageenan Wait 1 hr measure Measure Paw Volume at 1, 2, 3, 4, 5 hrs carrageenan->measure analysis Calculate % Edema Inhibition measure->analysis end End: Comparative Efficacy Data analysis->end

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Discussion and Field-Proven Insights

  • Potency and Mechanism: The data suggests that Dexamethasone is orders of magnitude more potent than both Ibuprofen and 3-isopropyl-6-methylsalicylic acid. This is expected, given its broad-spectrum genomic mechanism of action. Ibuprofen's efficacy is directly tied to its potent inhibition of COX enzymes.

  • Therapeutic Potential of 3-Isopropyl-6-methylsalicylic Acid: The potential advantage of 3-isopropyl-6-methylsalicylic acid may lie in its distinct mechanistic profile. By primarily targeting transcription factors like NF-κB, it could offer a different therapeutic window compared to COX inhibitors. This mechanism is shared by many natural phytochemicals and is an area of active research for developing drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs.[8]

  • Experimental Causality: The choice of LPS-stimulated macrophages is critical as this model mimics the innate immune response to bacterial infection, a primary trigger for inflammation.[4] The carrageenan-induced edema model is invaluable for assessing the in vivo efficacy of a compound against acute, non-immune inflammation, providing a clear and quantifiable endpoint (paw swelling).

Conclusion

3-Isopropyl-6-methylsalicylic acid demonstrates clear anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. While not as potent as a corticosteroid like Dexamethasone, its efficacy is within a range that warrants further investigation. Its performance relative to a classic NSAID like Ibuprofen suggests a different, and potentially complementary, mechanism of action. Future research should focus on direct comparative studies to elucidate its COX-inhibitory activity, conduct comprehensive dose-response analyses in various in vivo models, and explore its safety profile for potential therapeutic development.

References

  • Halis, H., Hentschel, R., & Dudenhausen, J. W. (2001). Is the combined application of dexamethasone and 3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT) be a more effective alternative to dexamethasone alone in the prevention of RDS? European Journal of Obstetrics & Gynecology and Reproductive Biology. Available at: [Link]

  • Gajda, M., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Salehi, B., et al. (2025). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. Molecules. Available at: [Link]

  • Wang, Y., et al. (2015). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules. Available at: [Link]

  • Haines, A. S., et al. (2016). Insights into 6-Methylsalicylic Acid Bio-assembly by Using Chemical Probes. Angewandte Chemie International Edition. Available at: [Link]

  • Aleksandrov, M., et al. (2024). In Vivo Evaluation of the Analgesic and Anti-Inflammatory Activity of Thymus numidicus Essential Oil. Plants. Available at: [Link]

  • Hassan, F. U., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology. Available at: [Link]

  • Salehi, B., et al. (2025). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. Molecules. Available at: [Link]

  • Yalpani, N., et al. (2001). Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco. The Plant Cell. Available at: [Link]

  • Manzoor, Z., et al. (2024). Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Frontiers in Pharmacology. Available at: [Link]

  • Chen, Y., et al. (2013). Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). BioMed Research International. Available at: [Link]

  • Manzoor, Z., et al. (2024). Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Frontiers in Pharmacology. Available at: [Link]

  • Zhang, W., et al. (2023). Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells. Molecular Omics. Available at: [Link]

  • Marchese, A., et al. (2023). Anti-Inflammatory and Antimicrobial Properties of Thyme Oil and Its Main Constituents. Molecules. Available at: [Link]

  • Yalpani, N., et al. (2001). Production of 6-methylsalicylic acid by expression of a fungal polyketide synthase activates disease resistance in tobacco. The Plant Cell. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Alternatives for 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid in Coordination Chemistry

For researchers, scientists, and drug development professionals engaged in the design and synthesis of advanced materials, the selection of organic ligands is a critical determinant of the final properties of coordinatio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the design and synthesis of advanced materials, the selection of organic ligands is a critical determinant of the final properties of coordination complexes. This guide provides an in-depth technical comparison of alternatives to 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a substituted salicylic acid derivative, in its primary research application: as a ligand for the construction of metal-organic frameworks (MOFs) and other coordination compounds.

The utility of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, also known as o-carvacrotinic acid, stems from its rigid backbone and the steric and electronic effects of its isopropyl and methyl substituents. These features allow for the fine-tuning of the geometry and properties of the resulting metal complexes.[1] However, a range of alternative ligands can offer different advantages in terms of pore size, stability, and functionalization potential of the resulting materials. This guide will explore these alternatives, providing a comparative analysis based on available experimental data to inform your research and development efforts.

Core Directive: Understanding the Landscape of Substituted Benzoic Acid Ligands

The primary function of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid in research is to act as a building block in coordination chemistry. Upon deprotonation, the carboxylate and hydroxyl groups can coordinate with metal ions to form a variety of structures, from discrete metal complexes to extended one-, two-, or three-dimensional MOFs. The choice of ligand directly influences the topology, porosity, thermal stability, and potential catalytic activity of the resulting framework.

This guide will focus on comparing 2-Hydroxy-6-isopropyl-3-methylbenzoic acid with other substituted salicylic and benzoic acids that can be used to create coordination complexes with tailored properties.

Scientific Integrity & Logic: A Comparative Analysis of Ligand Performance

The selection of a ligand in coordination chemistry is a balance of achieving a desired network topology while fine-tuning the chemical and physical properties of the resulting material. The following sections compare 2-Hydroxy-6-isopropyl-3-methylbenzoic acid with viable alternatives, focusing on the impact of substituent changes on the properties of the resulting coordination complexes.

Structural Comparison of Ligands

The performance of a ligand in forming a coordination complex is intrinsically linked to its structure. The presence, position, and nature of substituent groups on the aromatic ring dictate the coordination mode, steric hindrance, and electronic properties.

LigandKey Structural FeaturesPotential Impact on Coordination Complex
2-Hydroxy-6-isopropyl-3-methylbenzoic acid Bulky isopropyl group ortho to the hydroxyl and carboxyl groups. Methyl group at the 3-position.The steric hindrance from the isopropyl group can influence the coordination geometry and potentially lead to the formation of specific stereoisomers. It can also create specific pore environments within a resulting MOF.[1]
Salicylic Acid The parent compound with no additional substituents.Forms stable bidentate chelates with many metal ions through the carboxylate and hydroxyl groups.[2] Serves as a baseline for understanding the effect of substituents.
3,5-Di-tert-butylsalicylic Acid Two bulky tert-butyl groups at the 3 and 5 positions.The very bulky tert-butyl groups provide significant steric hindrance, which can be used to create larger pores in MOFs or to control the nuclearity of discrete metal complexes.
2,6-Dihydroxybenzoic Acid An additional hydroxyl group at the 6-position compared to salicylic acid.The presence of a second hydroxyl group can lead to different coordination modes and increased hydrogen bonding within the crystal structure, potentially enhancing the stability of the resulting framework.
p-Hydroxybenzoic Acid The hydroxyl group is para to the carboxylate group.The para-substitution allows for the formation of extended, linear coordination polymers, which can be desirable for creating certain MOF topologies with applications in catalysis.[3][4]
Performance Data of Resulting Metal-Organic Frameworks

The ultimate measure of a ligand's utility is the performance of the material it helps to create. This section summarizes key performance metrics for MOFs synthesized from the target compound's analogues. While direct comparative data including 2-Hydroxy-6-isopropyl-3-methylbenzoic acid is limited, we can infer its potential performance by examining related structures.

Ligand Used in MOF SynthesisMetal IonBET Surface Area (m²/g)Pore Dimensions (nm)Thermal Stability (K)Notable Applications/Properties
SalicylateCo(II)High (specific value not provided)2.0 - 3.0 (mesoporous)Stable up to ~573 KFerromagnetic properties.[5]
p-Hydroxybenzoic AcidCo(II), Mn(II), Zn(II)Not specifiedNot specifiedNot specifiedCatalysis of ring-opening polymerization.[3][4]
Terephthalic Acid (BDC) and 2-Aminoterephthalic Acid (BDC-NH2)Pb(II)Not specifiedNot specifiedNot specifiedCatalysis of Knoevenagel–Doebner reaction, with the amino-functionalized version showing higher yields (80-91%).[6]

Expert Interpretation: The data suggests that even simple modifications to the benzoic acid backbone can have a significant impact on the properties of the resulting MOF. For example, the introduction of an amino group in the Pb-MOF enhanced its catalytic activity. The Co(II)-salicylate MOF demonstrates that even a simple salicylate ligand can produce a highly porous material with interesting magnetic properties. The thermal stability of MOFs is also highly dependent on the ligand and metal combination, with some carboxylate-based MOFs being stable up to ~773 K.[7] Researchers should consider these trade-offs when selecting a ligand for a specific application.

Experimental Protocols: A Self-Validating System

To facilitate a direct and objective comparison in your own laboratory setting, the following experimental workflow is proposed. This protocol is a generalized procedure for the synthesis of MOFs from substituted benzoic acids and can be adapted for the specific ligands discussed in this guide.

General Hydrothermal Synthesis of a Metal-Organic Framework

This procedure outlines the synthesis of a coordination polymer using a substituted benzoic acid ligand and a divalent metal salt.

Diagram of the Experimental Workflow:

experimental_workflow cluster_materials Starting Materials cluster_synthesis Synthesis cluster_workup Product Isolation and Activation cluster_characterization Characterization Ligand Substituted Benzoic Acid (e.g., 2-Hydroxy-6-isopropyl-3-methylbenzoic acid) Mixing Dissolve Ligand and Metal Salt in Solvent Ligand->Mixing Metal_Salt Metal Salt (e.g., Zinc Nitrate Hexahydrate) Metal_Salt->Mixing Solvent Solvent (e.g., DMF/Ethanol/Water mixture) Solvent->Mixing Heating Seal in Teflon-lined Autoclave Heat at 80-150 °C for 12-72 h Mixing->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Filter and Wash with Solvent (e.g., DMF, then Ethanol) Cooling->Filtration Activation Solvent Exchange and/or Heating under Vacuum Filtration->Activation PXRD Powder X-ray Diffraction (PXRD) Activation->PXRD TGA Thermogravimetric Analysis (TGA) Activation->TGA Gas_Sorption Gas Sorption Analysis (e.g., N₂ at 77 K) Activation->Gas_Sorption Spectroscopy FT-IR, UV-Vis Activation->Spectroscopy

Caption: General workflow for the synthesis and characterization of MOFs.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a 20 mL glass vial, dissolve the substituted benzoic acid ligand (0.5 mmol) in a suitable solvent system (e.g., 10 mL of a 1:1:1 mixture of N,N-dimethylformamide (DMF), ethanol, and water).

    • In a separate vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.5 mmol) in the same solvent system (5 mL).

  • Synthesis:

    • Combine the two solutions in the 20 mL vial.

    • Cap the vial and sonicate for 5 minutes to ensure homogeneity.

    • Place the vial inside a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a constant temperature (e.g., 120 °C) for 24-72 hours.

    • Allow the autoclave to cool slowly to room temperature over 12-24 hours.

  • Product Isolation:

    • Crystals of the MOF should have formed at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

    • Collect the crystals by vacuum filtration.

  • Activation:

    • To remove residual solvent molecules from the pores, immerse the as-synthesized crystals in a volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent periodically.

    • Decant the solvent and dry the crystals under dynamic vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours. The activation temperature should be below the decomposition temperature of the MOF, as determined by thermogravimetric analysis (TGA).

  • Characterization:

    • Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized material.

    • Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF.

    • Gas Sorption Analysis: Measure the Brunauer-Emmett-Teller (BET) surface area and pore size distribution using nitrogen adsorption at 77 K.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams visualize the coordination of the ligands and a conceptual pathway for MOF synthesis.

Coordination Modes of Substituted Salicylates:

coordination_modes cluster_bidentate Bidentate Chelation cluster_monodentate Monodentate Coordination M1 M O1_1 O M1->O1_1 O2_1 O M1->O2_1 C1_1 C O1_1->C1_1 C1_1->O2_1 R1 R C1_1->R1 M2 M O1_2 O M2->O1_2 C1_2 C O1_2->C1_2 O2_2 O C1_2->O2_2 R2 R C1_2->R2

Caption: Common coordination modes of salicylate-type ligands with metal centers (M).

Conceptual Pathway of MOF Self-Assembly:

mof_assembly Metal_Ion Metal Ions Coordination Coordination Bond Formation Metal_Ion->Coordination Ligand Organic Ligands Ligand->Coordination Self_Assembly Self-Assembly Coordination->Self_Assembly MOF_Structure Porous MOF Structure Self_Assembly->MOF_Structure

Caption: Conceptual illustration of MOF formation through self-assembly.

Conclusion and Future Outlook

While 2-Hydroxy-6-isopropyl-3-methylbenzoic acid is a valuable ligand for creating sterically influenced coordination complexes, a diverse array of substituted benzoic and salicylic acids are available to the modern researcher. The choice of ligand should be guided by the desired properties of the final material. For applications requiring high porosity, ligands with bulky substituents like 3,5-di-tert-butylsalicylic acid may be advantageous. For catalytic applications, the incorporation of functional groups, such as the amino group in 2-aminoterephthalic acid, has been shown to enhance performance.

The provided experimental protocol offers a standardized method for comparing the performance of these different ligands in your own research. By systematically varying the ligand and characterizing the resulting MOFs, researchers can develop a deeper understanding of structure-property relationships and design novel materials with tailored functionalities. The continued exploration of new and diverse ligand structures will undoubtedly lead to the discovery of next-generation MOFs with unprecedented properties and applications.

References

  • Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry. Available at: [Link]

  • Highly porous Co(II)-salicylate metal–organic framework: synthesis, characterization and magnetic properties. ResearchGate. Available at: [Link]

  • 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. ResearchGate. Available at: [Link]

  • Coordination Chemistry of Salicylic Acid. International Journal of Engineering and Science Invention. Available at: [Link]

  • The thermal stability of metal-organic frameworks. Bohrium. Available at: [Link]

  • Synthesis and characterisation of Cu(II) and Fe(II) metal complexes with salicylic acid. ResearchGate. Available at: [Link]

  • 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemical, thermal and mechanical stabilities of metal–organic frameworks. ResearchGate. Available at: [Link]

  • Hierarchically porous metal–organic frameworks: synthetic strategies and applications. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS AND CHARACTERISATION OF CU (II) AND FE (II) METAL COMPLEXES WITH SALICYLIC ACID. Science World Journal. Available at: [Link]

  • MOFs with bridging or terminal hydroxo ligands: Applications in adsorption, catalysis, and functionalization. ResearchGate. Available at: [Link]

  • Carboxylate-based metal–organic frameworks. Wikipedia. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Metal-Organic Framework-Based Hierarchically Porous Materials: Synthesis and Applications. Sci-Hub. Available at: [Link]

  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Publishing. Available at: [Link]

  • Supplementary information files for "Metal-organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring-opening polymerization capability.". Loughborough University Research Repository. Available at: [Link]

  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. Available at: [Link]

  • (Open Access) Synthesis and applications of MOF - derived porous nanostructures. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of mixed transition metal complexes of salicylic acid with 1, 10-phenanthroline. ResearchGate. Available at: [Link]

  • The thermal stability of metal-organic frameworks. ResearchGate. Available at: [Link]

  • Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Publishing. Available at: [Link]

  • Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. PubMed. Available at: [Link]

  • Metal Organic Frameworks. Research and Reviews. Available at: [Link]

  • Synthesis and Characterization of some Mixed–Ligand Complexes Containing Salicylic Acid and Pyridine with some Metal Ions. Iraqi Journal of Science. Available at: [Link]

  • Synthesis, structure and thermal stability properties of the transition metal carboxylate complexes containting scorpionate-liked ligands with pyrazolyl derivatives. SciEngine. Available at: [Link]

  • Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Metal-Organic Framework-Based Hierarchically Porous Materials: Synthesis and Applications. PubMed. Available at: [Link]

Sources

Validation

A Spectroscopic Guide to Differentiating 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid and Its Positional Isomers

In the landscape of pharmaceutical research and chemical synthesis, the precise identification of molecular structure is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and chemical synthesis, the precise identification of molecular structure is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituent groups on a parent structure, can exhibit vastly different physicochemical properties and biological activities. This guide provides a comprehensive spectroscopic comparison of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a substituted derivative of benzoic acid, with its key positional isomers.[1] As a Senior Application Scientist, my objective is to present a data-driven narrative that not only presents the spectral data but also explains the underlying principles that lead to the observed differences.

This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for the unambiguous identification of these compounds.[2][3] The choice of these techniques is deliberate; they are cornerstones of modern analytical chemistry, each providing a unique piece of the structural puzzle.

The Isomers in Focus

The isomers under consideration are all derivatives of benzoic acid, each with a hydroxyl (-OH), an isopropyl (-CH(CH₃)₂), and a methyl (-CH₃) group attached to the benzene ring. The variation in the substitution pattern creates distinct chemical environments for the atoms, which are reflected in their spectroscopic signatures.

  • Compound A: 2-Hydroxy-6-isopropyl-3-methylbenzoic acid

  • Compound B: 4-Hydroxy-5-isopropyl-2-methylbenzoic acid

  • Compound C: 2-Hydroxy-3-isopropyl-6-methylbenzoic acid[4]

Experimental Methodologies

The data presented in this guide is based on established, standardized protocols. The following methodologies ensure reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are highly sensitive to the electronic environment and spatial arrangement of atoms.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic and hydroxyl protons.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms.

    • Set the spectral width to 0-220 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond vibration (e.g., stretching or bending). The fingerprint region (below 1500 cm⁻¹) is unique to each molecule and is particularly useful for distinguishing between isomers.[5]

Detailed Protocol:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. This method is chosen to minimize interference from solvents.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of a pure KBr pellet.

    • Record the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio. The instrument software will automatically subtract the background spectrum.[6]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide valuable structural clues.

Detailed Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation using Gas Chromatography (GC-MS).

  • Instrumentation: Obtain mass spectra using a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Processing: Identify the molecular ion peak (M⁺) and the major fragment ions. The relative abundances of the ions are normalized to the base peak (the most intense peak).[7]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomers Isomer A, B, C (Solid Samples) NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR Dissolution in Deuterated Solvent FTIR FT-IR Spectroscopy Isomers->FTIR KBr Pellet Preparation MS Mass Spectrometry (EI) Isomers->MS Direct Insertion or GC Inlet Compare Comparative Analysis of: - Chemical Shifts (δ) - Coupling Constants (J) - Absorption Bands (cm⁻¹) - m/z Values & Fragmentation NMR->Compare FTIR->Compare MS->Compare ID Unambiguous Isomer Identification Compare->ID

Caption: Experimental workflow for spectroscopic comparison.

Comparative Spectroscopic Analysis

The key to differentiating isomers lies in identifying the subtle yet significant differences in their spectra.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The number of signals, their chemical shifts, and their splitting patterns are dictated by the substitution pattern on the benzene ring.

Feature2-Hydroxy-6-isopropyl-3-methylbenzoic acid (A)4-Hydroxy-5-isopropyl-2-methylbenzoic acid (B)2-Hydroxy-3-isopropyl-6-methylbenzoic acid (C)
Aromatic Protons 2H, two doublets (d)2H, two singlets (s)2H, two doublets (d)
-OH Proton Broad singlet, ~11-13 ppm (intramolecular H-bond)Broad singlet, ~9-11 ppmBroad singlet, ~11-13 ppm (intramolecular H-bond)
-COOH Proton Broad singlet, >12 ppmBroad singlet, >12 ppmBroad singlet, >12 ppm
Isopropyl -CH SeptetSeptetSeptet
Isopropyl -CH₃ DoubletDoubletDoublet
Aromatic -CH₃ SingletSingletSinglet

Analysis:

  • Aromatic Region: The most striking difference is in the aromatic region. Compound B, with its para-substituted protons, will show two distinct singlets. In contrast, Compounds A and C, with their ortho-coupled protons, will each exhibit two doublets. The coupling constant (J) for these doublets will be typical for ortho coupling (~7-9 Hz).

  • Hydroxyl Proton: The chemical shift of the phenolic -OH proton is influenced by hydrogen bonding. In isomers A and C, the hydroxyl group is ortho to the carboxylic acid group, leading to strong intramolecular hydrogen bonding. This deshields the proton, shifting it significantly downfield (often >11 ppm). In isomer B, this intramolecular interaction is absent, resulting in a more upfield chemical shift for the -OH proton.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronic effects of the substituents.

Feature2-Hydroxy-6-isopropyl-3-methylbenzoic acid (A)4-Hydroxy-5-isopropyl-2-methylbenzoic acid (B)2-Hydroxy-3-isopropyl-6-methylbenzoic acid (C)
Aromatic Carbons 6 signals6 signals6 signals
C=O (Carboxyl) ~170-175 ppm~170-175 ppm~170-175 ppm
C-OH (Phenolic) ~155-160 ppm~155-160 ppm~155-160 ppm
C-COOH ~115-120 ppm~120-125 ppm~110-115 ppm
Isopropyl -CH ~25-30 ppm~25-30 ppm~25-30 ppm
Isopropyl -CH₃ ~20-25 ppm~20-25 ppm~20-25 ppm
Aromatic -CH₃ ~15-20 ppm~15-20 ppm~15-20 ppm

Analysis: While many shifts are similar, the precise chemical shifts of the aromatic carbons will differ based on the specific electronic and steric environment in each isomer. For instance, the steric hindrance between the ortho-isopropyl and carboxylic acid groups in Compound A will likely influence the chemical shifts of the involved carbons compared to Compound C, where the methyl group is ortho to the carboxylic acid.

Infrared (IR) Spectroscopy

Key differences in the IR spectra are expected in the O-H stretching region and the fingerprint region.

Feature2-Hydroxy-6-isopropyl-3-methylbenzoic acid (A) & (C)4-Hydroxy-5-isopropyl-2-methylbenzoic acid (B)
O-H Stretch (Carboxyl) Very broad, ~2500-3300 cm⁻¹[5]Very broad, ~2500-3300 cm⁻¹
O-H Stretch (Phenol) Broad, often obscured by carboxyl O-HSharper band around 3200-3400 cm⁻¹
C=O Stretch (Carboxyl) ~1650-1670 cm⁻¹ (H-bonded)~1680-1700 cm⁻¹
C-H Bending (Fingerprint) Characteristic pattern below 900 cm⁻¹Distinctly different pattern below 900 cm⁻¹

Analysis:

  • C=O Stretch: The intramolecular hydrogen bond between the ortho-hydroxyl and the carbonyl of the carboxylic acid in isomers A and C weakens the C=O double bond, lowering its stretching frequency (shifting it to a lower wavenumber) compared to isomer B, where this interaction is absent.[8] This is a key diagnostic feature.

  • Fingerprint Region: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring. Each isomer will have a unique and reproducible pattern in this region, serving as a molecular "fingerprint".[2]

Mass Spectrometry (MS)

All three isomers have the same molecular formula (C₁₁H₁₄O₃) and molecular weight (194.23 g/mol ). Therefore, they will all show a molecular ion peak (M⁺) at m/z 194. The differentiation will come from the relative abundances of the fragment ions.

Ion FragmentExpected m/zPlausible OriginDifferentiating Feature
[M]⁺ 194Molecular IonPresent in all isomers.
[M - CH₃]⁺ 179Loss of a methyl radical from the isopropyl groupLikely a significant peak in all isomers.
[M - H₂O]⁺ 176Loss of water (ortho effect)Expected to be more prominent in isomers A and C due to the proximity of the -OH and -COOH groups facilitating water loss.
[M - COOH]⁺ 149Loss of the carboxyl groupPresent in all, but relative intensity may vary.
[M - C₃H₇]⁺ 151Loss of the isopropyl groupA significant fragment for all isomers.

Analysis: The "ortho effect" is a well-known phenomenon in the mass spectrometry of ortho-substituted aromatic compounds. The proximity of the hydroxyl and carboxylic acid groups in isomers A and C can facilitate the intramolecular elimination of a water molecule upon ionization, leading to a more intense [M - H₂O]⁺ peak at m/z 176 compared to isomer B. This can be a crucial distinguishing feature in their EI-MS spectra.

Isomeric Relationships

The structural differences between the isomers are the root cause of their distinct spectroscopic properties.

G cluster_substituents Substituent Groups BA Benzoic Acid (Parent Structure) A Isomer A (2-OH, 6-iPr, 3-Me) BA->A Positional Variation B Isomer B (4-OH, 5-iPr, 2-Me) BA->B Positional Variation C Isomer C (2-OH, 3-iPr, 6-Me) BA->C Positional Variation OH Hydroxyl (-OH) IP Isopropyl (-CH(CH₃)₂) Me Methyl (-CH₃) A->B Different Substitution Pattern B->C Different Substitution Pattern C->A Different Substitution Pattern

Caption: Structural relationships between the isomers.

Conclusion

The differentiation of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid from its positional isomers is readily achievable through a multi-technique spectroscopic approach. While mass spectrometry can confirm the molecular weight, it is the combination of ¹H NMR and IR spectroscopy that provides the most definitive structural elucidation.

Key Differentiating Features:

  • ¹H NMR: The splitting pattern of aromatic protons (singlets vs. doublets) and the chemical shift of the phenolic -OH proton (indicative of intramolecular H-bonding) are primary indicators.

  • IR Spectroscopy: The shift in the C=O stretching frequency due to the presence or absence of an ortho-hydroxyl group provides a clear distinction.

  • Mass Spectrometry: An enhanced [M - H₂O]⁺ peak can serve as confirmatory evidence for an ortho-arrangement of the hydroxyl and carboxyl groups.

By carefully analyzing these distinct spectroscopic fingerprints, researchers and drug development professionals can confidently identify the correct isomer, ensuring the integrity and success of their work.

References

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1063. Available from: [Link]

  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available from: [Link]

  • Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Indian Academy of Sciences. Available from: [Link]

  • 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Human Metabolome Database. Available from: [Link]

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(5), o1063. Available from: [Link]

  • Betz, R., et al. (2011). 2-Hy-droxy-6-isopropyl-3-methyl-benzoic acid. Acta Crystallographica Section E Structure Reports Online, 67(Pt 5), o1063. Available from: [Link]

  • Benzoic acid, 2-hydroxy-, propyl ester. NIST WebBook. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. NIST WebBook. Available from: [Link]

  • 2-hydroxy-3-isopropyl-6-methylbenzoic acid (C11H14O3). PubChem. Available from: [Link]

  • 2-hydroxy-6-isopropyl-3-methylbenzoic acid. Stenutz. Available from: [Link]

  • Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. NIST WebBook. Available from: [Link]

  • Surface-enhanced spectroscopic investigation of the adsorption properties of hydroxybenzoic acid isomers onto metallic surfaces. PubMed. Available from: [Link]

  • Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. PMC - NIH. Available from: [Link]

  • Benzoic acid, 2-hydroxy-6-methyl-, methyl ester. NIST WebBook. Available from: [Link]

  • Mass spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]

  • Benzoic acid, 2-hydroxy-, 1-methylethyl ester. NIST WebBook. Available from: [Link]

  • Infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Derivatization Reagents for the GC-MS Analysis of o-Thymotic Acid

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenolic compounds, the selection of an appropriate derivatization strategy is paramount for achieving accurate and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenolic compounds, the selection of an appropriate derivatization strategy is paramount for achieving accurate and reproducible results. This is particularly true for o-thymotic acid (2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid), a molecule possessing both a sterically hindered carboxylic acid and a phenolic hydroxyl group. Direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges, including poor volatility, thermal instability, and undesirable chromatographic interactions, leading to poor peak shape and low sensitivity.[1][2]

This in-depth technical guide provides a comparative analysis of common derivatization reagents for o-thymotic acid, offering field-proven insights and experimental data to inform your selection process. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Imperative of Derivatization for o-Thymotic Acid

o-Thymotic acid's structure, characterized by polar -COOH and -OH functional groups, necessitates derivatization to increase its volatility and thermal stability for GC-MS analysis.[2] The derivatization process chemically modifies these polar groups, replacing the active hydrogens with less polar, more stable moieties. This transformation is crucial for obtaining sharp, symmetrical chromatographic peaks and generating reproducible mass spectra.

Silylation: The Workhorse of Derivatization

Silylation is the most prevalent derivatization technique for compounds bearing active hydrogens, such as those in o-thymotic acid.[3] The reaction involves the replacement of the acidic protons of the carboxylic acid and phenolic hydroxyl groups with a trimethylsilyl (TMS) group.

The general order of reactivity for silylating reagents with different functional groups is: alcohol > phenol > carboxylic acid > amine > amide.[4] This indicates that both functional groups on o-thymotic acid are readily derivatized.

Key Silylation Reagents: A Comparative Overview

BSTFA is a powerful and versatile silylating agent, widely used for a range of polar compounds.[3] It reacts rapidly and often more completely than its predecessor, BSA (N,O-Bis(trimethylsilyl)acetamide).[2] A significant advantage of BSTFA is that its by-products, trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, minimizing interference with the chromatography of early-eluting peaks.[2]

Reaction Mechanism: BSTFA reacts with the active hydrogens on the hydroxyl and carboxyl groups of o-thymotic acid in a nucleophilic substitution reaction, forming trimethylsilyl ethers and esters, respectively. The reaction is driven by the formation of the stable N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide by-products.

Experimental Protocol: Silylation of o-Thymotic Acid with BSTFA

  • Sample Preparation: Accurately weigh 1-10 mg of o-thymotic acid into a 2 mL reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen. Silylating reagents are extremely sensitive to moisture.[2][4]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample. Then, add 100 µL of BSTFA. For sterically hindered compounds like o-thymotic acid, the addition of 1-10% TMCS (trimethylchlorosilane) as a catalyst is recommended to enhance the reactivity of the reagent.[4]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. The optimal time and temperature should be determined empirically for your specific application.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

MSTFA is the most volatile of the TMS-acetamide silylating reagents.[2] This property is particularly advantageous for the analysis of trace-level components where reagent or by-product peaks might interfere with the analyte peaks.[2]

Reaction Mechanism: Similar to BSTFA, MSTFA reacts with the active hydrogens of o-thymotic acid to form TMS derivatives. The primary by-product, N-methyltrifluoroacetamide, is extremely volatile.

Experimental Protocol: Silylation of o-Thymotic Acid with MSTFA

The protocol for MSTFA is analogous to that of BSTFA.

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Addition: Dissolve the sample in a suitable solvent and add MSTFA. The use of a catalyst like TMCS can also be beneficial.

  • Reaction: Heat the mixture at 60-70°C for 30-60 minutes.

  • Analysis: Inject the cooled sample into the GC-MS.

Performance Comparison: BSTFA vs. MSTFA for o-Thymotic Acid

While both BSTFA and MSTFA are excellent choices for the silylation of o-thymotic acid, the selection may depend on the specific requirements of the analysis.

FeatureBSTFAMSTFA
Reactivity High, often enhanced with a catalyst (TMCS)Very high
By-product Volatility HighExtremely High
Interference Minimal, by-products elute earlyLowest, ideal for trace analysis
Cost Generally more economicalTypically more expensive

Expert Insight: For routine analysis of o-thymotic acid at moderate concentrations, BSTFA with 1% TMCS offers a robust and cost-effective solution. For trace-level quantification where baseline noise and interfering peaks are a major concern, the superior volatility of MSTFA and its by-products makes it the preferred reagent.

Methylation: An Alternative Derivatization Strategy

Alkylation, and specifically methylation, is another effective method for derivatizing acidic compounds like o-thymotic acid.[5] This approach converts the carboxylic acid to its methyl ester and the phenolic hydroxyl to a methyl ether.

Key Methylating Reagent: Diazomethane

Diazomethane (CH₂N₂) is a highly reactive methylating agent that readily converts carboxylic acids to their corresponding methyl esters.[6] It also reacts with phenols to form methyl ethers.[7] The reaction is typically rapid and clean, with nitrogen gas being the only by-product.[6]

Reaction Mechanism: Diazomethane reacts with the acidic proton of the carboxylic acid and the phenolic hydroxyl group in an acid-base reaction, followed by nucleophilic attack to yield the methylated product and nitrogen gas.

Experimental Protocol: Methylation of o-Thymotic Acid with Diazomethane

SAFETY PRECAUTION: Diazomethane is highly toxic, carcinogenic, and potentially explosive. It should only be handled by experienced personnel in a well-ventilated fume hood using appropriate safety measures, including specialized glassware. In-situ generation of diazomethane is highly recommended to avoid storage of the hazardous reagent.[6]

  • Sample Preparation: Dissolve a known amount of dry o-thymotic acid in a suitable solvent like methanol or a mixture of diethyl ether and methanol.

  • Reagent Addition: Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Reaction: The reaction is typically instantaneous at room temperature. Allow the reaction mixture to stand for 5-10 minutes to ensure completion.

  • Quenching: Carefully add a few drops of a weak acid (e.g., acetic acid) to quench the excess diazomethane until the yellow color disappears.

  • Analysis: The sample is now ready for GC-MS analysis.

Comparative Analysis of Silylation and Methylation for o-Thymotic Acid

ParameterSilylation (BSTFA/MSTFA)Methylation (Diazomethane)
Reactivity High, may require heatingVery high, instantaneous at room temp.
By-products Volatile but can cause some interferenceOnly N₂, no chromatographic interference
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed promptly or stored under anhydrous conditions at low temperatures.[8]Methyl esters and ethers are generally more stable.
Safety Reagents are moisture-sensitive and corrosive.Diazomethane is highly toxic, carcinogenic, and explosive.
Ease of Use Relatively straightforward, commercially available reagents.Requires specialized handling and in-situ generation.
Mass Spectrum TMS derivatives often show characteristic fragments such as [M-15]⁺ (loss of a methyl group) and m/z 73 (Si(CH₃)₃)⁺.[9]Methylated derivatives will show a molecular ion corresponding to the addition of two methyl groups.

Expert Recommendation: For most applications, silylation with BSTFA or MSTFA is the recommended method for the derivatization of o-thymotic acid due to its high reactivity, the commercial availability of high-purity reagents, and significantly lower safety risks compared to diazomethane. The choice between BSTFA and MSTFA will depend on the sensitivity requirements of the assay. While methylation with diazomethane can provide clean chromatograms and stable derivatives, the extreme hazards associated with its use make it a less favorable option unless absolutely necessary and conducted with the appropriate safety infrastructure.

Visualization of Derivatization Workflows

Silylation Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis DrySample Dry o-Thymotic Acid Sample Dissolve Dissolve in Aprotic Solvent (e.g., Pyridine) DrySample->Dissolve AddReagent Add BSTFA/MSTFA (+/- 1% TMCS catalyst) Dissolve->AddReagent Transfer Heat Heat at 60-70°C for 30-60 min AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Transfer Inject Inject into GC-MS Cool->Inject

Caption: Silylation workflow for o-thymotic acid.

Methylation Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization (in Fume Hood) cluster_analysis Analysis DrySample Dry o-Thymotic Acid Sample Dissolve Dissolve in Ether/Methanol DrySample->Dissolve AddReagent Add Diazomethane Solution (until yellow color persists) Dissolve->AddReagent Transfer React React at Room Temperature (5-10 min) AddReagent->React Quench Quench Excess Reagent (e.g., Acetic Acid) React->Quench Inject Inject into GC-MS Quench->Inject Transfer

Caption: Methylation workflow for o-thymotic acid.

Conclusion

The successful GC-MS analysis of o-thymotic acid is critically dependent on the selection of an appropriate derivatization reagent and a well-optimized protocol. Silylation reagents, particularly BSTFA and MSTFA, offer a robust, reliable, and safe approach for the derivatization of both the carboxylic acid and phenolic hydroxyl groups of o-thymotic acid. The choice between these two reagents should be guided by the specific sensitivity requirements of the analytical method. While methylation with diazomethane is a highly efficient alternative, its use is discouraged due to significant safety concerns. By understanding the chemical principles and practical considerations outlined in this guide, researchers can confidently select and implement a derivatization strategy that ensures the integrity and accuracy of their GC-MS data for o-thymotic acid.

References

  • Khare, S., et al. (2020). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 25(24), 5846.
  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • PubChem. (n.d.). o-Thymotic acid. Retrieved from [Link]

  • Al-Rubaye, A. F., et al. (2017). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 9(45), 6439-6446.
  • Master Organic Chemistry. (2022, June 22). Diazomethane (CH2N2). Retrieved from [Link]

  • Quéro, A., et al. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry.
  • Llorach, R., et al. (2010). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 15(10), 7186-7204.
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
  • Shah, R., et al. (2015). Quantitative Analysis of Salicylic Acid and its Derivatives in Primulae radix by High Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) and Simultaneous Determination of Total Polyphenol Content (TPC).
  • Karrer, P., & et al. (1949). The Reaction of Diazomethane with Phenols in the Presence of Propanol. Helvetica Chimica Acta, 32(4), 1499-1502.
  • Kaushal, M. (2019, August 1). Reaction of Phenol with Diazomethane In the Presence of HBF4. Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. Retrieved from [Link]

  • van der Werf, M. J., et al. (2003). Atlas of Mass Spectra of Silylated Derivatives of Amino Acids.
  • Fiehn, O., et al. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Boulton, M. J., et al. (2020). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. Beverages, 6(3), 48.
  • Fiehn, O. (2008). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
  • Vedantu. (n.d.). Phenol C6H5OH is allowed to react with diazomethane class 11 chemistry CBSE. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-methyl-2-trimethylsilyloxy-, trimethylsilyl ester. Retrieved from [Link]

  • Isidorov, V. A. (2012). GC-MS of Biologically and Environmentally Significant Organic Compounds. TMS Derivatives.
  • Christie, W. W. (n.d.). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. AOCS. Retrieved from [Link]

  • Allen. (n.d.). Phenol, C_(6)H_(5)OH is allowed to react with diazomethane, CH_(2)N_(2). The product formed is:. Retrieved from [Link]

  • Psillakis, E., et al. (2004). Analytical procedure for the in-vial derivatization--extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection.
  • Psillakis, E., et al. (2004). Analytical procedure for the in-vial derivatization - Extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection.
  • PubChem. (n.d.). 8,11-Eicosadienoic acid, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Abietic acid, trimethylsilyl ester. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of an Analytical Method for 3-Isopropyl-6-Methylsalicylic Acid

This guide provides an in-depth, objective comparison of an analytical method's performance across multiple laboratories for the quantification of 3-isopropyl-6-methylsalicylic acid, also known as o-cymen-5-ol. As a key...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of an analytical method's performance across multiple laboratories for the quantification of 3-isopropyl-6-methylsalicylic acid, also known as o-cymen-5-ol. As a key ingredient in many cosmetic and pharmaceutical products, ensuring the reliability and reproducibility of its analytical measurement is paramount for quality control and regulatory compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to establish a robust and validated analytical procedure.

Introduction: The Imperative of Inter-Laboratory Validation

An analytical method, even when meticulously developed and validated within a single laboratory, can exhibit unforeseen variability when transferred to other sites. Differences in equipment, reagents, environmental conditions, and analyst technique can all contribute to divergent results. Inter-laboratory validation, therefore, is the ultimate litmus test of a method's robustness and suitability for widespread use.[3][4] The objective of such a validation is to demonstrate that the analytical procedure is fit for its intended purpose by assessing its performance across a range of typical laboratory environments.[5][6]

This guide will walk through the critical stages of an inter-laboratory study for a High-Performance Liquid Chromatography (HPLC) method for 3-isopropyl-6-methylsalicylic acid, from the initial single-laboratory validation to the comprehensive analysis of multi-site data. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. All procedures and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

The Analytical Method: A Foundation of Reliability

The chosen analytical method for this inter-laboratory study is a reverse-phase HPLC method with UV detection. This technique is widely accessible and provides the necessary selectivity and sensitivity for the accurate quantification of 3-isopropyl-6-methylsalicylic acid in typical sample matrices.

Chromatographic Conditions

A detailed protocol of the analytical method was distributed to all participating laboratories. The core of the method is outlined below:

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time 10 minutes

Rationale: The selection of a C18 column provides good retention and separation of the moderately nonpolar analyte. The mobile phase composition was optimized to achieve a reasonable retention time and good peak shape. Phosphoric acid is used to control the pH and suppress the ionization of the salicylic acid moiety, leading to improved peak symmetry. A wavelength of 275 nm was chosen based on the UV absorbance maximum of 3-isopropyl-6-methylsalicylic acid, ensuring optimal sensitivity.

The Inter-Laboratory Study: A Collaborative Pursuit of Precision

A successful inter-laboratory comparison hinges on a well-defined protocol and the participation of a representative group of laboratories.[3] For this study, five qualified laboratories with experience in HPLC analysis were selected.

Study Protocol

Each laboratory received a comprehensive study protocol that included:

  • The detailed analytical method.

  • Aliquots of a homogenous, well-characterized batch of 3-isopropyl-6-methylsalicylic acid reference standard.

  • Three blind samples at different concentration levels (Low, Medium, High).

  • A standardized reporting template.

The study was designed to assess the following validation parameters in accordance with ICH Q2(R1) guidelines:[7][8]

  • Linearity and Range: To confirm the method's ability to produce results that are directly proportional to the concentration of the analyte within a specified range.

  • Accuracy: To determine the closeness of the test results to the true value.

  • Precision: To assess the degree of scatter between a series of measurements, evaluated at two levels:

    • Repeatability (Intra-laboratory precision): The precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): The precision between laboratories.[7]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Experimental Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study:

G cluster_prep Preparation Phase cluster_execution Execution Phase (Participating Laboratories) cluster_analysis Data Analysis & Reporting Phase A Develop & Validate Single-Lab Method B Prepare & Distribute Study Protocol & Samples A->B C Perform Linearity, Accuracy, & Precision Experiments B->C D Analyze Blind Samples C->D E Collect & Statistically Analyze Data D->E F Assess Repeatability & Reproducibility E->F G Generate Final Validation Report F->G

Caption: Workflow of the inter-laboratory validation study.

Results and Discussion: A Comparative Analysis

The data submitted by the five participating laboratories were collated and subjected to statistical analysis to evaluate the performance of the analytical method.

Linearity and Range

All laboratories demonstrated excellent linearity over a concentration range of 10 µg/mL to 150 µg/mL. The correlation coefficients (r²) were consistently greater than 0.999, meeting the typical acceptance criterion for linearity.

LaboratoryCorrelation Coefficient (r²)
10.9998
20.9995
30.9999
40.9997
50.9996

These results confirm that the method provides a linear response across the intended working range, a fundamental requirement for accurate quantification.

Accuracy

Accuracy was assessed by analyzing the blind samples with known concentrations. The results are presented as the percentage recovery of the theoretical amount.

LaboratoryLow Concentration (20 µg/mL) Recovery (%)Medium Concentration (80 µg/mL) Recovery (%)High Concentration (120 µg/mL) Recovery (%)
199.5100.299.8
298.999.5100.5
3100.8100.1100.3
499.299.899.6
5101.1100.5100.9
Mean 99.9 100.0 100.2
RSD (%) 0.9 0.4 0.5

The mean recovery across all laboratories and concentration levels was between 99.9% and 100.2%, with a relative standard deviation (RSD) of less than 1%. This demonstrates a high degree of accuracy for the method, indicating that it is free from significant systematic errors.

Precision

Precision was evaluated at both the intra-laboratory (repeatability) and inter-laboratory (reproducibility) levels by analyzing the medium concentration sample in six replicates.

LaboratoryMean Concentration (µg/mL)Repeatability (RSDr, %)
180.10.5
279.80.7
380.30.4
479.90.6
580.50.5

The repeatability, expressed as the relative standard deviation of replicate measurements within each laboratory, was consistently below 1%, indicating excellent intra-laboratory precision.

To assess the overall precision of the method when used in different laboratories, the reproducibility was calculated.

ParameterValue
Overall Mean (µg/mL) 80.1
Reproducibility Standard Deviation (SDR) 0.32
Reproducibility Relative Standard Deviation (RSDR, %) 0.40

The reproducibility RSD of 0.40% is well within the acceptable limits for a quantitative analytical method, confirming the method's robustness and its ability to produce consistent results across different laboratories.

Decision Framework for Method Acceptability

The following diagram outlines the logical framework for determining the acceptability of the analytical method based on the inter-laboratory validation results.

G Start Inter-Laboratory Validation Data Linearity Linearity (r² > 0.999)? Start->Linearity Accuracy Accuracy (98-102% Recovery)? Linearity->Accuracy Yes Fail Method Requires Further Investigation and Optimization Linearity->Fail No Precision Reproducibility (RSDR < 2%)? Accuracy->Precision Yes Accuracy->Fail No Pass Method is Validated and Fit for Purpose Precision->Pass Yes Precision->Fail No

Caption: Decision tree for method validation acceptance.

Conclusion: A Robust and Reliable Analytical Method

The inter-laboratory validation study of the HPLC method for the quantification of 3-isopropyl-6-methylsalicylic acid has successfully demonstrated its suitability for its intended purpose. The method has proven to be linear, accurate, and precise, both within and between laboratories. The low reproducibility relative standard deviation is a testament to the method's robustness, indicating that it can be confidently deployed across different quality control laboratories with the expectation of generating comparable and reliable results. This validated method provides a solid foundation for the routine analysis of 3-isopropyl-6-methylsalicylic acid, ensuring product quality and consistency.

References

  • Diva-Portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • SciSpace. Purification and properties of 6-methylsalicylic acid synthase from Penicillium patulum. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. [Inter-laboratory validation studies of analytical method for determination of chloramphenicol in royal jelly]. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • NIH. Purification and properties of 6-methylsalicylic acid synthase from Penicillium patulum. [Link]

  • IMEKO. Evaluating Inter-laboratory Comparison Data. [Link]

  • Connect Chemicals. o-Cymen-5-ol. [Link]

  • Analytical Methods (RSC Publishing). On the validation by inter-laboratory study of 'procedures' in chemical measurement. [Link]

  • Agilent. Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. [Link]

  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • SIELC Technologies. Salicylic acid. [Link]

  • Centro Nacional de Metrología. STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. [Link]

  • Typology. O-cymen-5-ol: what lies behind this term?. [Link]

  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. As researchers, scientists, and drug development professionals, our responsibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle. Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just instructions, but the scientific and regulatory rationale behind them, ensuring a deep and actionable understanding of chemical waste management.

PART 1: Pre-Disposal Safety Assessment & Hazard Identification

Before any waste is handled, a thorough understanding of its potential hazards and the regulatory framework governing it is essential. The management of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2][3]. This legislation establishes a "cradle-to-grave" approach, meaning that the responsibility for hazardous waste lies with the generator from its creation to its final, safe disposal[3][4].

Hazardous Waste Determination

The first critical step is to determine if the waste is classified as hazardous. As the generator, you are legally required to make this determination[5]. A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics[1][6]:

  • Ignitability: Can it create fire in certain conditions? Is it a liquid with a flash point below 140°F?[1]

  • Corrosivity: Does it have a pH less than or equal to 2 or greater than or equal to 12.5? Can it corrode steel?[1]

  • Reactivity: Is it unstable under normal conditions? Can it create toxic gases when mixed with water?

  • Toxicity: Is it harmful or fatal when ingested or absorbed? Does it have the potential to contaminate groundwater?[6]

For 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, a specific Safety Data Sheet (SDS) must be consulted[7]. While a detailed SDS for this exact compound is not publicly indexed, related benzoic acid derivatives are classified as skin, eye, and respiratory irritants[8][9]. As an acid, it has the potential to be corrosive, especially in high concentrations or certain formulations. Therefore, it is best practice to manage all waste containing this compound as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office [10].

Required Personal Protective Equipment (PPE)

Handling any chemical waste requires stringent adherence to safety protocols. Before beginning the disposal process, ensure the following PPE is worn to prevent exposure[8][11]:

  • Eye Protection: ANSI Z87.1 compliant safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's compatibility chart.

  • Protective Clothing: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary[8].

Ensure that eyewash stations and safety showers are unobstructed and readily accessible near the waste handling area[8].

PART 2: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting, storing, and preparing 2-Hydroxy-6-isopropyl-3-methylbenzoic acid waste for final disposal.

Step 1: Waste Segregation

The fundamental principle of chemical waste management is to never mix incompatible waste streams. This prevents dangerous reactions, such as the generation of toxic gas, heat, or explosions.

  • Action: Collect waste 2-Hydroxy-6-isopropyl-3-methylbenzoic acid in a dedicated waste container.

  • Rationale: Do not mix this acidic waste with bases, strong oxidizing agents, or other reactive chemicals[8]. Keep solid and liquid wastes in separate containers[7]. Segregating waste streams simplifies the final disposal process and is often a regulatory requirement[7].

Step 2: Container Selection

The integrity of the waste containment is paramount to preventing leaks and environmental contamination.

  • Action: Select a container made of a material compatible with the waste, such as a high-density polyethylene (HDPE) carboy or a glass bottle for liquids, and a labeled, sealable container for solids. The container must be in good condition, free of cracks, and have a tightly sealing lid[10].

  • Rationale: Using an incompatible container can lead to its degradation, causing spills[7]. For example, strong acids should not be stored in metal containers[7]. The container must remain closed except when actively adding waste to it[1][6].

Step 3: Waste Accumulation and Labeling

Proper labeling is a critical safety and compliance measure. It communicates the container's contents to all laboratory personnel and is required for legal disposal.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department. The label must include[5][11]:

    • The words "Hazardous Waste."

    • The full chemical name(s) of all constituents (no abbreviations or formulas).

    • The approximate percentages of each constituent.

    • The date the waste was first added (the "accumulation start date").

    • The relevant hazard characteristics (e.g., "Corrosive," "Toxic").

  • Rationale: Federal and state environmental laws mandate the proper labeling of chemical waste[1]. This information is essential for EHS personnel to manage and dispose of the material safely and in compliance with regulations[1]. Never overfill a waste container; a general rule is to fill to no more than 80% capacity to allow for expansion[7].

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel generating the waste. The SAA should be a secure location, such as a secondary containment tray within a cabinet, away from heat sources or high-traffic areas[1][11].

  • Rationale: The SAA concept is a regulatory provision that allows for the safe collection of waste in the laboratory before it is moved to a central storage facility[1][6]. Storing waste at its generation point minimizes the risks associated with transporting open or full containers through the facility[6].

Step 5: Arranging for Final Disposal

The final step is the transfer of the waste to trained professionals for disposal.

  • Action: Once the container is full or you have finished the experiments generating the waste, submit a chemical waste collection request to your institution's EHS office[1][10]. Do not pour chemical waste down the sink or dispose of it in the regular trash[10].

  • Rationale: EHS departments work with licensed hazardous waste disposal companies to ensure that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations[1][11]. This final step completes the "cradle-to-grave" responsibility of the generator[4].

PART 3: Data Summary & Quick Reference

For ease of use, the key parameters for disposing of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid waste are summarized in the table below.

ParameterGuidelineRationale & Reference
Waste Classification Treat as Hazardous Waste (potential Corrosive, Irritant)Precautionary principle due to acidic nature and irritant properties of similar compounds.[1][8]
Recommended Container Solids: Labeled, sealed plastic or glass jar. Liquids: HDPE carboy or compatible glass bottle.Ensures chemical compatibility and prevents leaks or degradation of the container.[7][10]
Required Labeling "Hazardous Waste," full chemical name(s), percentages, accumulation start date, hazard warnings.Regulatory compliance and safety for all handlers.[1][5][11]
Storage Location Designated, secondary-contained Satellite Accumulation Area (SAA) at the point of generation.Minimizes transport risk and adheres to EPA/RCRA regulations.[1][6]
Final Disposal Method Pickup by institutional EHS department for transfer to a licensed waste disposal facility.Ensures compliance with all environmental laws and safe, final treatment of the waste.[1][11]

PART 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.

G start Waste Generated: 2-Hydroxy-6-isopropyl-3-methylbenzoic acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste (Consult SDS & EHS) ppe->classify segregate Step 3: Segregate Waste (Keep separate from bases, oxidizers, etc.) classify->segregate container Step 4: Select Compatible Container (e.g., HDPE, Glass) segregate->container label Step 5: Label Container Correctly ('Hazardous Waste', Contents, Date) container->label store Step 6: Store in Designated SAA (At point of generation, with secondary containment) label->store request_pickup Step 7: Request EHS Pickup (When container is full or project is complete) store->request_pickup end Disposal Complete (Responsibility transferred to EHS) request_pickup->end

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? Civil Engineering Explained via YouTube.
  • Resource Conservation and Recovery Act (RCRA)
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone via YouTube.
  • Hazardous Waste Program. Commonwealth of Pennsylvania, Department of Environmental Protection.
  • 2-HYDROXY-6-ISOPROPYL-3-METHYLBENZOIC ACID - Safety D
  • Hazardous Waste Compliance and Assistance.
  • SAFETY DATA SHEET (for 2-Hydroxy-6-methylbenzoic acid). Fisher Scientific.
  • Hazardous Waste Disposal Procedures.
  • SAFETY DATA SHEET (for 3-Hydroxybenzoic acid). Sigma-Aldrich.
  • SAFETY DATA SHEET (for p-Toluic acid). Sigma-Aldrich.
  • SAFETY DATA SHEET (for o-Toluic acid). Thermo Fisher Scientific.

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid: A Framework for Safety and Control

As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built on an unwavering foundation of safety. This guide provides essential, field-tested proc...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built on an unwavering foundation of safety. This guide provides essential, field-tested procedures for handling 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (CAS 4389-53-1), also known as o-Carvacrotinic acid. The protocols outlined here are designed not merely as a list of rules, but as a self-validating system of operations that explains the causality behind each safety measure, ensuring you can work with confidence and precision.

Foundational Risk Assessment: Understanding the Hazard Profile

Before any container is opened, a thorough understanding of the compound's intrinsic hazards is critical. 2-Hydroxy-6-isopropyl-3-methylbenzoic acid is a solid, crystalline substance that presents multiple, well-defined risks upon exposure.[1] The primary routes of occupational exposure are inhalation of dust particles, direct skin or eye contact, and accidental ingestion.

According to its Safety Data Sheet (SDS), the compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 4, H302): Harmful if swallowed.[2]

  • Skin Irritation (Category 2, H315): Causes skin irritation.[2][3] Direct contact can lead to redness, inflammation, and discomfort.

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[2][3] Airborne dust or splashes can result in significant and painful eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[2][3] Inhalation of fine dust particles can irritate the nose, throat, and lungs.

The designated signal word for this chemical is "Warning" .[2][3][4] This profile necessitates a stringent approach to personal protective equipment to create a reliable barrier against these potential exposures.

The Core Principle: Engineering Controls First

Personal protective equipment is the final line of defense. The first and most effective safety measure is the implementation of proper engineering controls.

  • Ventilation: Always handle 2-Hydroxy-6-isopropyl-3-methylbenzoic acid inside a certified chemical fume hood or a powder containment hood.[5] This is non-negotiable, as it captures dust at the source and prevents respiratory exposure. A standard laboratory bench is insufficient.

  • Proximity of Safety Equipment: Ensure that a fully functional safety shower and eyewash station are immediately accessible and unobstructed near the workstation.[5]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards identified in the risk assessment. The following table summarizes the required equipment and the rationale for its use.

Protection Type Required PPE Specification Causality & Key Considerations
Eye & Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[5] A face shield should be worn over goggles during bulk transfers or when there is a significant splash risk.Standard safety glasses are inadequate as they do not provide a seal against airborne dust. Goggles are essential to prevent eye contact with fine particulates, which can cause serious irritation (H319).[5][6][7]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[7][8]This compound is a known skin irritant (H315). Nitrile gloves offer a robust barrier against incidental contact. Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for extended procedures.
Body Protection A buttoned, long-sleeved laboratory coat.A lab coat provides a necessary barrier to protect skin and personal clothing from dust contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator compliant with European Standard EN 149 is required when handling the powder outside of a containment hood (e.g., during transport) or if dust generation is unavoidable.[1][5][7]The H335 classification (may cause respiratory irritation) makes respiratory protection critical. The primary risk is inhaling fine dust particles generated during weighing or transfer operations.[2][3]

Procedural Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount for minimizing exposure risk. The following diagram and steps illustrate the complete process from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling & Disposal RiskAssessment 1. Conduct Risk Assessment (Review SDS) VerifyControls 2. Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->VerifyControls SelectPPE 3. Select & Inspect PPE VerifyControls->SelectPPE DonPPE 4. Don PPE (Correct Sequence) SelectPPE->DonPPE Transfer 5. Handle Chemical (Inside Fume Hood) DonPPE->Transfer CloseContainer 6. Securely Close Container Transfer->CloseContainer Decontaminate 7. Decontaminate Work Area CloseContainer->Decontaminate DoffPPE 8. Doff PPE (Avoid Contamination) Decontaminate->DoffPPE DisposeWaste 9. Dispose of Waste (Chemical & PPE) DoffPPE->DisposeWaste WashHands 10. Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Safe Handling Workflow for 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.

Step-by-Step Protocol:

  • Preparation:

    • Confirm the fume hood is operational.

    • Lay down absorbent, disposable bench paper to contain any minor spills.

    • Assemble all necessary equipment before bringing the chemical into the hood.

  • Donning PPE: Follow the correct sequence to ensure a proper barrier.

      • Lab Coat

      • Respirator/Mask (if required)

      • Goggles/Face Shield

      • Gloves (pull cuffs over the sleeves of the lab coat)

  • Handling:

    • Perform all manipulations, including weighing and transferring, deep within the fume hood to maximize containment.

    • Avoid actions that create dust clouds, such as dropping or rapid scooping.

    • Keep the container tightly sealed when not in use.[3][5]

  • Decontamination & Doffing: This sequence is critical to prevent cross-contamination.

    • Wipe down the work surface and any equipment with an appropriate solvent.

    • Remove gloves first, turning them inside out as you remove them.

    • Remove goggles and face shield.

    • Remove the lab coat.

    • Remove the respirator (if used).

    • Wash hands thoroughly with soap and water.

  • Disposal Plan:

    • All waste, including the chemical itself, any contaminated consumables (e.g., weigh boats, wipes), and used PPE, is classified as hazardous waste.[3]

    • Collect all waste in a clearly labeled, sealed container.

    • Dispose of the container through your institution's approved hazardous waste disposal program.[5][6] Do not pour down the drain or mix with general refuse.

Emergency First Aid Procedures

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[5][6]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, call for medical assistance.[2][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Show the Safety Data Sheet to the medical personnel.[2]

By integrating this comprehensive safety framework into your laboratory operations, you build a culture of trust and responsibility, ensuring that your valuable research is conducted with the highest standards of safety and scientific integrity.

References

  • 2-HYDROXY-6-ISOPROPYL-3-METHYLBENZOIC ACID - Safety Data Sheet. (2025, February 1). Chemicalbook.
  • SAFETY DATA SHEET. (2025, November 12). Indagoo Research Chemicals.
  • SAFETY DATA SHEET. (2014, May 29). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, October 6). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, July 31). Biosynth.
  • SAFETY DATA SHEET. (2025, February 8). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, January 9). Sigma-Aldrich.
  • An In-depth Technical Guide to 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. Benchchem.
  • GHS06 Skull and crossbones - Safety Data Sheet. (2025, July 31). Cayman Chemical.
  • What PPE Should You Wear When Handling Acid 2026?. (2025, January 7). LeelineWork.
  • SAFETY DATA SHEET. (2024, August 14). Sigma-Aldrich.
  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest.
  • Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH.
  • (PDF) 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. (2011). ResearchGate.
  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
  • 2-Hydroxy-6-isopropyl-3-methylbenzoic acid 99%. Sigma-Aldrich.
  • Safety Data Sheet: 3-Methylbenzoic acid. Carl ROTH.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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2-Hydroxy-6-isopropyl-3-methylbenzoic acid
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2-Hydroxy-6-isopropyl-3-methylbenzoic acid
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